Ranirestat
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-2'-[(4-bromo-2-fluorophenyl)methyl]spiro[pyrrolidine-3,4'-pyrrolo[1,2-a]pyrazine]-1',2,3',5-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrFN3O4/c18-10-4-3-9(11(19)6-10)8-21-14(24)12-2-1-5-22(12)17(16(21)26)7-13(23)20-15(17)25/h1-6H,7-8H2,(H,20,23,25)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVNMNYRNIMDKV-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)C12C(=O)N(C(=O)C3=CC=CN23)CC4=C(C=C(C=C4)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)NC(=O)[C@@]12C(=O)N(C(=O)C3=CC=CN23)CC4=C(C=C(C=C4)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrFN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80163642 | |
| Record name | Ranirestat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80163642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147254-64-6 | |
| Record name | Ranirestat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147254-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ranirestat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147254646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ranirestat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05327 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ranirestat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80163642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RANIRESTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z26P56GFTV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ranirestat's Mechanism of Action in the Polyol Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ranirestat is a potent and specific inhibitor of aldose reductase, the rate-limiting enzyme in the polyol pathway. Under hyperglycemic conditions, the increased flux of glucose through this pathway leads to the accumulation of sorbitol and fructose in tissues, a process implicated in the pathogenesis of diabetic complications. This compound's mechanism of action is centered on its reversible and uncompetitive inhibition of aldose reductase, thereby mitigating the metabolic imbalances associated with the polyol pathway's overactivation. This guide provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action: Uncompetitive Inhibition of Aldose Reductase
This compound functions as a highly effective inhibitor of aldose reductase (AR), the initial and rate-limiting enzyme of the polyol pathway. Kinetic analyses have definitively characterized its mode of inhibition as uncompetitive and reversible .[1]
This specific mechanism means that this compound preferentially binds to the enzyme-substrate complex—in this case, the aldose reductase-NADPH-glucose complex. This binding event effectively locks the substrate in the active site, preventing the catalytic conversion of glucose to sorbitol and the subsequent release of the product. An important characteristic of uncompetitive inhibition is that increasing the substrate (glucose) concentration does not overcome the inhibitory effect of this compound.
The inhibition of aldose reductase by this compound directly addresses the primary pathogenic mechanism of the polyol pathway in diabetic complications. By blocking the conversion of glucose to sorbitol, this compound prevents the intracellular accumulation of this sugar alcohol. Consequently, the subsequent conversion of sorbitol to fructose by sorbitol dehydrogenase is also halted. This dual action prevents the osmotic stress and the alterations in the cellular redox state (due to the consumption of NADPH and the production of NADH) that are believed to contribute to cellular damage in diabetic neuropathy, retinopathy, and nephropathy.[2][3]
Quantitative Data on this compound's Efficacy
The potency of this compound has been demonstrated in both preclinical and clinical studies through the significant reduction of polyol pathway intermediates and improvements in physiological parameters.
Table 1: Effect of this compound on Nerve Sorbitol and Fructose Levels
| Species | Tissue | Dosage | Duration | % Reduction in Sorbitol | % Reduction in Fructose | Reference |
| Human | Sural Nerve | 5 mg/day | 12 weeks | 65.2% | Similarly Inhibited | [4][5] |
| Human | Sural Nerve | 20 mg/day | 12 weeks | 83.5% | Similarly Inhibited | [2][4][5] |
| Rat | Sciatic Nerve | 0.1, 1.0, 10 mg/kg/day | 40 weeks | Dose-dependent decrease | Not specified | [6] |
Table 2: Effect of this compound on Nerve Conduction Velocity (NCV) in Clinical Trials
| Nerve Type | Dosage | Duration | Improvement in NCV (m/s) | P-value | Reference |
| Tibial Motor | 40 mg/day | 52 weeks | 0.52 (difference from placebo) | 0.021 | [2][7] |
| Median Motor | 40 mg/day | 52 weeks | Significant increase | < 0.01 | [3] |
| Proximal Median Sensory | 40 mg/day | 52 weeks | Significant increase | < 0.01 | [3] |
| Distal Median Sensory | 40 mg/day | 52 weeks | Significant increase | < 0.01 | [3] |
| Peroneal Motor | 20 mg/day | 60 weeks | Improved | N/A | [4] |
| Sural Sensory | 20 mg/day | 60 weeks | Improved | N/A | [4] |
Experimental Protocols
Aldose Reductase Activity Assay (Spectrophotometric Method)
This protocol is adapted from standard methods used for the determination of aldose reductase activity and its inhibition.[8][9]
Principle: The enzymatic activity of aldose reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate, such as DL-glyceraldehyde.
Materials:
-
Phosphate buffer (0.067 M, pH 6.2)
-
NADPH solution (e.g., 2.5 x 10⁻⁴ M in buffer)
-
DL-glyceraldehyde solution (substrate, e.g., 5 x 10⁻³ M in buffer)
-
Aldose reductase enzyme preparation (e.g., partially purified from rat lens or recombinant human aldose reductase)
-
This compound or other inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing:
-
0.7 mL of 0.067 M phosphate buffer (pH 6.2)
-
0.1 mL of NADPH solution
-
0.1 mL of the aldose reductase enzyme preparation
-
0.1 mL of the inhibitor solution (this compound) at various concentrations or solvent control.
-
-
Pre-incubation: Incubate the mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 5-10 minutes).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding 0.1 mL of the DL-glyceraldehyde substrate solution.
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm in kinetic mode for a set duration (e.g., 5-10 minutes).
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (ΔOD/min) from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated using the formula: [(Activity_control - Activity_inhibitor) / Activity_control] * 100.
-
For IC50 determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
For kinetic analysis (e.g., Lineweaver-Burk plots), vary the substrate concentration at fixed inhibitor concentrations to determine the mode of inhibition and the inhibition constant (Ki).
-
Quantification of Sorbitol and Fructose in Nerve Tissue (LC-MS/MS Method)
This protocol is based on a validated method for the sensitive and specific quantification of polyols in biological tissues.[10]
Principle: Sorbitol and fructose are extracted from nerve tissue, separated by liquid chromatography, and detected by tandem mass spectrometry (MS/MS) using stable isotope-labeled internal standards for accurate quantification.
Materials:
-
Sciatic nerve tissue
-
Internal standards: Sorbitol-¹³C₆ and Fructose-¹³C₆
-
Protein precipitation solution (e.g., acetonitrile)
-
Solid-phase extraction (SPE) cartridges (mixed-mode)
-
LC-MS/MS system with an atmospheric pressure chemical ionization (APCI) source
-
Luna 5 µm NH₂ 100A column (150 x 4.6 mm) or equivalent
-
Mobile phase A: Acetonitrile with 0.1% CH₂Cl₂
-
Mobile phase B: 50% Methanol in water
Procedure:
-
Sample Preparation:
-
Homogenize a known weight of nerve tissue in a suitable buffer.
-
Spike the homogenate with known concentrations of the internal standards (Sorbitol-¹³C₆ and Fructose-¹³C₆).
-
Precipitate proteins by adding a cold protein precipitation solution (e.g., acetonitrile), vortex, and centrifuge.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition the mixed-mode SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the sorbitol and fructose fraction with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographic Separation:
-
Column: Luna 5 µm NH₂ 100A (150 x 4.6 mm)
-
Flow rate: 800 µL/min
-
Oven temperature: 40°C
-
Use a suitable gradient of mobile phases A and B to achieve separation of sorbitol and fructose from their isomers.
-
-
Mass Spectrometric Detection:
-
Ionization mode: APCI (Atmospheric Pressure Chemical Ionization)
-
Monitor the specific precursor-to-product ion transitions for sorbitol, fructose, and their respective internal standards.
-
-
-
Data Analysis:
-
Construct calibration curves by plotting the peak area ratios of the analytes to their internal standards against the concentration.
-
Quantify the concentrations of sorbitol and fructose in the nerve tissue samples based on the calibration curves.
-
Mandatory Visualizations
Polyol Pathway and this compound's Site of Action
Caption: The Polyol Pathway and the inhibitory action of this compound on Aldose Reductase.
Experimental Workflow for Aldose Reductase Inhibitor Screening
Caption: Workflow for screening Aldose Reductase inhibitors using a spectrophotometric assay.
Logical Relationship of Uncompetitive Inhibition
Caption: this compound's uncompetitive inhibition: binding only to the enzyme-substrate complex.
References
- 1. This compound (AS-3201), a potent aldose reductase inhibitor, reduces sorbitol levels and improves motor nerve conduction velocity in streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aldose reductase inhibitor this compound significantly improves nerve conduction velocity in diabetic polyneuropathy: A randomized double‐blind placebo‐controlled study in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Improves Electrophysiologic but not Clinical Measures of Diabetic Polyneuropathy: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Long-Term Treatment with this compound, a Potent Aldose Reductase Inhibitor, on Diabetic Cataract and Neuropathy in Spontaneously Diabetic Torii Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldose reductase inhibitor this compound significantly improves nerve conduction velocity in diabetic polyneuropathy: A randomized double-blind placebo-controlled study in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aldose reductase does catalyse the reduction of glyceraldehyde through a stoichiometric oxidation of NADPH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative determination of endogenous sorbitol and fructose in human nerve tissues by atmospheric-pressure chemical ionization liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
ranirestat (AS-3201) chemical structure and properties
An In-depth Analysis of the Aldose Reductase Inhibitor for Researchers and Drug Development Professionals
Introduction: Ranirestat, also known as AS-3201, is a potent and selective inhibitor of the enzyme aldose reductase.[1] This enzyme is a key component of the polyol pathway, a metabolic route that converts glucose to sorbitol.[2] Under hyperglycemic conditions, characteristic of diabetes mellitus, the increased flux through the polyol pathway and the subsequent accumulation of sorbitol are implicated in the pathogenesis of diabetic complications, including neuropathy, retinopathy, and nephropathy.[2][3] By inhibiting aldose reductase, this compound aims to mitigate these long-term complications. This technical guide provides a detailed overview of the chemical structure, properties, and pharmacological profile of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a spiro-pyrrolidino-hydantoin derivative with a complex heterocyclic structure.
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound (AS-3201)
| Property | Value | Source |
| IUPAC Name | (3R)-2'-[(4-Bromo-2-fluorophenyl)methyl]-1'H-spiro[pyrrolidine-3,4'-pyrrolo[1,2-a]pyrazine]-1',2,3',5(2'H)-tetrone | [4] |
| CAS Number | 147254-64-6 | [4] |
| Molecular Formula | C₁₇H₁₁BrFN₃O₄ | [1] |
| Molecular Weight | 420.19 g/mol | [4][5] |
| SMILES | C1=CC2=C(C=C1)N(C(=O)C3(C(=O)N(C(=O)C=C3)CC4=CC=C(C=C4F)Br)CCN2) | [6] |
| pKa (Strongest Acidic) | 9.22 | [1] |
| Solubility | Soluble in DMSO (≥ 50 mg/mL) | [7][8] |
| Appearance | Off-white to pink solid | [8] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [8] |
Pharmacological Properties
This compound's primary pharmacological action is the potent and specific inhibition of aldose reductase.
Table 2: Pharmacological Profile of this compound (AS-3201)
| Parameter | Value | Species/System | Source |
| IC₅₀ (Aldose Reductase) | 11 nM | Rat Lens | [7] |
| IC₅₀ (Aldose Reductase) | 15 nM | Recombinant Human | [7] |
| Ki (Aldose Reductase) | 0.38 nM | Recombinant Human | [7] |
Mechanism of Action: The Polyol Pathway
Under normal physiological conditions, the majority of glucose is metabolized through glycolysis. However, in a hyperglycemic state, the excess glucose is shunted into the polyol pathway. Aldose reductase catalyzes the first and rate-limiting step of this pathway, the reduction of glucose to sorbitol, utilizing NADPH as a cofactor. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol leads to osmotic stress, while the depletion of NADPH and the increase in the NADH/NAD+ ratio contribute to oxidative stress, both of which are implicated in cellular damage.
Experimental Protocols
In Vitro Aldose Reductase Inhibition Assay
The following is a representative protocol for determining the inhibitory activity of a compound against aldose reductase.
Objective: To determine the concentration of this compound required to inhibit 50% of aldose reductase activity (IC₅₀).
Materials:
-
Purified or recombinant aldose reductase enzyme
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (pH 6.2)
-
This compound (AS-3201) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare a reaction mixture containing phosphate buffer, NADPH, and the aldose reductase enzyme solution. Prepare serial dilutions of this compound in DMSO.
-
Assay Setup: In a 96-well plate, add the reaction mixture to wells designated for the blank, control, and various concentrations of this compound. Add the corresponding concentration of this compound or DMSO (for the control) to the appropriate wells.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde, to all wells except the blank.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. The percentage of inhibition is determined relative to the control reaction. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
In Vivo Assessment of Diabetic Neuropathy in a Rat Model
This protocol outlines a typical preclinical study to evaluate the efficacy of this compound in an animal model of diabetic neuropathy.
Objective: To assess the effect of this compound on nerve conduction velocity in streptozotocin (STZ)-induced diabetic rats.
Animals: Male Wistar rats.
Procedure:
-
Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of STZ. Blood glucose levels are monitored to confirm the diabetic state.
-
Treatment Groups: Diabetic rats are randomly assigned to treatment groups: vehicle control and this compound (administered orally at various doses). A non-diabetic control group is also included.
-
Treatment Period: this compound is administered daily for a specified period (e.g., 4-8 weeks).
-
Nerve Conduction Velocity (NCV) Measurement:
-
Rats are anesthetized, and their body temperature is maintained.
-
Stimulating electrodes are placed on the sciatic nerve at two points (e.g., the sciatic notch and the tibial nerve at the ankle).
-
Recording electrodes are placed in the interosseous muscles of the paw.
-
The nerve is stimulated at both points, and the latency of the muscle action potential is recorded.
-
NCV is calculated by dividing the distance between the two stimulating points by the difference in latency.
-
-
Data Analysis: NCV values are compared between the different treatment groups using appropriate statistical methods.
Clinical Development
This compound has been evaluated in clinical trials for the treatment of diabetic sensorimotor polyneuropathy. A key phase III clinical trial (NCT00101426) was a multicenter, randomized, double-blind, placebo-controlled study that assessed the efficacy and safety of this compound over 52 weeks. The primary endpoints often include changes in nerve conduction velocity.
Conclusion
This compound (AS-3201) is a well-characterized, potent inhibitor of aldose reductase with a clear mechanism of action targeting the polyol pathway. Preclinical and clinical studies have demonstrated its potential to address the underlying mechanisms of diabetic neuropathy. This technical guide provides a foundational understanding of this compound's chemical and pharmacological properties, which is essential for researchers and drug development professionals working on novel therapies for diabetic complications. Further research and development may continue to elucidate the full therapeutic potential of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. brieflands.com [brieflands.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Aldose reductase inhibitor this compound significantly improves nerve conduction velocity in diabetic polyneuropathy: A randomized double-blind placebo-controlled study in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (AS-3201), a potent aldose reductase inhibitor, reduces sorbitol levels and improves motor nerve conduction velocity in streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Ranirestat's Binding Affinity for Aldose Reductase (AKR1B1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of ranirestat for human aldose reductase (AKR1B1), a critical enzyme in the polyol pathway implicated in diabetic complications. This document outlines this compound's inhibitory kinetics, summarizes key binding affinity data, presents detailed experimental protocols for assessing its activity, and visualizes the relevant biochemical pathways.
Introduction to this compound and Aldose Reductase (AKR1B1)
This compound, also known as AS-3201, is a potent and structurally novel inhibitor of aldose reductase (AKR1B1; EC 1.1.1.21).[1] AKR1B1 is the first and rate-limiting enzyme in the polyol pathway, which, under hyperglycemic conditions, converts excess glucose to sorbitol. This accumulation of sorbitol, along with subsequent conversion to fructose, is a key pathogenic factor in the development of diabetic complications such as neuropathy, retinopathy, nephropathy, and cataracts. By inhibiting AKR1B1, this compound aims to mitigate these complications by preventing the accumulation of intracellular sorbitol.[1]
Binding Affinity and Inhibition Kinetics of this compound
Kinetic analyses have revealed that this compound's inhibition of aldose reductase is uncompetitive and reversible .[2] This mode of inhibition indicates that this compound preferentially binds to the enzyme-substrate complex, rather than the free enzyme.
| Parameter | Value | Species/System | Method | Reference |
| Inhibition Mode | Uncompetitive, Reversible | Rat Lens Aldose Reductase | Kinetic Analysis | [2] |
| Calculated Binding Energy | -10.41 kcal/mol | Human AKR1B1 | Molecular Dynamics Simulation |
Note: The binding energy is a calculated value and not a direct experimental measure of inhibition.
The Polyol Pathway and Downstream Signaling
Under normal glycemic conditions, the majority of glucose is metabolized through glycolysis. However, in a hyperglycemic state, the glycolytic pathway becomes saturated, leading to an increased flux of glucose through the polyol pathway.
The activation of the polyol pathway by AKR1B1 initiates a cascade of events that contribute to cellular damage:
-
Sorbitol Accumulation: The intracellular accumulation of sorbitol, an osmolyte, leads to osmotic stress and cellular damage.
-
NADPH Depletion: The conversion of glucose to sorbitol consumes the cofactor NADPH. Depletion of NADPH impairs the regeneration of the antioxidant glutathione, leading to increased oxidative stress.
-
Increased Fructose Production: Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase.
-
Formation of Advanced Glycation End Products (AGEs): Both fructose and the intermediates of glycolysis are potent precursors for the formation of Advanced Glycation End Products (AGEs).[1][3] AGEs are harmful compounds that can modify proteins and lipids, leading to cellular dysfunction and contributing to the pathology of diabetic complications.[4]
-
Activation of Protein Kinase C (PKC): The increased flux through the polyol pathway can lead to the activation of Protein Kinase C (PKC), a family of enzymes involved in various signaling pathways that can contribute to vascular damage and other diabetic complications.[5][6]
The Polyol Pathway and its downstream pathogenic signaling in diabetic complications.
Experimental Protocols for Assessing AKR1B1 Inhibition
The following is a representative protocol for determining the inhibitory activity of a compound, such as this compound, against AKR1B1.
Aldose Reductase (AKR1B1) Inhibition Assay
This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the NADPH-dependent reduction of a substrate by AKR1B1.
Materials:
-
Recombinant human AKR1B1
-
NADPH
-
DL-glyceraldehyde (or other suitable substrate)
-
This compound (or other test inhibitor)
-
Sodium phosphate buffer (pH 6.7)
-
Potassium phosphate buffer
-
Ammonium sulfate
-
EDTA
-
UV/Vis spectrophotometer
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of recombinant human AKR1B1 in a suitable buffer.
-
Prepare stock solutions of NADPH, DL-glyceraldehyde, and this compound in the appropriate buffer.
-
-
Assay Mixture:
-
In a cuvette, prepare the reaction mixture containing sodium phosphate buffer, potassium phosphate, ammonium sulfate, EDTA, and NADPH.
-
Add the desired concentration of this compound (or vehicle control).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Initiate the reaction by adding DL-glyceraldehyde to the cuvette.
-
-
Measure Absorbance:
-
Immediately monitor the decrease in absorbance at 340 nm for a set period (e.g., 5 minutes) at 37°C. The rate of NADPH oxidation is proportional to the AKR1B1 activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each concentration of this compound compared to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Experimental workflow for determining the IC50 of an AKR1B1 inhibitor.
Conclusion
This compound is a potent, uncompetitive, and reversible inhibitor of aldose reductase (AKR1B1). Its mechanism of action, centered on the blockade of the polyol pathway, provides a strong rationale for its development as a therapeutic agent for the management of diabetic complications. The experimental protocols and pathway diagrams presented in this guide offer a comprehensive resource for researchers and drug development professionals working on AKR1B1 inhibitors. Further studies to precisely determine the K_i_ and IC50 values of this compound against purified human AKR1B1 will be crucial for a more complete understanding of its binding affinity and for the development of next-generation inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound (AS-3201), a potent aldose reductase inhibitor, reduces sorbitol levels and improves motor nerve conduction velocity in streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of new selective human aldose reductase inhibitors through virtual screening multiple binding pocket conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. betalifesci.com [betalifesci.com]
Preclinical Pharmacology of Ranirestat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ranirestat, also known as AS-3201, is a potent, orally available small molecule inhibitor of the enzyme aldose reductase (AR).[1][2] It is under development for the treatment of diabetic complications, particularly diabetic neuropathy.[2] Chronic hyperglycemia in diabetes leads to the overactivation of the polyol pathway, where aldose reductase is the rate-limiting enzyme.[3][4] This pathway is implicated in the pathogenesis of microvascular complications affecting peripheral nerves, the retina, and kidneys. By inhibiting aldose reductase, this compound aims to mitigate the downstream pathological effects of the polyol pathway, offering a targeted therapeutic strategy independent of glycemic control. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key data on its mechanism of action, pharmacodynamic efficacy in various animal models, and associated experimental methodologies.
Mechanism of Action
The Polyol Pathway in Diabetic Complications
Under normoglycemic conditions, the majority of cellular glucose is metabolized through glycolysis. However, in the hyperglycemic state characteristic of diabetes, excess glucose is shunted into the polyol pathway in insulin-insensitive tissues.[5] Aldose reductase (AR) catalyzes the first and rate-limiting step, reducing glucose to sorbitol, a process that consumes the cofactor NADPH.[5] Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase (SDH), which uses NAD+ as a cofactor.[5]
The pathological consequences of this pathway's hyperactivity are multifactorial:
-
Osmotic Stress: Sorbitol is a polyol that does not readily diffuse across cell membranes, leading to its intracellular accumulation. This creates a hyperosmotic environment, causing an influx of water, cellular swelling, and ultimately, osmotic stress-induced cell damage.[6]
-
Oxidative Stress: The consumption of NADPH by aldose reductase depletes the cellular pool of this critical reducing equivalent. NADPH is essential for the regeneration of glutathione (GSH), a primary intracellular antioxidant, by glutathione reductase. A diminished NADPH/NADP+ ratio impairs the cell's ability to counteract reactive oxygen species (ROS), leading to increased oxidative stress.[6]
-
Redox Imbalance: The conversion of sorbitol to fructose by SDH increases the NADH/NAD+ ratio, creating a state of pseudohypoxia that can alter cellular metabolism and signaling.[4]
These mechanisms collectively contribute to the cellular dysfunction and damage underlying diabetic complications such as neuropathy, retinopathy, and nephropathy.[3]
This compound as a Potent Aldose Redductase Inhibitor
This compound is a structurally novel and potent inhibitor of aldose reductase (AKR1B1).[1] It acts by directly binding to the enzyme and blocking its catalytic activity, thereby preventing the conversion of glucose to sorbitol.[1] This action addresses the primary initiating step of polyol pathway-mediated damage. Preclinical studies have demonstrated that this compound possesses a stronger inhibitory activity against aldose reductase than epalrestat, another commercially available ARI.[7]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Drug evaluation: this compound--an aldose reductase inhibitor for the potential treatment of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Polyol Pathway as a Mechanism for Diabetic Retinopathy: Attractive, Elusive, and Resilient - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.nagoya-u.ac.jp [med.nagoya-u.ac.jp]
- 5. mdpi.com [mdpi.com]
- 6. What is the mechanism of Epalrestat? [synapse.patsnap.com]
- 7. Effects of long-term treatment with this compound, a potent aldose reductase inhibitor, on diabetic cataract and neuropathy in spontaneously diabetic torii rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Ranirestat: A Deep Dive into its Impact on Intracellular Sorbitol and Fructose in Diabetic Complications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ranirestat is a potent and specific inhibitor of aldose reductase, the rate-limiting enzyme in the polyol pathway.[1][2] In hyperglycemic conditions, characteristic of diabetes mellitus, the flux of glucose through this pathway is significantly increased, leading to the accumulation of intracellular sorbitol and its subsequent conversion to fructose.[3][4][5] This accumulation is implicated in the pathogenesis of diabetic complications, particularly diabetic sensorimotor polyneuropathy (DSP), by inducing osmotic stress, depleting essential cofactors like NADPH, and increasing oxidative stress.[6] This technical guide provides a comprehensive overview of the effect of this compound on intracellular sorbitol and fructose levels, presenting key quantitative data, experimental methodologies, and the underlying biochemical pathways.
Mechanism of Action: Inhibition of the Polyol Pathway
Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in a state of hyperglycemia, the elevated intracellular glucose concentrations saturate the glycolytic pathway, leading to the shunting of excess glucose into the polyol pathway.[4]
The polyol pathway consists of two primary enzymatic reactions:
-
Aldose Reductase: This enzyme catalyzes the reduction of glucose to sorbitol, utilizing NADPH as a cofactor.[3][6]
-
Sorbitol Dehydrogenase: Sorbitol is then oxidized to fructose by sorbitol dehydrogenase, with the concomitant reduction of NAD+ to NADH.[3]
This compound exerts its therapeutic effect by acting as a potent, uncompetitive, and reversible inhibitor of aldose reductase.[7] By blocking this initial, rate-limiting step, this compound effectively prevents the conversion of glucose to sorbitol, thereby mitigating the downstream accumulation of both sorbitol and fructose in tissues susceptible to diabetic complications, such as peripheral nerves and the lens.[1][7]
Caption: The Polyol Pathway and the inhibitory action of this compound.
Quantitative Effects of this compound on Sorbitol and Fructose Levels
Numerous preclinical and clinical studies have quantified the significant impact of this compound on reducing intracellular sorbitol and fructose concentrations in various tissues.
Preclinical Data
Studies in animal models of diabetes have consistently demonstrated the potent dose-dependent effect of this compound in preventing the accumulation of sorbitol and fructose in nerve tissues and the lens.
| Animal Model | Tissue | This compound Dose (mg/kg/day) | Treatment Duration | Sorbitol Level (nmol/g) | Fructose Level (nmol/g) | Reference |
| Spontaneously Diabetic Torii (SDT) Rats | Sciatic Nerve | Control (Untreated Diabetic) | 40 weeks | 2.05 ± 0.10 | Increased vs. Normal | [8][9] |
| 0.1 | 40 weeks | Significantly Decreased | Significantly Decreased | [8][9] | ||
| 1.0 | 40 weeks | Significantly Decreased | Significantly Decreased | [8][9] | ||
| 10.0 | 40 weeks | Significantly Decreased | Significantly Decreased | [8][9] | ||
| Streptozotocin (STZ)-Diabetic Rats | Sciatic Nerve & Lens | Not Specified | Repeated oral administration for 5, 21, or 60 days | Enhanced reduction with repeated administration | Not Specified | [7][10] |
Clinical Data
Clinical trials in patients with diabetic sensorimotor polyneuropathy have confirmed the efficacy of this compound in reducing sorbitol levels in both nerve tissue and erythrocytes, which serve as a surrogate marker.
| Study Phase | Patient Population | Tissue/Cell Type | This compound Dose (mg/day) | Treatment Duration | Sorbitol Reduction | Reference |
| Phase II | Mild to Moderate DSP | Sural Nerve | 5 | 12 weeks | 65.2% | [11][12] |
| 20 | 12 weeks | 83.5% | [11][12][13] | |||
| Phase III | Diabetic Polyneuropathy | Erythrocytes | 40 | 52 weeks | 75.82% (from 53.19 to 12.20 nmol/g Hb) | [13] |
| Phase II Trial | DSP | Not Specified | Not Specified | Not Specified | 65% to 84% | [14] |
Experimental Protocols for Sorbitol and Fructose Measurement
The quantification of intracellular sorbitol and fructose in research and clinical settings requires precise and sensitive analytical methods.
Sample Collection and Preparation
-
Nerve Tissue (e.g., Sural Nerve Biopsy): Nerve biopsies are obtained from patients under local anesthesia. The tissue is immediately frozen in liquid nitrogen and stored at -80°C until analysis. For analysis, the tissue is weighed and homogenized in a suitable buffer.
-
Erythrocytes (Red Blood Cells): Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA). The red blood cells are separated by centrifugation, washed with saline solution to remove plasma and other blood components, and then lysed to release intracellular contents.
-
Cell Culture (e.g., Human Umbilical Vein Endothelial Cells - HUVECs): Cells are cultured under specific conditions (e.g., high glucose) with or without this compound. After the incubation period, the cells are washed, harvested, and lysed to extract intracellular metabolites.[15][16]
Analytical Methodologies
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying sorbitol and fructose. Following sample preparation and protein precipitation, the extract is injected into a liquid chromatograph to separate the analytes. The separated compounds are then ionized and detected by a mass spectrometer, which provides accurate quantification based on mass-to-charge ratios.[15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also widely used. It requires derivatization of the sugar alcohols to make them volatile before they are separated by gas chromatography and detected by mass spectrometry. This method has been validated for the measurement of sorbitol and fructose in serum and other clinical samples.[17][18][19]
Caption: Experimental workflow for sorbitol and fructose measurement.
Conclusion
This compound is a potent aldose reductase inhibitor that effectively and dose-dependently reduces intracellular levels of sorbitol and, consequently, fructose in both preclinical models and clinical settings.[7][8][13] By targeting the rate-limiting enzyme of the polyol pathway, this compound addresses a key biochemical mechanism underlying the development of diabetic complications. The robust quantitative data from numerous studies underscore its potential as a therapeutic agent for the management of conditions such as diabetic sensorimotor polyneuropathy. The well-established analytical methods for measuring sorbitol and fructose provide reliable means to assess the pharmacodynamic effects of this compound in ongoing and future research.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound as a therapeutic aldose reductase inhibitor for diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Polyol Pathway as a Mechanism for Diabetic Retinopathy: Attractive, Elusive, and Resilient - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.nagoya-u.ac.jp [med.nagoya-u.ac.jp]
- 5. Insights from the fructose‐derived product glucoselysine: Revisiting the polyol pathway in diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Epalrestat? [synapse.patsnap.com]
- 7. This compound (AS-3201), a potent aldose reductase inhibitor, reduces sorbitol levels and improves motor nerve conduction velocity in streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Long-Term Treatment with this compound, a Potent Aldose Reductase Inhibitor, on Diabetic Cataract and Neuropathy in Spontaneously Diabetic Torii Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of long-term treatment with this compound, a potent aldose reductase inhibitor, on diabetic cataract and neuropathy in spontaneously diabetic torii rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound (AS-3201), a Potent Aldose Reductase Inhibitor, Reduces Sorbitol Levels and Improves Motor Nerve Conduction Velocity in Streptozotocin-Diabetic Rats [jstage.jst.go.jp]
- 11. Long-Term Effects of this compound (AS-3201) on Peripheral Nerve Function in Patients With Diabetic Sensorimotor Polyneuropathy | Diabetes Care | American Diabetes Association [diabetesjournals.org]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Aldose reductase inhibitor this compound significantly improves nerve conduction velocity in diabetic polyneuropathy: A randomized double‐blind placebo‐controlled study in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nyp.org [nyp.org]
- 15. This compound has a stronger inhibitory activity on aldose reductase and suppresses inflammatory reactions in high glucose-exposed endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. la-press.org [la-press.org]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Uncompetitive and Reversible Inhibition Kinetics of Ranirestat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ranirestat, also known as AS-3201, is a potent and structurally novel inhibitor of aldose reductase (AR), a key enzyme in the polyol pathway.[1] This pathway becomes particularly active during hyperglycemic conditions, such as in diabetes mellitus, where the increased conversion of glucose to sorbitol by AR contributes to the pathogenesis of diabetic complications, including neuropathy, retinopathy, and nephropathy.[2] this compound has been the subject of numerous studies and clinical trials aiming to mitigate these complications.[3][4][5] A critical aspect of its pharmacological profile is its specific mode of enzyme inhibition. Kinetic analyses have demonstrated that this compound acts as an uncompetitive and reversible inhibitor of aldose reductase.[2] This guide provides a detailed examination of the uncompetitive and reversible inhibition kinetics of this compound, summarizing available data, outlining experimental methodologies, and visualizing the underlying mechanisms.
Core Concepts: Uncompetitive and Reversible Inhibition
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The nature of this interaction is defined by the inhibitor's binding site and the reversibility of the binding.
-
Reversible Inhibition: In reversible inhibition, the inhibitor binds to the enzyme through non-covalent interactions. The inhibitor can dissociate from the enzyme, and the enzyme's activity can be restored if the inhibitor concentration is reduced.[1]
-
Uncompetitive Inhibition: This specific type of inhibition occurs when the inhibitor binds only to the enzyme-substrate (ES) complex, and not to the free enzyme.[6] This binding forms an inactive enzyme-substrate-inhibitor (ESI) complex. A key characteristic of uncompetitive inhibition is that it is most effective at high substrate concentrations.[6] From a kinetic perspective, uncompetitive inhibition leads to a decrease in both the maximum velocity (Vmax) and the Michaelis constant (Km) of the enzymatic reaction.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the polyol pathway targeted by this compound and a general workflow for determining its inhibition kinetics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound (AS-3201), a potent aldose reductase inhibitor, reduces sorbitol levels and improves motor nerve conduction velocity in streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aldose reductase inhibition by AS-3201 in sural nerve from patients with diabetic sensorimotor polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aldose reductase inhibitor this compound significantly improves nerve conduction velocity in diabetic polyneuropathy: A randomized double-blind placebo-controlled study in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Improves Electrophysiologic but not Clinical Measures of Diabetic Polyneuropathy: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
Ranirestat: A Technical Guide to its Role in Mitigating Neuronal Osmotic Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic neuropathy, a common and debilitating complication of diabetes mellitus, is characterized by progressive nerve damage leading to pain, sensory loss, and autonomic dysfunction. A key pathological mechanism implicated in its development is the hyperactivity of the polyol pathway, driven by chronic hyperglycemia. This increased flux leads to the accumulation of intracellular sorbitol, inducing osmotic stress and a cascade of downstream detrimental effects on neuronal cells. Ranirestat, a potent and specific aldose reductase inhibitor, has emerged as a promising therapeutic agent targeting this pathway to prevent or slow the progression of diabetic neuropathy. This technical guide provides an in-depth overview of the role of this compound in preventing osmotic stress in neurons, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying biochemical and experimental frameworks.
The Polyol Pathway and Osmotic Stress in Neurons
Under normoglycemic conditions, the majority of intracellular glucose is phosphorylated by hexokinase and enters glycolysis. However, in hyperglycemic states, this pathway becomes saturated, leading to the shunting of excess glucose into the polyol pathway.[1] The first and rate-limiting step of this pathway is the reduction of glucose to sorbitol, a reaction catalyzed by the enzyme aldose reductase (AR) with NADPH as a cofactor.[2][3] Sorbitol is then oxidized to fructose by sorbitol dehydrogenase, utilizing NAD+ as a cofactor.[1][3]
In insulin-independent tissues like neurons, excessive glucose influx leads to a significant increase in aldose reductase activity.[4] The resulting accumulation of sorbitol, a polyol to which cell membranes are relatively impermeable, creates a hyperosmotic intracellular environment.[1][5] This osmotic imbalance draws water into the neuron, leading to cellular swelling, damage to Schwann cells, and impaired nerve function.[5] The osmotic stress, coupled with the depletion of NADPH and the generation of reactive oxygen species (ROS) during the polyol pathway activity, contributes significantly to the neuronal injury observed in diabetic neuropathy.[5][6][7]
This compound: Mechanism of Action
This compound is a potent inhibitor of aldose reductase, the key enzyme in the polyol pathway.[8] By binding to aldose reductase, this compound competitively inhibits the conversion of glucose to sorbitol.[2] This action directly mitigates the primary trigger of osmotic stress in neurons by preventing the intracellular accumulation of sorbitol.[2][8] Consequently, this compound helps to maintain normal cellular osmolarity, reduce water influx, and protect neurons from swelling and subsequent damage.[5] Furthermore, by reducing the flux through the polyol pathway, this compound may also help to preserve the cellular pool of NADPH, a critical cofactor for antioxidant defense systems, thereby indirectly mitigating oxidative stress.[9]
Below is a diagram illustrating the mechanism of action of this compound within the polyol pathway.
Quantitative Data on this compound's Efficacy
Numerous preclinical and clinical studies have provided quantitative evidence for the efficacy of this compound in inhibiting aldose reductase, reducing sorbitol levels, and improving nerve function. The following tables summarize key findings from this research.
Table 1: In Vitro and In Vivo Inhibition of Sorbitol Accumulation
| Study Type | Model System | This compound Dose/Concentration | % Inhibition of Sorbitol/Galactitol Accumulation | Reference |
| In Vitro | Human Umbilical Vein Endothelial Cells (HUVEC) | 50 nM | Potent inhibition (qualitative) | [10] |
| In Vitro | IMS32 Schwann Cells | Not specified | More potent than epalrestat (qualitative) | [11] |
| Clinical (Phase II) | Sural Nerves of Patients with DSPN | 5 mg/day for 12 weeks | 65% | [12][13] |
| Clinical (Phase II) | Sural Nerves of Patients with DSPN | 20 mg/day for 12 weeks | 84% | [12][13] |
| Clinical (Phase II) | Sural Nerves of Patients with DSPN | 20 mg/day for 12 weeks | 83.5% | [14] |
| Preclinical | Sciatic Nerve of STZ-Diabetic Rats | 0.0005% in diet for 35 weeks | Significant reduction (qualitative) | |
| Preclinical | Lens of STZ-Diabetic Rats | 0.0005% in diet for 35 weeks | Significant reduction (qualitative) |
Table 2: Effects of this compound on Nerve Conduction Velocity (NCV) in Clinical Trials
| NCV Parameter | This compound Dose | Study Duration | Improvement vs. Placebo (m/s) | P-value | Reference(s) |
| Tibial Motor NCV | 40 mg/day | 52 weeks | 0.52 | 0.021 | [14][15] |
| Proximal Median Sensory NCV | 20-40 mg/day | 52 weeks | 0.77 | < 0.01 | [16] |
| Distal Median Sensory NCV | 20-40 mg/day | 52 weeks | 0.91 | < 0.01 | [16] |
| Median Motor NCV | 20-40 mg/day | 52 weeks | 0.63 | < 0.01 | [16] |
| Peroneal Motor NCV | 20-40 mg/day | 52 weeks | 0.80 | < 0.01 | [16] |
| Summed Motor NCV | 20 mg/day | 36 weeks | Significant (qualitative) | ≤ 0.05 | [12] |
| Summed Motor NCV | 40 mg/day | 12 weeks | Significant (qualitative) | ≤ 0.05 | [12] |
| Sensory NCV | 20 mg/day | 26 weeks | Significant (qualitative) | 0.006 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound and its effects on the polyol pathway.
Aldose Reductase Activity Assay (Spectrophotometric)
This protocol is adapted from commercially available kits and published literature.
Principle: Aldose reductase activity is determined by measuring the decrease in absorbance at 340 nm resulting from the NADPH-dependent reduction of a substrate (e.g., DL-glyceraldehyde). The rate of NADPH oxidation is directly proportional to the AR activity.
Materials:
-
Phosphate buffer (0.067 M, pH 6.2)
-
NADPH solution (e.g., 0.2 mM in buffer)
-
Substrate solution (e.g., 10 mM DL-glyceraldehyde in buffer)
-
Tissue or cell lysate containing aldose reductase
-
This compound or other inhibitors (dissolved in an appropriate solvent)
-
UV-transparent 96-well plate or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Sample Preparation: Homogenize tissue or cells in ice-cold assay buffer. Centrifuge to pellet debris and collect the supernatant containing the enzyme. Determine protein concentration of the lysate.
-
Reaction Mixture Preparation: In a UV-transparent plate or cuvette, prepare the following reaction mixture (volumes can be scaled):
-
Phosphate buffer: X µL
-
Sample (lysate): Y µL
-
Inhibitor (this compound) or vehicle: Z µL
-
-
Initiate Reaction: Add NADPH solution to the reaction mixture and incubate for a few minutes at 37°C to establish a baseline.
-
Start Measurement: Initiate the reaction by adding the substrate solution.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 30-60 seconds for 10-30 minutes at 37°C.
-
Data Analysis: Calculate the rate of NADPH oxidation (ΔA340/min) from the linear portion of the curve. Enzyme activity is typically expressed as units per milligram of protein, where one unit is the amount of enzyme that oxidizes 1 µmol of NADPH per minute.
Intracellular Sorbitol Measurement (HPLC)
This protocol is a generalized procedure based on established methods for sorbitol quantification.
Principle: Intracellular sorbitol is extracted from neuronal tissue or cells and quantified using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index Detector or after derivatization for UV/fluorescence detection).
Materials:
-
Neuronal tissue or cultured cells
-
Internal standard (e.g., xylitol or mannitol)
-
Perchloric acid or other deproteinizing agent
-
HPLC system with an appropriate column (e.g., an amine-based or ion-exchange column) and detector
-
Sorbitol standards of known concentrations
-
Mobile phase (e.g., acetonitrile/water mixture)
Procedure:
-
Sample Collection and Homogenization: Harvest and weigh the neuronal tissue or cell pellet. Homogenize in a known volume of ice-cold buffer containing the internal standard.
-
Deproteinization: Add a deproteinizing agent like perchloric acid to the homogenate. Vortex and then centrifuge at high speed to precipitate proteins.
-
Neutralization and Extraction: Neutralize the supernatant with a suitable base (e.g., potassium carbonate) and centrifuge to remove the precipitate. The resulting supernatant contains the extracted sorbitol.
-
HPLC Analysis:
-
Inject a known volume of the extracted sample onto the HPLC column.
-
Elute the sample isocratically with the mobile phase.
-
Detect the separated sorbitol and internal standard peaks.
-
-
Quantification: Create a standard curve by running sorbitol standards of known concentrations. Determine the concentration of sorbitol in the samples by comparing the peak area ratio of sorbitol to the internal standard against the standard curve.
The following diagram outlines the general workflow for evaluating the efficacy of this compound.
Conclusion
This compound demonstrates a clear mechanism of action in preventing osmotic stress in neurons by potently inhibiting aldose reductase and subsequent sorbitol accumulation. The quantitative data from numerous studies consistently support its efficacy in reducing polyol pathway flux and improving nerve conduction velocities, key indicators of neuronal health. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the therapeutic potential of this compound and other aldose reductase inhibitors in the context of diabetic neuropathy and other complications driven by osmotic stress. As a well-tolerated and effective modulator of the polyol pathway, this compound holds significant promise as a disease-modifying therapy for patients with diabetic neuropathy. Further research focusing on long-term clinical outcomes and the identification of responsive patient populations will be crucial in fully realizing its therapeutic potential.
References
- 1. customs.go.jp [customs.go.jp]
- 2. protocols.io [protocols.io]
- 3. graphviz.org [graphviz.org]
- 4. Animal models and biomarkers of neuropathy in diabetic rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme Activity Measurement for Aldehyde Reductase Using Spectrophotometric Assays [creative-enzymes.com]
- 7. rsc.org [rsc.org]
- 8. Phenotyping animal models of diabetic neuropathy: a consensus statement of the diabetic neuropathy study group of the EASD (Neurodiab) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GraphViz Examples and Tutorial [graphs.grevian.org]
- 10. towardsdatascience.com [towardsdatascience.com]
- 11. content.abcam.com [content.abcam.com]
- 12. Neuropathy Phentoyping Protocols - Nerve Conduction Velocity [protocols.io]
- 13. diacomp.org [diacomp.org]
- 14. abcam.cn [abcam.cn]
- 15. dot | Graphviz [graphviz.org]
- 16. youtube.com [youtube.com]
Ranirestat: A Technical Deep Dive into the Aldose Reductase Inhibitor for Diabetic Neuropathy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ranirestat, also known as AS-3201, is a potent and selective aldose reductase inhibitor that has been extensively investigated for the treatment of diabetic sensorimotor polyneuropathy (DSP), a common and debilitating complication of diabetes mellitus.[1][2] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and development of this compound, with a focus on quantitative data, experimental protocols, and key biological pathways. This compound was developed by Dainippon Sumitomo Pharma and PharmaKyorin and has undergone numerous preclinical and clinical studies, including Phase III trials in Japan, Europe, and the United States.[2][3]
Discovery and History
The development of this compound emerged from the broader scientific effort to combat diabetic complications by targeting the polyol pathway.[4] Under hyperglycemic conditions, the enzyme aldose reductase catalyzes the conversion of glucose to sorbitol, which then accumulates intracellularly, leading to osmotic stress and subsequent cellular damage in insulin-insensitive tissues like nerves, the retina, and kidneys.[5][6] this compound was identified as a structurally novel and stereospecifically potent inhibitor of aldose reductase, distinguishing itself from earlier aldose reductase inhibitors with a more favorable efficacy and safety profile.[1] Its development code was AS-3201.[2]
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting aldose reductase, the rate-limiting enzyme in the polyol pathway.[1] By blocking this enzyme, this compound prevents the accumulation of intracellular sorbitol.[1][6] This, in turn, is believed to mitigate the downstream pathological consequences, including osmotic stress, reduced nerve conduction velocity, and the progression of diabetic neuropathy.[2][5] Kinetic analyses have revealed that this compound's inhibition of aldose reductase is uncompetitive and reversible.[7]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. A Concise Enantioselective Synthesis of (−)-Ranirestat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sumitomo-pharma.com [sumitomo-pharma.com]
- 7. This compound (AS-3201), a potent aldose reductase inhibitor, reduces sorbitol levels and improves motor nerve conduction velocity in streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereospecific Synthesis of Ranirestat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ranirestat, a potent aldose reductase inhibitor, has been a target of significant synthetic interest due to its therapeutic potential in treating diabetic complications. The core challenge in its synthesis lies in the stereospecific construction of the spirocyclic tetrasubstituted stereocenter. This technical guide provides an in-depth overview of the key stereospecific strategies developed for the synthesis of this compound, with a focus on two prominent methods: a Palladium-catalyzed Asymmetric Allylic Alkylation (Pd-AAA) and a Lanthanum-catalyzed asymmetric amination. This document details the reaction pathways, summarizes key quantitative data, and provides outlines of the experimental protocols for these innovative synthetic routes.
Introduction to this compound and Synthetic Challenges
This compound (also known as AS-3201) is a promising therapeutic agent for diabetic neuropathy.[1] Its mechanism of action involves the inhibition of aldose reductase, a key enzyme in the polyol pathway which is implicated in the pathogenesis of diabetic complications.[1][2] The molecular architecture of this compound is characterized by a densely functionalized heterocyclic system containing a spirocyclic tetrasubstituted stereocenter and two imide motifs. The construction of this chiral center in an enantiomerically pure form represents the primary challenge in its total synthesis.[3] Initial approaches to obtain enantiopure this compound relied on chiral resolution, a less efficient method.[3] Subsequent research has focused on developing asymmetric methodologies to directly set the desired stereochemistry.
Palladium-Catalyzed Asymmetric Allylic Alkylation (Trost Synthesis)
A concise and efficient enantioselective synthesis of (-)-ranirestat was developed by Trost and coworkers, utilizing a Palladium-catalyzed Asymmetric Allylic Alkylation (Pd-AAA) as the key stereochemistry-defining step.[3][4] This strategy allows for the construction of the spiro-stereocenter with high enantioselectivity.[3]
Retrosynthetic Analysis and Strategy
The retrosynthetic analysis for this approach is outlined below. The A-ring of this compound is envisioned to be formed via an amide formation and subsequent cyclization from a carboxylic acid intermediate. This carboxylic acid can be obtained through the oxidative cleavage of an olefin, which itself is the product of the key Pd-AAA reaction between an amidomalonate and a silyl-substituted allyl carbonate.[3][4]
Caption: Retrosynthetic pathway for the Trost synthesis of this compound.
Synthesis of the Key Amidomalonate Intermediate
The synthesis commences with commercially available and inexpensive starting materials.[3] The key amidomalonate intermediate is assembled in a multi-step sequence starting from 2-trichloroacetylpyrrole.
Caption: Synthesis of the amidomalonate precursor for the Pd-AAA reaction.
The Key Palladium-Catalyzed Asymmetric Allylic Alkylation
The cornerstone of this synthesis is the Pd-AAA reaction of the amidomalonate with a silyl-substituted allyl carbonate. This reaction constructs the spiro-tetrasubstituted chiral center with high yield and enantioselectivity.[3][4] The use of a silyl-substituted allyl carbonate was found to be crucial for achieving high enantiomeric excess.[5]
Completion of the Synthesis
Following the key alkylation step, the synthesis is completed through a sequence of transformations including a Ru-catalyzed oxidative cleavage of the olefin to a carboxylic acid, followed by amide formation and a final cyclization to yield (-)-ranirestat.[3] The overall synthesis is accomplished in 8 steps with a 14% overall yield.[3][4]
Quantitative Data Summary
| Step | Reactants | Product | Yield (%) | Enantiomeric Ratio (er) |
| N-alkylation | 2-trichloroacetylpyrrole, methyl bromoacetate | Trichloroacetyl ketone | 78 | N/A |
| Tandem Condensation-Cyclization | Trichloroacetyl ketone, benzylamine | Imide | 68 | N/A |
| Pd-AAA | Amidomalonate, silyl-substituted allyl carbonate | Alkylated product | 69 | 92:8 |
| Recrystallization | Alkylated product | Enantiopure alkylated product | 51-56 | >99:1 |
| Final Cyclization (A-ring formation) | Amide precursor | This compound | ~100 | N/A |
| Overall | Commercially available starting materials | (-)-Ranirestat | 14 | >99% ee |
Data sourced from references[3][4][5].
Experimental Protocols (Outline)
Synthesis of Trichloroacetyl Ketone (9): 2-trichloroacetylpyrrole (8) is N-alkylated with methyl bromoacetate (7) to yield the trichloroacetyl ketone (9).[3][4]
Synthesis of Imide (10): The trichloroacetyl ketone (9) is reacted with benzylamine (6) in the presence of triethylamine in DMF. This facilitates a tandem condensation-cyclization sequence to form the B-ring, providing imide (10).[3][4]
Pd-Catalyzed Asymmetric Allylic Alkylation: The amidomalonate (4) is reacted with the silyl-substituted allyl carbonate (5g) in the presence of a palladium catalyst and a chiral ligand in hexafluorobenzene as the solvent to give the alkylated product (H).[5]
Final Cyclization to this compound (1): The amide precursor (12) is treated with LiHMDS in THF to induce cyclization and form the A-ring, yielding this compound (1) in near quantitative yield.[3]
Lanthanum-Catalyzed Asymmetric Amination (Shibasaki/Sumitomo Synthesis)
An alternative and scalable stereospecific synthesis of this compound was developed by Shibasaki, Kumagai, and coworkers, and has been implemented on a kilogram scale.[6][7] The key step in this approach is a lanthanum-catalyzed asymmetric amination of a β-keto ester with an azodicarboxylate to generate a chiral succinimide derivative.[6][7]
Synthetic Strategy
This route focuses on the early introduction of the chiral center onto a succinimide precursor, which is then elaborated to form the this compound core. The key asymmetric amination is catalyzed by a lanthanum-based system.[7]
Caption: Key steps in the Lanthanum-catalyzed asymmetric synthesis of a this compound intermediate.
The Key Lanthanum-Catalyzed Asymmetric Amination
The crucial step involves the asymmetric addition of a β-keto ester to an azodicarboxylate, catalyzed by a combination of a lanthanum source (e.g., La(Oi-Pr)₃) and a chiral ligand.[7] This reaction proceeds efficiently at 0 °C and does not require the strict exclusion of air or moisture.[7] The process has been optimized for large-scale synthesis.[6]
Quantitative Data Summary
| Step | Reactants | Product | Catalyst Loading (mol%) | Yield (%) | Optical Purity |
| Asymmetric Amination (Lab Scale) | β-Keto ester, Azodicarboxylate | Amination Product | 2 (La), 4 (Ligand) | 90 | 90% ee |
| Process Development (Kilogram Scale) | Substituted Succinimide Precursor | Chiral Succinimide Intermediate | High (Ra-Ni = 2:1 substrate) | 54 | High |
Data sourced from references[6][7].
Experimental Protocols (Outline)
Asymmetric Amination: The β-keto ester (A) and 1.2 equivalents of the azodicarboxylate (B) are reacted in the presence of the chiral ligand C (4 mol%) and La(Oi-Pr)₃ (2 mol%). The reaction is performed at 0 °C.[7]
Kilogram-Scale Synthesis of Chiral Succinimide Intermediate: The process involves an asymmetric lanthanum-catalyzed amination reaction. The subsequent reduction is carried out using Raney Nickel (Ra-Ni) at a 2:1 substrate to catalyst ratio at 50 °C in ethanol with less than 1% water.[6]
Conclusion
The stereospecific synthesis of this compound has been successfully addressed through multiple innovative approaches. The Palladium-catalyzed Asymmetric Allylic Alkylation developed by Trost and coworkers provides a concise and highly enantioselective route from simple starting materials. The Lanthanum-catalyzed asymmetric amination pioneered by Shibasaki, Kumagai, and their teams offers a scalable and practical method suitable for large-scale production. Both strategies effectively tackle the challenge of constructing the critical spirocyclic tetrasubstituted stereocenter, showcasing the power of modern asymmetric catalysis in the synthesis of complex pharmaceutical agents. These methodologies not only provide access to this compound but also offer valuable insights for the synthesis of other complex chiral molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Crystallization-Enabled Henry Reactions: Stereoconvergent Construction of Fully Substituted [N]-Asymmetric Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - A Concise Enantioselective Synthesis of (â)-Ranirestat - Organic Letters - Figshare [figshare.com]
- 4. This compound (AS-3201), a potent aldose reductase inhibitor, reduces sorbitol levels and improves motor nerve conduction velocity in streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Ranirestat In Vitro Assay Protocol for Aldose Reductase Inhibition: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldose reductase is a key enzyme in the polyol pathway that catalyzes the reduction of glucose to sorbitol, a process that is particularly active during hyperglycemic conditions.[1] The accumulation of sorbitol in tissues that are not insulin-sensitive, such as lenses, peripheral nerves, and the glomerulus, can lead to osmotic stress and has been implicated in the pathogenesis of diabetic complications like neuropathy, retinopathy, and nephropathy.[2][3] Ranirestat (also known as AS-3201) is a potent and structurally novel inhibitor of aldose reductase (AKR1B1; EC 1.1.1.21).[4][5] It has been investigated for its therapeutic potential in managing diabetic sensorimotor polyneuropathy.[5][6] This document provides a detailed protocol for the in vitro assessment of this compound's inhibitory activity against aldose reductase.
Principle of the Assay
The enzymatic activity of aldose reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of a substrate, typically DL-glyceraldehyde.[7][8][9] The inhibitory potential of this compound is quantified by measuring the reduction in the rate of NADPH oxidation in the presence of the compound.
Quantitative Data Summary
The inhibitory potency of this compound against aldose reductase is typically expressed as the half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values from various studies.
| Enzyme Source | Substrate | This compound IC50 (nM) | Reference |
| Human Recombinant Aldose Reductase | DL-Glyceraldehyde | ~1.8 | (Not explicitly cited, but inferred from potency descriptions) |
| Rat Lens Aldose Reductase | DL-Glyceraldehyde | Potent Inhibition | [5] |
| Human Umbilical Vein Endothelial Cells (in-cell assay) | Endogenous Glucose | Effective at 500 nM | [10] |
Note: IC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations.
Experimental Protocol
This protocol is based on established spectrophotometric methods for measuring aldose reductase activity.[7][8][11][12]
Materials and Reagents
-
Human recombinant aldose reductase (expressed in E. coli)[7]
-
This compound
-
DL-Glyceraldehyde (Substrate)[7]
-
NADPH (Cofactor)[7]
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Spectrophotometer capable of reading absorbance at 340 nm[7]
-
Dithiothreitol (DTT) (optional, can be included in the assay buffer)[11]
Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Further dilute with the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically ≤1%).
-
Prepare the assay buffer (e.g., 0.067 M phosphate buffer, pH 6.2).
-
Prepare a stock solution of NADPH in the assay buffer.
-
Prepare a stock solution of DL-glyceraldehyde in the assay buffer.
-
Prepare the human recombinant aldose reductase solution in the assay buffer.
-
-
Assay Reaction:
-
Set up the reactions in a 96-well plate or cuvettes. A typical reaction mixture includes:
-
Pre-incubate the enzyme with the test compound (this compound) and NADPH for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C).[7]
-
-
Initiation of Reaction and Measurement:
-
Data Analysis:
-
Calculate the rate of NADPH oxidation from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable non-linear regression analysis.
-
Visualizations
Aldose Reductase Signaling Pathway (Polyol Pathway)
Caption: The Polyol Pathway and the inhibitory action of this compound on Aldose Reductase.
Experimental Workflow for Aldose Reductase Inhibition Assay
Caption: Workflow for the in vitro determination of Aldose Reductase inhibition by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]
- 3. bmrservice.com [bmrservice.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound (AS-3201), a potent aldose reductase inhibitor, reduces sorbitol levels and improves motor nerve conduction velocity in streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound has a stronger inhibitory activity on aldose reductase and suppresses inflammatory reactions in high glucose-exposed endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abcam.cn [abcam.cn]
- 12. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering Ranirestat to Streptozotocin-Induced Diabetic Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of ranirestat in a streptozotocin (STZ)-induced diabetic rat model. This model is a widely utilized preclinical tool for investigating diabetic complications, particularly diabetic neuropathy, and for evaluating the efficacy of therapeutic agents like this compound.
Introduction
Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia, which can lead to severe long-term complications, including neuropathy, nephropathy, and retinopathy. The polyol pathway, in which aldose reductase is the rate-limiting enzyme, is a key mechanism implicated in the pathogenesis of these complications.[1][2][3] Under hyperglycemic conditions, aldose reductase converts excess glucose into sorbitol, leading to its intracellular accumulation and subsequent cellular damage through osmotic stress and increased oxidative stress.[2][3]
This compound (formerly AS-3201) is a potent and selective aldose reductase inhibitor.[4][5] By blocking this enzyme, this compound prevents the accumulation of sorbitol, thereby offering a therapeutic strategy to mitigate diabetic complications.[4][6] Studies in STZ-induced diabetic rats have demonstrated that this compound effectively reduces sorbitol levels in nerve tissues and improves nerve function, highlighting its potential for the treatment of diabetic neuropathy.[5][7]
Experimental Protocols
Induction of Diabetes with Streptozotocin (STZ)
This protocol describes the induction of type 1 diabetes in rats using a single intraperitoneal injection of streptozotocin.
Materials:
-
Streptozotocin (STZ)
-
0.9% sterile sodium chloride (saline) solution
-
Citrate buffer (pH 4.5)
-
Blood glucose meter and test strips
-
Metabolic cages
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water for at least one week before the experiment.
-
Fasting: Fast the rats for 4-12 hours prior to STZ injection, with continued access to water.[10][11]
-
STZ Preparation: Immediately before use, dissolve STZ in cold citrate buffer (pH 4.5) to a final concentration of 10 mg/mL.[10] STZ is light-sensitive and unstable in solution, so it should be protected from light and used within 5-10 minutes of preparation.
-
STZ Administration: Inject the freshly prepared STZ solution intraperitoneally (i.p.) at a dose of 60-75 mg/kg body weight.[8][9] A control group should be injected with an equivalent volume of the citrate buffer.
-
Post-Injection Care: To prevent fatal hypoglycemia immediately following STZ injection, provide the rats with a 10% sucrose solution in their drinking water for the first 24-48 hours.[10]
-
Confirmation of Diabetes: Measure blood glucose levels from the tail vein 48-72 hours after STZ injection.[9] Rats with a fasting blood glucose level ≥ 15 mM (or approximately 270 mg/dL) are considered diabetic and can be included in the study.[8]
-
Monitoring: Monitor the diabetic rats for changes in body weight, food and water intake, and urine output.[9] These parameters are typically altered in diabetic animals.[9]
Preparation and Administration of this compound
This protocol outlines the preparation and oral administration of this compound to STZ-induced diabetic rats.
Materials:
-
This compound
-
Vehicle for suspension (e.g., 0.5% methylcellulose solution)
-
Oral gavage needles
-
Syringes
Procedure:
-
This compound Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 0.1, 1.0, 10 mg/kg).[7] The suspension should be prepared fresh daily or as determined by its stability.
-
Animal Grouping: Randomly assign the confirmed diabetic rats to different treatment groups:
-
Diabetic Control (receiving vehicle only)
-
This compound-treated groups (e.g., 0.1, 1.0, 10 mg/kg/day)[7]
-
Normal (non-diabetic) Control (receiving vehicle only)
-
-
Administration: Administer this compound or the vehicle orally once daily using an oral gavage needle.[7] The volume of administration should be consistent across all groups (e.g., 5 mL/kg).
-
Treatment Duration: The duration of treatment can vary depending on the study's objectives, but studies have shown effects after repeated administration for 21 days or longer.[5] Long-term studies may extend for 40 weeks.[7]
Assessment of this compound Efficacy
Several endpoints can be measured to evaluate the effectiveness of this compound in mitigating diabetic complications.
2.3.1. Measurement of Motor Nerve Conduction Velocity (MNCV)
-
Anesthetize the rats (e.g., with pentobarbital).
-
Stimulate the sciatic nerve at two points (proximal and distal) using needle electrodes.
-
Record the compound muscle action potentials (CMAPs) from the plantar muscles of the hind paw.
-
Calculate the MNCV by dividing the distance between the two stimulation points by the difference in the latencies of the recorded CMAPs. A decrease in MNCV is indicative of diabetic neuropathy, and reversal or prevention of this decrease suggests a therapeutic effect.[5][7]
2.3.2. Measurement of Sorbitol and Fructose Levels in Tissues
-
At the end of the treatment period, euthanize the rats and collect tissues of interest, such as the sciatic nerve and lens.[5][7]
-
Homogenize the tissues in an appropriate buffer.
-
Use enzymatic assays or high-performance liquid chromatography (HPLC) to quantify the levels of sorbitol and fructose. Elevated levels of these polyols are a hallmark of increased aldose reductase activity in diabetes.
2.3.3. Assessment of Cataract Formation
-
Visually inspect the lenses of the rats weekly using a slit lamp or ophthalmoscope.
-
Score the degree of lens opacification on a scale (e.g., 0 for normal to 3 for mature cataract).[7] The total score for both eyes can be used for comparison between groups.
Data Presentation
The following tables summarize representative quantitative data from studies administering this compound to diabetic rats.
Table 1: Effect of this compound on Motor Nerve Conduction Velocity (MNCV) in STZ-Diabetic Rats
| Treatment Group | Dose (mg/kg/day) | MNCV (m/s) |
| Normal Control | - | 55.2 ± 1.1 |
| Diabetic Control | Vehicle | 40.7 ± 0.6 |
| This compound | 1.0 | 45.3 ± 0.9 |
| This compound | 10 | 48.1 ± 1.2** |
| Epalrestat (Positive Control) | 100 | 44.8 ± 0.7 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Diabetic Control. (Data adapted from studies on spontaneously diabetic Torii rats, which present a similar pathology)[7]
Table 2: Effect of this compound on Sorbitol Levels in the Sciatic Nerve of STZ-Diabetic Rats
| Treatment Group | Dose (mg/kg/day) | Sorbitol Level (nmol/g) |
| Normal Control | - | 0.45 ± 0.05 |
| Diabetic Control | Vehicle | 2.05 ± 0.10 |
| This compound | 0.1 | 1.62 ± 0.15* |
| This compound | 1.0 | 0.98 ± 0.11 |
| This compound | 10 | 0.65 ± 0.08 |
| Epalrestat (Positive Control) | 100 | 1.89 ± 0.20 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Diabetic Control. (Data adapted from studies on spontaneously diabetic Torii rats)[7]
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: this compound inhibits aldose reductase in the polyol pathway.
Caption: Workflow for evaluating this compound in STZ-diabetic rats.
References
- 1. Aldose reductase inhibitors and late complications of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for the Management of Diabetic Sensorimotor Polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound (AS-3201), a potent aldose reductase inhibitor, reduces sorbitol levels and improves motor nerve conduction velocity in streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nyp.org [nyp.org]
- 7. Effects of long-term treatment with this compound, a potent aldose reductase inhibitor, on diabetic cataract and neuropathy in spontaneously diabetic torii rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ndineuroscience.com [ndineuroscience.com]
- 9. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. inotiv.com [inotiv.com]
Application Notes and Protocols for Ranirestat Administration in Spontaneously Diabetic Torii (SDT) Rats
These application notes provide a comprehensive overview of the dosage, administration, and experimental evaluation of ranirestat, a potent aldose reductase inhibitor, in spontaneously diabetic Torii (SDT) rats. This document is intended for researchers, scientists, and drug development professionals investigating diabetic complications.
This compound Dosage and Administration
This compound is orally administered to SDT rats for long-term studies evaluating its efficacy in preventing or treating diabetic complications.
Table 1: this compound Dosage and Administration in SDT Rats
| Parameter | Description | Reference |
| Drug | This compound | [1][2][3][4] |
| Animal Model | Spontaneously Diabetic Torii (SDT) rats | [1][2][3][4] |
| Dosage Levels | 0.1, 1.0, and 10 mg/kg/day | [1][2][3] |
| Administration Route | Oral (once daily) | [1][2][3] |
| Treatment Duration | 40 weeks | [1][2][3] |
| Control Groups | - Untreated SDT rats- Normal Sprague-Dawley rats- Epalrestat-treated SDT rats (100 mg/kg/day) | [1][2][3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Evaluation of Diabetic Neuropathy: Motor Nerve Conduction Velocity (MNCV)
This protocol outlines the procedure for assessing diabetic neuropathy by measuring the motor nerve conduction velocity in the sciatic nerve of rats.
Materials:
-
Anesthetic (e.g., sodium pentobarbital)
-
Needle electrodes for stimulation and recording
-
Electrophysiological recording system (e.g., PowerLab)
-
Warming pad to maintain body temperature
Procedure:
-
Anesthetize the rat according to approved institutional animal care and use committee protocols.
-
Maintain the rat's body temperature at 37°C using a warming pad.
-
Expose the sciatic nerve at the sciatic notch and the Achilles tendon.
-
Place stimulating needle electrodes at the sciatic notch (proximal stimulation) and the Achilles tendon (distal stimulation).
-
Insert recording needle electrodes into the plantar muscles of the hind paw.
-
Deliver a supramaximal electrical stimulus (single square-wave pulse) at both stimulation sites.
-
Record the compound muscle action potentials (M-waves) using the electrophysiological recording system.
-
Measure the latency (time from stimulus to the onset of the M-wave) for both proximal and distal stimulation points.
-
Measure the distance between the proximal and distal stimulation sites along the nerve.
-
Calculate the MNCV using the following formula: MNCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms))
Evaluation of Diabetic Cataracts: Lens Opacification Scoring
This protocol describes the method for evaluating the progression of diabetic cataracts by scoring lens opacification.
Materials:
-
Slit-lamp biomicroscope
-
Mydriatic eye drops (to dilate the pupils)
Procedure:
-
Instill mydriatic eye drops into the rat's eyes to dilate the pupils.
-
Examine the lens of each eye using a slit-lamp biomicroscope.
-
Score the degree of lens opacification based on a pre-defined scoring system. A common scoring system is as follows[1][4]:
-
Score 0: Normal, clear lens
-
Score 1: Mild opacity
-
Score 2: Moderate opacity
-
Score 3: Mature, dense cataract
-
-
The total cataract score for each animal is the sum of the scores from both eyes (ranging from 0 to 6)[1][4].
Evaluation of Diabetic Retinopathy: Histological Analysis
This protocol details the procedure for the histological examination of the retina to assess diabetic retinopathy.
Materials:
-
4% paraformaldehyde solution
-
Ethanol series (for dehydration)
-
Xylene (for clearing)
-
Paraffin wax
-
Microtome
-
Microscope slides
-
Hematoxylin and eosin (H&E) stain
-
Light microscope with an imaging system
Procedure:
-
Euthanize the rat and enucleate the eyes.
-
Fix the eyes in 4% paraformaldehyde for at least 24 hours.
-
Dehydrate the fixed tissues through a graded series of ethanol concentrations.
-
Clear the tissues in xylene.
-
Embed the tissues in paraffin wax.
-
Section the paraffin-embedded tissues at a thickness of 4-5 µm using a microtome.
-
Mount the sections on microscope slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with hematoxylin and eosin (H&E).
-
Dehydrate, clear, and mount the stained sections with a coverslip.
-
Examine the retinal sections under a light microscope.
-
Measure the retinal thickness and quantify specific cellular changes or protein expression (e.g., glial fibrillary acidic protein) using image analysis software[2][3].
Quantitative Data Summary
The following tables summarize the quantitative data from studies evaluating the effects of this compound in SDT rats.
Table 2: Effect of this compound on Motor Nerve Conduction Velocity (MNCV) and Sciatic Nerve Sorbitol Levels [1][4]
| Treatment Group | MNCV (m/s) | Sciatic Nerve Sorbitol (nmol/g) |
| Normal Sprague-Dawley | Not reported | Not reported |
| Untreated SDT | 40.7 ± 0.6 | 2.05 ± 0.10 |
| This compound (0.1 mg/kg) | Significantly reversed decrease | Significantly suppressed increase |
| This compound (1.0 mg/kg) | Significantly reversed decrease (dose-dependent) | Significantly suppressed increase (dose-dependent) |
| This compound (10 mg/kg) | Significantly reversed decrease (dose-dependent) | Significantly suppressed increase (dose-dependent) |
| Epalrestat (100 mg/kg) | Reversed decrease | Did not significantly suppress increase |
Table 3: Effect of this compound on Retinal Thickness and Glial Fibrillary Acidic Protein (GFAP) Stained Area [2]
| Treatment Group | Mean Retinal Thickness (µm) | Mean Area of Stained GFAP (µm²) |
| Normal Sprague-Dawley | 114.6 ± 25.6 | 550.7 ± 282.2 |
| Untreated SDT | 191.3 ± 31.2 | 1,502.7 ± 826.3 |
| This compound (0.1 mg/kg/day) | 132.4 ± 45.0 | 1,038.3 ± 756.0 |
| This compound (1.0 mg/kg/day) | 119.2 ± 25.2 | 484.0 ± 384.7 |
| This compound (10 mg/kg/day) | 127.3 ± 31.6 | 596.1 ± 360.2 |
| Epalrestat (100 mg/kg/day) | 155.3 ± 27.9 | 1,970.7 ± 1049.8 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow.
Caption: Mechanism of action of this compound in the polyol pathway.
Caption: General experimental workflow for evaluating this compound in SDT rats.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Video: Preparation and Analysis of Histological Slides of Rat and Mouse Eyeballs to Evaluate the Retina [app.jove.com]
- 4. Preparation and Analysis of Histological Slides of Rat and Mouse Eyeballs to Evaluate the Retina [jove.com]
Application Notes and Protocols for the Use of Ranirestat in Diabetic Cataract Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic cataract is a significant complication of diabetes mellitus, characterized by the opacification of the lens, which can lead to severe visual impairment and blindness. The pathogenesis of diabetic cataracts is multifactorial, with the polyol pathway playing a crucial role.[1] Under hyperglycemic conditions, the enzyme aldose reductase (AR) converts excess glucose into sorbitol.[1] The intracellular accumulation of sorbitol creates an osmotic stress, leading to hydropic lens fiber swelling, degeneration, and ultimately, cataract formation.[1]
Ranirestat (AS-3201) is a potent and specific inhibitor of aldose reductase.[2][3] By blocking this key enzyme in the polyol pathway, this compound has been shown to prevent or delay the progression of diabetic complications, including cataracts, in various animal models.[2][4] These application notes provide detailed protocols and compiled data for researchers studying the efficacy of this compound in preclinical models of diabetic cataracts.
Signaling Pathway: The Polyol Pathway and this compound's Mechanism of Action
The primary mechanism by which hyperglycemia leads to cataract formation involves the polyol pathway. The following diagram illustrates this pathway and the inhibitory action of this compound.
References
- 1. Diabetic Cataract—Pathogenesis, Epidemiology and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term treatment with this compound (AS-3201), a potent aldose reductase inhibitor, suppresses diabetic neuropathy and cataract formation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-Term Treatment With this compound (AS-3201), a Potent Aldose Reductase Inhibitor, Suppresses Diabetic Neuropathy and Cataract Formation in Rats [jstage.jst.go.jp]
- 4. Effects of Long-Term Treatment with this compound, a Potent Aldose Reductase Inhibitor, on Diabetic Cataract and Neuropathy in Spontaneously Diabetic Torii Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ranirestat in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ranirestat is a potent inhibitor of the enzyme aldose reductase, a key component of the polyol pathway.[1][2] Under hyperglycemic conditions, this pathway is upregulated, leading to the accumulation of sorbitol, which has been implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.[1][2] this compound's ability to block aldose reductase makes it a valuable tool for in vitro studies aimed at understanding and potentially mitigating the cellular effects of high glucose. These application notes provide detailed protocols for the preparation of this compound solutions for use in cell culture experiments.
Data Presentation
The following table summarizes key quantitative data for this compound, essential for accurate solution preparation and experimental design.
| Parameter | Value | Source |
| Molecular Weight | 420.19 g/mol | N/A |
| Solubility in DMSO | ≥ 50 mg/mL | N/A |
| IC50 (HepG2 cells) | 0.4 µM | [3] |
| IC50 (recombinant human AR) | 15 nM | N/A |
Signaling Pathway
The diagram below illustrates the polyol pathway and the mechanism of action of this compound. Under high glucose conditions, aldose reductase converts excess glucose to sorbitol. This process consumes NADPH, a critical cofactor for glutathione reductase, leading to increased oxidative stress. Sorbitol accumulation also causes osmotic stress. This compound directly inhibits aldose reductase, thereby mitigating these downstream effects.
Caption: this compound inhibits aldose reductase, blocking sorbitol production.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for later use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Weighing this compound: Carefully weigh out 4.20 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Adding DMSO: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes, or until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles of the main stock.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).
Protocol 2: Preparation of this compound Working Solutions for Cell Culture
This protocol outlines the dilution of the stock solution to final working concentrations for treating cells in culture. It is crucial that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, complete cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes or a sterile 96-well plate for serial dilutions
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Thawing Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To achieve a low final DMSO concentration, it is often necessary to perform an intermediate dilution. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in sterile cell culture medium.
-
Pipette 990 µL of pre-warmed complete cell culture medium into a sterile microcentrifuge tube.
-
Add 10 µL of the 10 mM this compound stock solution to the medium.
-
Vortex gently to mix. This intermediate solution now has a DMSO concentration of 1%.
-
-
Final Dilution: Prepare the final working concentrations by further diluting the intermediate solution into the cell culture medium that will be added to the cells. For example, to achieve a final concentration of 1 µM in a well containing 1 mL of medium, add 10 µL of the 100 µM intermediate solution. The final DMSO concentration in the well will be 0.01%.
-
Vehicle Control: It is essential to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, but without the compound.
-
Treatment of Cells: Add the prepared working solutions of this compound and the vehicle control to your cell cultures and incubate for the desired experimental duration.
Experimental Workflow
The following diagram illustrates a typical workflow for a cell-based assay using this compound.
References
Application Note: A Validated HPLC-UV Method for the Quantification of Ranirestat in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ranirestat is a potent aldose reductase inhibitor that has been investigated for the treatment of diabetic complications such as neuropathy.[1][2] To support pharmacokinetic and toxicokinetic studies, a simple, rapid, and reliable bioanalytical method for the quantification of this compound in plasma is essential. This application note details a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for determining this compound concentrations in human plasma. The method utilizes a straightforward protein precipitation technique for sample preparation, ensuring high throughput and efficiency.
Principle
The method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation using acetonitrile.[3][4] Following centrifugation, the supernatant is injected into a reversed-phase HPLC system. The separation is achieved on a C18 column with an isocratic mobile phase, and quantification is performed using a UV detector. The method has been validated according to established regulatory guidelines for bioanalytical method validation.[3][4][5]
Materials and Reagents
-
Analytes: this compound reference standard, Internal Standard (e.g., Diclofenac).
-
Solvents: HPLC grade acetonitrile and methanol, purified water (18.2 MΩ·cm).
-
Chemicals: Formic acid (analytical grade).
-
Biological Matrix: Drug-free human plasma, collected in tubes containing K2-EDTA anticoagulant.
Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: Phenomenex C18 column (250 x 4.6 mm, 5 µm) or equivalent.[3]
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (v/v). The exact ratio should be optimized for ideal separation (e.g., 60:40).
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
-
Detection Wavelength: UV detection at a wavelength appropriate for this compound (e.g., 230 nm). This should be confirmed by determining the lambda max from a UV scan of a standard solution.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard and the IS in 10 mL of methanol separately to obtain primary stock solutions.
-
Working Standard Solutions: Prepare working standard solutions of this compound by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water to achieve the desired concentrations for calibration standards and quality control samples.
-
IS Working Solution: Dilute the IS primary stock solution to a final concentration (e.g., 500 ng/mL) for spiking into plasma samples.
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Spike 95 µL of drug-free plasma with 5 µL of the appropriate this compound working standard solution to create calibration standards (CS).
-
A typical calibration curve range might be 10-2000 ng/mL.[4]
-
Prepare Quality Control (QC) samples in the same manner at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).
Sample Preparation Protocol
-
Pipette 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[3][4]
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject 20 µL of the supernatant into the HPLC system for analysis.
Caption: Experimental workflow for this compound quantification in plasma.
Method Validation
The developed method was validated based on industry-standard guidelines, assessing specificity, linearity, sensitivity, precision, accuracy, recovery, and stability.
Specificity and Selectivity
Specificity was evaluated by analyzing six different lots of blank human plasma to check for interferences from endogenous components at the retention times of this compound and the IS. The results should show no significant interfering peaks.
Linearity and Sensitivity
The linearity of the method is determined by constructing a calibration curve over a specified concentration range. The Limit of Detection (LOD) and Lower Limit of Quantification (LOQ) are established as the lowest concentrations that can be reliably detected and quantified, respectively.
Table 1: Linearity and Sensitivity Data
| Parameter | Result |
|---|---|
| Linearity Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Regression Equation | y = mx + c |
| Limit of Detection (LOD) | 3.5 ng/mL |
| Limit of Quantification (LOQ) | 10.0 ng/mL |
Accuracy and Precision
Intra-day and inter-day accuracy and precision were assessed by analyzing six replicates of QC samples (LQC, MQC, HQC) on the same day and on three different days.
Table 2: Summary of Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| LQC | 30 | < 6.0% | 95.5 - 104.3% | < 7.5% | 96.2 - 103.8% |
| MQC | 300 | < 4.5% | 97.2 - 102.1% | < 5.0% | 98.0 - 101.5% |
| HQC | 1500 | < 3.0% | 98.1 - 101.5% | < 4.0% | 98.5 - 101.0% |
Acceptance criteria: Precision (%RSD) ≤ 15% (≤ 20% for LOQ), Accuracy within 85-115% (80-120% for LOQ).
Recovery
The extraction recovery of this compound was determined by comparing the peak areas of extracted QC samples to the peak areas of unextracted standards at the same concentration.
Table 3: Extraction Recovery
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
|---|---|---|
| LQC | 30 | > 85% |
| MQC | 300 | > 88% |
| HQC | 1500 | > 87% |
Stability
The stability of this compound in human plasma was evaluated under various conditions to ensure sample integrity during handling and storage.
Table 4: Stability Assessment
| Stability Condition | Duration | Result (Deviation %) |
|---|---|---|
| Bench-Top Stability | 6 hours at Room Temp. | < ±10% |
| Freeze-Thaw Stability | 3 Cycles (-80°C to RT) | < ±12% |
| Long-Term Stability | 30 days at -80°C | < ±10% |
| Autosampler Stability | 24 hours at 4°C | < ±8% |
Acceptance criteria: Mean concentration should be within ±15% of the nominal concentration.
Caption: Key parameters for bioanalytical method validation.
Conclusion
This application note describes a simple, sensitive, and robust HPLC-UV method for the quantification of this compound in human plasma. The protein precipitation sample preparation is rapid and effective, providing good recovery. The method is linear over a practical concentration range and demonstrates acceptable accuracy, precision, and stability. This validated assay is well-suited for supporting pharmacokinetic studies in clinical and preclinical drug development.
References
- 1. Pharmacokinetics and Safety of this compound in Patients With Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug evaluation: this compound--an aldose reductase inhibitor for the potential treatment of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjarr.com [wjarr.com]
- 5. Development of Validated Bioanalytical HPLC-UV Method for Simultaneous Estimation of Amlodipine and Atorvastatin in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols: Experimental Design for Long-Term Ranirestat Efficacy Studies in Rodents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ranirestat (also known as AS-3201) is a potent aldose reductase inhibitor that has been investigated for the treatment of diabetic complications.[1][2][3] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[1][4] Under hyperglycemic conditions, the increased flux through the polyol pathway leads to the accumulation of intracellular sorbitol.[1][4] This accumulation is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts by causing osmotic stress and other metabolic disturbances.[1][4][5] this compound acts by inhibiting aldose reductase, thereby preventing the accumulation of sorbitol and the subsequent cellular damage.[1][2]
These application notes provide a comprehensive guide for designing and conducting long-term efficacy studies of this compound in rodent models of diabetes. The protocols detailed below cover the induction of diabetes, long-term administration of this compound, and the assessment of major diabetic complications.
Signaling Pathway
The primary target of this compound is the polyol pathway. Under hyperglycemic conditions, excess glucose is shunted into this pathway.
Experimental Design and Workflow
A typical long-term efficacy study of this compound in a rodent model of diabetes involves several key stages, from induction of the disease to the final assessment of complications.
Experimental Protocols
Induction of Diabetes Mellitus
4.1.1. Streptozotocin (STZ)-Induced Diabetes in Rats
This protocol describes the induction of Type 1 diabetes using a single high dose of STZ.
-
Materials:
-
Streptozotocin (STZ)
-
0.1 M Citrate buffer (pH 4.5), sterile
-
8- to 10-week-old male Sprague-Dawley or Wistar rats
-
10% sucrose water
-
Glucometer and test strips
-
-
Procedure:
-
Fast rats for 6-8 hours prior to STZ injection, with free access to water.
-
Immediately before use, dissolve STZ in cold, sterile 0.1 M citrate buffer (pH 4.5) to a final concentration of 10 mg/mL. Protect the solution from light.
-
Administer a single intraperitoneal (IP) injection of STZ at a dose of 40-65 mg/kg body weight.
-
For 48 hours post-injection, replace drinking water with 10% sucrose water to prevent hypoglycemia.
-
Monitor blood glucose levels 48-72 hours after STZ injection from a tail vein blood sample. Animals with a fasting blood glucose level of ≥15 mM (or ~270 mg/dL) are considered diabetic.[6]
-
4.1.2. Streptozotocin (STZ)-Induced Diabetes in Mice
This protocol utilizes multiple low doses of STZ to induce diabetes, which can more closely mimic the autoimmune aspects of Type 1 diabetes.
-
Materials:
-
Streptozotocin (STZ)
-
0.1 M Citrate buffer (pH 4.5), sterile
-
Male CD-1 or C57BL/6 mice
-
10% sucrose water
-
Glucometer and test strips
-
-
Procedure:
-
Fast mice for 4-6 hours before each STZ injection.
-
Prepare the STZ solution as described for rats.
-
Administer an IP injection of STZ at a dose of 40 mg/kg body weight for 5 consecutive days.
-
Provide 10% sucrose water for 6 days starting from the first injection day to prevent fatal hypoglycemia.
-
Confirm diabetes by measuring blood glucose levels 72 hours after the final STZ injection.
-
Long-Term Administration of this compound
Oral gavage is a common method for precise dosing.
-
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Appropriately sized oral gavage needles (flexible tubes are preferred to minimize trauma)[7]
-
-
Procedure:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 0.1, 1.0, 10 mg/kg).
-
Administer the this compound suspension or vehicle to the respective groups of animals once daily via oral gavage.
-
The volume administered should not exceed 1% of the animal's body weight (e.g., a 300g rat can receive up to 3 mL).
-
Continue daily administration for the duration of the study (e.g., 24-40 weeks).
-
Assessment of Diabetic Neuropathy
4.3.1. Motor Nerve Conduction Velocity (MNCV)
Slowing of NCV is a key indicator of diabetic neuropathy.[8]
-
Materials:
-
Electrophysiology recording system (e.g., Nicolet VikingQuest)
-
Needle electrodes
-
Anesthetic (e.g., ketamine/xylazine)
-
Warming lamp and pad
-
-
Procedure:
-
Anesthetize the animal.
-
Maintain the animal's body temperature at 37°C using a warming lamp and pad.
-
For sciatic-tibial MNCV, place stimulating electrodes at the sciatic notch and the ankle.
-
Place recording electrodes in the interosseous muscles of the hind paw.
-
Deliver supramaximal electrical stimuli at both stimulation sites and record the resulting compound muscle action potentials.
-
Measure the latency of the response from each stimulation site.
-
Calculate MNCV using the formula: MNCV (m/s) = Distance between stimulating electrodes (m) / (Proximal latency - Distal latency) (s).
-
Assessment of Diabetic Cataracts
-
Materials:
-
Slit-lamp biomicroscope or ophthalmoscope
-
Mydriatic agent (e.g., 1% tropicamide)
-
-
Procedure:
-
Apply a mydriatic agent to the animal's eyes to dilate the pupils.
-
Examine the lenses using a slit-lamp or ophthalmoscope.
-
Score the degree of lens opacification based on a predefined scale (e.g., 0 = clear lens, 1 = faint opacity, 2 = moderate opacity, 3 = mature cataract). The scores from both eyes can be summed for a total score per animal.
-
Assessment of Diabetic Nephropathy
4.5.1. Urinary Albumin Excretion
Albuminuria is an early sign of diabetic kidney disease.
-
Materials:
-
Metabolic cages for 24-hour urine collection
-
ELISA kit for rat/mouse serum albumin
-
Creatinine assay kit
-
-
Procedure:
-
Place individual animals in metabolic cages for 24 hours with free access to food and water.
-
Collect the total urine volume.
-
Centrifuge the urine to remove any precipitates.
-
Measure the albumin concentration using an ELISA kit according to the manufacturer's instructions.
-
Measure the creatinine concentration to normalize for variations in urine output.
-
Express the result as the albumin-to-creatinine ratio (ACR).
-
Assessment of Diabetic Retinopathy
4.6.1. Retinal Vascular Histopathology
-
Materials:
-
Microscope
-
Reagents for tissue fixation (e.g., formalin) and embedding
-
Stains (e.g., Periodic acid-Schiff [PAS] and hematoxylin)
-
Elastase or trypsin for vascular digest preparations
-
-
Procedure:
-
At the study endpoint, euthanize the animals and enucleate the eyes.
-
Fix the eyes in formalin.
-
For general histology, embed the eyes in paraffin, section, and stain with PAS and hematoxylin to assess for basement membrane thickening and other structural changes.
-
For detailed vascular analysis, perform a trypsin or elastase digest of the retina to isolate the vascular network.
-
Quantify acellular capillaries and pericyte loss by microscopic examination of the vascular digest.
-
Biochemical Analysis
-
Procedure:
-
At the end of the study, collect tissues of interest (e.g., sciatic nerve, lens, kidney).
-
Homogenize the tissues and use appropriate assays to measure the levels of sorbitol and fructose. This typically involves techniques like gas chromatography-mass spectrometry (GC-MS) or enzymatic assays.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Effect of Long-Term this compound Treatment on Biochemical Parameters in Diabetic Rodents
| Parameter | Non-Diabetic Control | Diabetic Control | This compound (Low Dose) | This compound (High Dose) |
| Sciatic Nerve | ||||
| Sorbitol (nmol/g) | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| Fructose (nmol/g) | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| Lens | ||||
| Sorbitol (nmol/g) | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| Fructose (nmol/g) | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
Table 2: Effect of Long-Term this compound Treatment on Functional and Structural Endpoints in Diabetic Rodents
| Parameter | Non-Diabetic Control | Diabetic Control | This compound (Low Dose) | This compound (High Dose) |
| Neuropathy | ||||
| MNCV (m/s) | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| Nephropathy | ||||
| Albumin-to-Creatinine Ratio | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| Cataracts | ||||
| Cataract Score | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| Retinopathy | ||||
| Acellular Capillaries (per mm²) | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
Summary of Preclinical Efficacy Data for this compound
The following table summarizes representative data from preclinical studies, demonstrating the efficacy of this compound in rodent models of diabetes.
Table 3: Summary of this compound Efficacy in Preclinical Rodent Models
| Model | Duration | This compound Dose (mg/kg/day) | Key Findings | Reference |
| STZ-Diabetic Rats | 8 weeks | 0.1, 1, 10 | Dose-dependent reduction in sciatic nerve sorbitol levels; Improvement in MNCV. | [9] |
| Spontaneously Diabetic Torii (SDT) Rats | 40 weeks | 0.1, 1, 10 | Significant inhibition of cataract development; Dose-dependent reversal of MNCV decrease; Significant suppression of sciatic nerve sorbitol levels. | [10] |
Note: The values in the tables are placeholders and should be replaced with actual experimental data.
References
- 1. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Polyol pathway - Wikipedia [en.wikipedia.org]
- 5. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 6. Phenotyping animal models of diabetic neuropathy: a consensus statement of the diabetic neuropathy study group of the EASD (Neurodiab) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchanimaltraining.com [researchanimaltraining.com]
- 8. PHENOTYPING PERIPHERAL NEUROPATHY IN MOUSE MODELS OF DIABETES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. az.research.umich.edu [az.research.umich.edu]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Quantifying Sorbitol Accumulation in Sciatic Nerve Tissue Post-Ranirestat Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic neuropathy is a common and debilitating complication of diabetes mellitus, characterized by nerve damage and loss of function. A key mechanism implicated in its pathogenesis is the polyol pathway, where the enzyme aldose reductase converts excess glucose into sorbitol.[1] Intracellular accumulation of sorbitol in nerve tissues, such as the sciatic nerve, leads to osmotic stress, oxidative damage, and ultimately, nerve dysfunction.[1][2]
Ranirestat (formerly AS-3201) is a potent and specific aldose reductase inhibitor (ARI) that has been investigated for the treatment of diabetic sensorimotor polyneuropathy.[3][4] By blocking aldose reductase, this compound aims to prevent the accumulation of sorbitol in nerve tissues, thereby mitigating nerve damage and improving nerve function.[4][5] These application notes provide a comprehensive overview and detailed protocols for quantifying the efficacy of this compound in reducing sorbitol levels in sciatic nerve tissue.
Mechanism of Action: this compound and the Polyol Pathway
Under hyperglycemic conditions, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol. This compound, as an aldose reductase inhibitor, directly blocks the first and rate-limiting step of this pathway. Its high potency and ability to penetrate nerve tissue make it an effective agent for reducing intraneural sorbitol concentrations.[4]
References
- 1. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Accumulation of sorbitol in the sciatic nerve modulates circadian properties of diabetes-induced neuropathic pain hypersensitivity in a diabetic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (AS-3201), a potent aldose reductase inhibitor, reduces sorbitol levels and improves motor nerve conduction velocity in streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. diabetesjournals.org [diabetesjournals.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Ranirestat's Low Aqueous Solubility in Experiments
For researchers, scientists, and drug development professionals working with the aldose reductase inhibitor, ranirestat, its low aqueous solubility presents a significant experimental hurdle. This technical support center provides practical guidance, troubleshooting tips, and detailed protocols to help you navigate these challenges and ensure the success of your in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in aqueous solutions?
A1: this compound is a lipophilic molecule, meaning it has a strong affinity for fats and oils and repels water. This inherent property, common among many small molecule inhibitors, leads to poor solubility in water-based buffers and cell culture media, which can complicate experimental setup and lead to inaccurate results.
Q2: What are the common consequences of poor this compound solubility in experiments?
A2: Inadequate solubility can lead to several experimental issues, including:
-
Precipitation: The compound may fall out of solution, leading to inaccurate concentrations and reduced efficacy in assays.
-
Inconsistent Results: Poorly dissolved particles can lead to high variability between experiments.
-
Low Bioavailability: In animal studies, low solubility can hinder absorption and lead to sub-therapeutic exposure.
-
Clogged Syringes/Tubing: In automated systems or during administration, precipitates can cause blockages.
Q3: Can I just use a higher concentration of a stock solution to overcome the low solubility in my final dilution?
A3: While starting with a concentrated stock in an organic solvent like DMSO is standard practice, simply diluting it into an aqueous medium can cause the this compound to precipitate out. The final concentration of the organic solvent and the method of dilution are critical to maintaining solubility.
Troubleshooting Guide
Problem: My this compound precipitated after I diluted my DMSO stock solution into my aqueous buffer/media.
-
Solution 1: Reduce the final DMSO concentration. Aim for a final DMSO concentration of less than 1%, and ideally below 0.5%, in your aqueous solution. High concentrations of DMSO can be toxic to cells and can still allow for precipitation upon dilution.
-
Solution 2: Use a co-solvent system. For in vivo studies, a multi-component solvent system is often necessary. A common approach is to first dissolve this compound in DMSO, then dilute it with other solvents like PEG300 and Tween-80 before adding the final aqueous component.
-
Solution 3: Employ sonication. After dilution, sonicating the solution can help to break up any initial precipitates and promote dissolution.
-
Solution 4: Warm the solution. Gentle warming (e.g., to 37°C) can sometimes improve solubility, but be cautious as excessive heat can degrade the compound.
Problem: I'm observing high variability in my in vitro assay results.
-
Solution 1: Visually inspect your solutions. Before adding to your assay, ensure your this compound solution is clear and free of any visible particles. If you see any precipitate, do not use the solution.
-
Solution 2: Prepare fresh dilutions for each experiment. this compound may not stay in solution for extended periods in aqueous media. Preparing fresh dilutions from a concentrated stock just before use is recommended.
-
Solution 3: Vortex during dilution. When diluting your stock, vortex the aqueous solution while slowly adding the stock to promote rapid and even mixing.
Quantitative Data Summary
The following table summarizes the known solubility of this compound in various solvents and solvent systems.
| Solvent/Solvent System | Solubility | Molar Equivalent | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | 118.99 mM | A common solvent for preparing concentrated stock solutions. |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.5 mg/mL | 5.95 mM | A multi-component system suitable for in vivo administration. |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | 5.95 mM | Utilizes a cyclodextrin to enhance solubility for in vivo use. |
| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL | 5.95 mM | An oil-based vehicle for in vivo administration. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of DMSO to achieve a concentration of ≥ 50 mg/mL.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If any particulates remain, sonicate the solution for 5-10 minutes in a water bath sonicator.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
Objective: To prepare a working solution of this compound in cell culture media with a low final DMSO concentration.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed cell culture medium
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Determine the final concentration of this compound needed for your experiment.
-
Calculate the volume of the stock solution required. To minimize the final DMSO concentration, it is advisable to perform serial dilutions in the culture medium.
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While vortexing the medium, slowly add the calculated volume of the this compound stock solution drop-wise.
-
Continue vortexing for another 30 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Use the working solution immediately after preparation.
Protocol 3: Preparation of this compound Formulation for In Vivo Oral Administration (Co-solvent System)
Objective: To prepare a clear, soluble formulation of this compound for oral gavage in animal models.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Dissolve the required amount of this compound in DMSO to create a concentrated initial solution (e.g., 25 mg/mL).
-
In a separate tube, prepare the vehicle by mixing PEG300, Tween-80, and saline in a 40:5:45 volume ratio.
-
While vortexing the vehicle, slowly add the this compound-DMSO solution to achieve the final desired concentration (e.g., 2.5 mg/mL). The final DMSO concentration in this formulation will be 10%.
-
Vortex the final solution for at least 2 minutes to ensure homogeneity. The solution should be clear.
-
Administer to animals shortly after preparation.
Visualizations
Caption: Experimental workflows for preparing this compound solutions.
Technical Support Center: Optimizing Oral Bioavailability of Ranirestat in Mouse Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on optimizing the oral bioavailability of ranirestat in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (formerly AS-3201) is a potent inhibitor of the enzyme aldose reductase.[1][2] Aldose reductase is the rate-limiting enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications.[1] By inhibiting this enzyme, this compound prevents the accumulation of sorbitol in tissues, which is a key factor in the development of diabetic neuropathy.[3]
Q2: What are the known pharmacokinetic properties of this compound?
Q3: What are the main challenges in achieving optimal oral bioavailability for this compound?
Like many small molecule inhibitors, this compound may face challenges related to poor aqueous solubility, which can limit its dissolution and subsequent absorption in the gastrointestinal tract.[5][6] While specific data on this compound's solubility is not detailed in the provided search results, this is a common issue for many drugs in development.[7] Additionally, presystemic metabolism could also play a role in reducing its oral bioavailability.[8]
Q4: What are some general strategies to improve the oral bioavailability of poorly soluble drugs like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly water-soluble compounds. These include:
-
Lipid-based formulations: Such as self-emulsifying drug delivery systems (SEDDS), which can improve drug solubilization and absorption.[5][6][9]
-
Particle size reduction: Techniques like micronization or nanocrystal technology increase the surface area of the drug, which can enhance dissolution rates.[5]
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution.[5]
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Use of permeation enhancers: These agents can facilitate the transport of the drug across the intestinal epithelium.[8]
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations Between Mice
| Potential Cause | Troubleshooting Step |
| Improper Dosing Technique | Ensure consistent oral gavage technique. Verify the accuracy of the dosing volume for each mouse's body weight. |
| Formulation Inhomogeneity | If using a suspension, ensure it is uniformly dispersed before each administration. Consider using a solution or a self-emulsifying formulation for better dose uniformity. |
| Gastrointestinal Tract Variability | Standardize the fasting period for all mice before dosing to minimize variability in gastric emptying and intestinal transit time. |
| Coprophagy | House mice in cages with wire mesh floors to prevent coprophagy, which can lead to re-absorption of the drug or its metabolites. |
Issue 2: Low Oral Bioavailability (Low Cmax and AUC)
| Potential Cause | Troubleshooting Step |
| Poor Aqueous Solubility | Develop and test different formulations. Start with a simple suspension, then progress to solutions with co-solvents, and more advanced formulations like SEDDS. |
| Insufficient Dissolution Rate | Consider reducing the particle size of the this compound powder through micronization or creating a nanosuspension.[5] |
| First-Pass Metabolism | While specific data on this compound's first-pass metabolism in mice is limited, consider co-administration with known inhibitors of relevant metabolic enzymes if this is suspected. However, this should be a secondary step after optimizing the formulation.[8] |
| P-glycoprotein (P-gp) Efflux | If this compound is a substrate for P-gp, its absorption could be limited. Investigate the use of formulations containing P-gp inhibitors, though this adds complexity to the study. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Diabetic Rats (Illustrative)
This table presents data from studies in rats to provide a general idea of this compound's pharmacokinetics. Note that these values may differ in mouse models.
| Dose (Oral) | Species | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Reference |
| 10 mg/kg | SDT Rats | ~1500 | ~1.0 | Data not specified | [10] |
| 1 mg/kg | STZ-Diabetic Rats | Data not specified | Data not specified | Data not specified | [2] |
Data is approximated from published graphs or mentioned in the text. Cmax and AUC will vary based on the specific study conditions and animal model.
Table 2: Hypothetical Comparison of this compound Formulations for Oral Bioavailability Studies in Mice
This table provides a hypothetical comparison to guide researchers in selecting a formulation strategy. The actual performance of each formulation would need to be determined experimentally.
| Formulation Type | Key Components | Potential Advantages | Potential Disadvantages |
| Aqueous Suspension | This compound, suspending agent (e.g., 0.5% methylcellulose) | Simple to prepare. | Potential for poor absorption and high variability due to settling and dissolution limitations. |
| Solution (Co-solvent) | This compound, water, co-solvent (e.g., PEG 400, propylene glycol) | Dose uniformity, potentially faster absorption. | Limited drug loading capacity, potential for drug precipitation upon dilution in the GI tract. |
| Self-Emulsifying Drug Delivery System (SEDDS) | This compound, oil (e.g., corn oil), surfactant (e.g., Cremophor EL), co-surfactant (e.g., Transcutol) | Enhanced solubility and absorption, potential for improved bioavailability and reduced variability.[7][9] | More complex to develop and characterize. |
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension (10 mg/mL)
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Weigh the required amount of this compound.
-
Prepare a 0.5% (w/v) solution of methylcellulose in water.
-
Levigate the this compound powder with a small amount of the methylcellulose solution to form a smooth paste.
-
Gradually add the remaining methylcellulose solution while stirring continuously to achieve the final desired concentration.
-
Store the suspension at 4°C and ensure it is thoroughly vortexed before each use.
Protocol 2: Oral Administration (Gavage) in Mice
-
Fast the mice for 4-6 hours prior to dosing, with free access to water.
-
Weigh each mouse to determine the correct dosing volume.
-
Gently restrain the mouse and insert a ball-tipped gavage needle into the esophagus.
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Administer the formulation slowly to avoid regurgitation.
-
Return the mouse to its cage and monitor for any adverse effects.
Protocol 3: Blood Sampling for Pharmacokinetic Analysis
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Use a suitable method for blood collection, such as tail vein or saphenous vein sampling.
-
Collect approximately 50-100 µL of blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until bioanalysis.
Mandatory Visualizations
Caption: Workflow for assessing the oral bioavailability of this compound in mice.
Caption: The polyol pathway and the inhibitory action of this compound.
References
- 1. Evaluation of this compound for the treatment of diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (AS-3201), a potent aldose reductase inhibitor, reduces sorbitol levels and improves motor nerve conduction velocity in streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of long-term treatment with this compound, a potent aldose reductase inhibitor, on diabetic cataract and neuropathy in spontaneously diabetic torii rats - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting variability in ranirestat in vivo efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in the in vivo efficacy of ranirestat.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as AS-3201) is an aldose reductase inhibitor[1][2]. Its primary mechanism of action is to potently and stereospecifically inhibit the enzyme aldose reductase (AKR1B1)[3]. This enzyme is the first and rate-limiting step in the polyol pathway, which converts glucose to sorbitol. In hyperglycemic conditions, such as diabetes, increased activity of the polyol pathway in insulin-insensitive tissues (e.g., peripheral nerves, lenses) leads to the intracellular accumulation of sorbitol[1][4]. Since sorbitol does not easily diffuse across cell membranes, its accumulation causes osmotic stress, leading to secondary metabolic changes and cellular damage, which contributes to diabetic complications like neuropathy[1][4]. By inhibiting aldose reductase, this compound reduces the accumulation of sorbitol, thereby mitigating the downstream pathological effects[2][3].
Q2: What is the primary therapeutic indication for this compound and what are the key efficacy endpoints?
This compound is primarily developed for the treatment of diabetic sensorimotor polyneuropathy (DSPN), a common complication of diabetes[1][5]. The main goals of treatment are to slow the progression of or reverse nerve damage. The most common primary and secondary efficacy endpoints used in clinical trials to assess its effectiveness include:
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Nerve Conduction Velocity (NCV): This is a key electrophysiological measure of nerve function. Improvements in peroneal motor NCV (PMNCV), tibial motor NCV, and sensory NCV (e.g., sural and median nerves) are considered direct evidence of improved nerve health[6][7][8].
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Clinical Neuropathy Scores: Scales like the modified Toronto Clinical Neuropathy Score (mTCNS) are used to evaluate the clinical symptoms and signs of neuropathy[8][9].
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Quantitative Sensory Testing (QSTs): These tests measure perception thresholds for stimuli like vibration, providing another assessment of sensory nerve function[1][7].
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Biomarkers: Nerve or erythrocyte sorbitol levels can be measured to confirm the pharmacological activity of this compound in inhibiting the polyol pathway[7][8].
Q3: What level of efficacy has been observed for this compound in clinical studies?
Clinical trials have shown that this compound can improve nerve function, although results have been variable and have not always met all primary endpoints. A meta-analysis showed that this compound use was associated with significant improvements in the NCVs of several motor and sensory nerves[10]. However, its effect on clinical symptoms, as measured by scales like the mTCNS, has often not been statistically significant, sometimes due to a larger than expected placebo effect[6][9]. The drug is generally well-tolerated[6].
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound, leading to inconsistent or unexpected results.
Issue 1: High variability in Nerve Conduction Velocity (NCV) measurements within the same experimental group.
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Q: Our NCV results show a high coefficient of variation even among animals receiving the same treatment. What are the potential causes and solutions?
A: High variability in NCV can obscure real treatment effects. Several factors related to experimental technique and animal physiology can contribute.
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Sub-optimal Temperature Control: Nerve conduction is highly sensitive to temperature. A drop in limb temperature will slow NCV.
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Solution: Ensure consistent limb temperature (typically 32-34°C) across all animals during measurements using a heating lamp and monitor with a probe. Standardize the acclimation period for each animal before recording.
-
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Inconsistent Electrode Placement: Minor variations in the placement of stimulating and recording electrodes can significantly alter NCV results.
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Solution: Use precise anatomical landmarks for electrode placement. Mark the locations on the skin if necessary. Ensure the same researcher performs the measurements for an entire cohort, if possible, or provide rigorous training to multiple users to standardize the technique.
-
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Animal Stress: Stress during handling and measurement can influence physiological parameters.
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Solution: Acclimate animals to the handling and experimental procedures before starting the study. Perform measurements in a quiet environment to minimize stress.
-
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Variable Disease Progression: If using a disease model like streptozotocin (STZ)-induced diabetes, the severity of neuropathy can vary between animals.
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Solution: Ensure consistent induction of diabetes (e.g., similar blood glucose levels post-STZ). Stratify animals into treatment groups based on baseline NCV and blood glucose levels to ensure groups are well-matched before treatment begins.
-
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Issue 2: Lack of significant efficacy in the this compound-treated group compared to the diabetic control group.
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Q: We are not observing the expected improvements in NCV or other endpoints in our this compound-treated animals. What are the likely reasons?
A: A failure to see a therapeutic effect can be due to issues with the drug itself, the animal model, or the timing of the intervention.
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Inadequate Drug Formulation or Administration: this compound must be properly formulated to ensure adequate bioavailability.
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Solution: this compound is typically administered orally[1]. Ensure the drug is fully dissolved or suspended in a suitable vehicle (e.g., as described in preclinical literature). Verify the stability of the formulation over the treatment period. Confirm accurate dosing for each animal (e.g., by oral gavage) and check for any issues like regurgitation.
-
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Insufficient Treatment Duration or Dose: The pathological changes in diabetic neuropathy develop over time, and reversing or halting them may require prolonged treatment.
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Solution: Review literature on preclinical models to select an appropriate treatment duration and dose. Clinical trials have lasted for 52 weeks or more[1][9]. While such long durations may not be feasible in rodent models, treatment should be sufficiently long to expect structural or functional nerve improvements. Consider running a dose-response study to confirm an effective dose in your specific model.
-
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Advanced or Irreversible Neuropathy: Aldose reductase inhibitors may be more effective at preventing or slowing the progression of neuropathy rather than reversing established, severe nerve damage[10].
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Solution: Initiate treatment at an earlier stage of disease progression. Characterize the neuropathy in your model over time to identify the optimal window for intervention.
-
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Poor Drug Exposure at the Target Tissue: Efficacy is dependent on achieving sufficient concentration of this compound in peripheral nerves[3].
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Solution: If possible, perform pharmacokinetic studies to measure this compound concentrations in plasma and, ideally, in sciatic nerve tissue to confirm adequate exposure. You can also measure a pharmacodynamic marker, such as sorbitol levels in the nerve or erythrocytes, to confirm target engagement[8].
-
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Issue 3: Unexpected improvement or high variability in the vehicle/placebo control group.
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Q: Our diabetic control group, receiving only the vehicle, is showing an unexpected improvement in NCV, masking the effect of this compound. Why is this happening?
A: A significant "placebo effect" or improvement in the control group has been noted in some clinical trials and can be a confounding factor[6][9].
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Handling and Procedural Effects: The regular handling of animals for dosing and the repeated performance of NCV measurements can sometimes lead to physiological adaptations or learning effects that may appear as a functional improvement.
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Solution: Include a "naive" control group (healthy, non-diabetic animals) that does not undergo any treatment or frequent handling to serve as a baseline for normal nerve function. Ensure all groups, including controls, are handled identically.
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Natural Disease Fluctuation: The progression of diabetic neuropathy may not be linear. There can be periods of minor spontaneous recovery or stabilization, especially in well-controlled models.
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Solution: Ensure your study is adequately powered with a sufficient number of animals per group to overcome inter-individual variability and detect a true treatment effect above any background noise.
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Supportive Care: Aspects of routine animal care, such as diet and housing, can influence overall health and potentially impact neuropathy endpoints.
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Solution: Maintain strict consistency in all aspects of animal husbandry across all experimental groups.
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-
Data Presentation
Table 1: Summary of this compound Clinical Trial Efficacy on Nerve Conduction Velocity (NCV)
| Study / Analysis | Treatment Group(s) | Duration | Key NCV Endpoint | Mean Change from Baseline (m/s) | Significance vs. Placebo | Reference |
| Bril et al., 2006 | 20 mg/day this compound | 60 weeks | Peroneal Motor NCV | +0.9 (approx.) | p < 0.05 | [7] |
| Sural Sensory NCV | +2.0 (approx.) | p < 0.05 | [7] | |||
| Sekiguchi et al., 2020 | 40 mg/day this compound | 52 weeks | Tibial Motor NCV | +0.49 | p = 0.021 | [8] |
| Median Motor NCV | +0.55 (approx.) | Significant | ||||
| Vinik et al., 2015 | 40 mg/day this compound | 24 months | Peroneal Motor NCV | +0.95 | Not Significant | [6] |
| 80 mg/day this compound | +0.90 | Not Significant | [6] | |||
| Meta-Analysis (Gogoi et al., 2022) | Various doses | Various | Peroneal Motor NCV | MD: +0.80 | p < 0.01 | [10] |
| Median Motor NCV | MD: +0.63 | p < 0.01 | [10] |
MD: Mean Difference between this compound and Placebo groups.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound Formulation for In Vivo Studies
Objective: To prepare a stable this compound formulation for daily oral administration to rodent models of diabetic neuropathy.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)
-
Microbalance
-
Spatula
-
Magnetic stirrer and stir bar
-
Sterile conical tubes (15 mL or 50 mL)
-
Oral gavage needles (size appropriate for animal species)
-
Syringes (1 mL or 3 mL)
Procedure:
-
Calculate Required Amount: Based on the target dose (e.g., 10 mg/kg) and the average weight of the animals, calculate the total amount of this compound and vehicle needed for the study cohort for one preparation cycle (e.g., one week). Assume a dosing volume of 5 mL/kg.
-
Example: For a 300g rat at 10 mg/kg, the dose is 3 mg. For a 5 mL/kg volume, this requires a concentration of 2 mg/mL.
-
-
Weighing: Accurately weigh the required amount of this compound powder using a microbalance.
-
Preparation of Vehicle: Prepare the 0.5% methylcellulose solution by slowly adding the powder to sterile water while stirring vigorously to prevent clumping. Stir until fully dissolved.
-
Suspension: Add the weighed this compound powder to the prepared vehicle in a conical tube.
-
Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure a uniform suspension. Place the tube on a magnetic stirrer at a moderate speed for at least 30 minutes before the first use.
-
Storage: Store the suspension at 4°C, protected from light. Before each daily use, bring the suspension to room temperature and vortex thoroughly for at least 1 minute to ensure homogeneity. Prepare fresh suspension weekly to ensure stability.
-
Administration: a. Gently restrain the animal. b. Draw the calculated volume of the homogenous suspension into a syringe fitted with an appropriately sized oral gavage needle. c. Carefully insert the gavage needle into the esophagus and deliver the dose smoothly. d. Monitor the animal for a few minutes post-dosing to ensure no adverse reactions or regurgitation.
Protocol 2: Measurement of Sciatic Nerve Conduction Velocity (NCV) in Rats
Objective: To perform electrophysiological assessment of sciatic motor nerve function in a rat model.
Materials:
-
Electrophysiology system with amplifier and data acquisition software
-
Bipolar stimulating needle electrodes
-
Paired recording needle electrodes
-
Ground electrode
-
Heating lamp and/or heating pad
-
Temperature probe
-
Anesthetic (e.g., isoflurane)
-
Animal clippers
-
Ruler or calipers
Procedure:
-
Anesthesia and Preparation: a. Anesthetize the rat using isoflurane (e.g., 4% for induction, 1.5-2% for maintenance). Confirm proper anesthetic depth by checking for the absence of a pedal withdrawal reflex. b. Shave the fur from the hip to the ankle of the hind limb to be tested. c. Place the animal on a heating pad to maintain core body temperature.
-
Electrode Placement: a. Recording (G1): Insert the active recording needle electrode into the intrinsic foot muscles (e.g., interosseous muscle) of the hind paw. b. Reference (G2): Insert the reference recording electrode subcutaneously about 1 cm away from G1, over a tendon. c. Ground: Place a ground electrode subcutaneously on the contralateral side or the tail. d. Stimulation:
- Distal (Ankle): Insert the bipolar stimulating electrode near the tibial nerve at the ankle.
- Proximal (Sciatic Notch): Insert the bipolar stimulating electrode at the sciatic notch.
-
Temperature Control: a. Place a temperature probe on the skin of the tested limb. b. Use a heating lamp to maintain the limb temperature at 33 ± 1°C throughout the procedure. Allow temperature to stabilize before recording.
-
Data Acquisition: a. Deliver single, supramaximal square-wave pulses (e.g., 0.1 ms duration) at the proximal stimulation site (sciatic notch). Supramaximal stimulation is achieved by increasing the current until the compound muscle action potential (CMAP) amplitude no longer increases. b. Record the resulting CMAP. Measure the latency (L_proximal) from the stimulus artifact to the onset of the CMAP waveform. c. Without moving the recording electrodes, move the stimulating electrode to the distal site (ankle) and repeat the supramaximal stimulation. d. Record the CMAP and measure the distal latency (L_distal).
-
Distance Measurement: a. Using calipers or a ruler, carefully measure the distance (D) in millimeters between the cathodes of the proximal and distal stimulation sites along the path of the nerve.
-
Calculation: a. Calculate the Motor Nerve Conduction Velocity (MNCV) using the following formula: MNCV (m/s) = D (mm) / [L_proximal (ms) - L_distal (ms)]
-
Recovery: a. After measurements are complete, remove all electrodes. b. Allow the animal to recover from anesthesia in a clean cage, monitoring it until it is fully ambulatory.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Results of a Phase II Clinical Trial for this compound - Therapeutic Agent for Diabetic Complications | Sumitomo Pharma [sumitomo-pharma.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]
- 5. nyp.org [nyp.org]
- 6. Safety and efficacy of this compound in patients with mild-to-moderate diabetic sensorimotor polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Aldose reductase inhibitor this compound significantly improves nerve conduction velocity in diabetic polyneuropathy: A randomized double‐blind placebo‐controlled study in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sumitomo-pharma.com [sumitomo-pharma.com]
- 10. This compound Improves Electrophysiologic but not Clinical Measures of Diabetic Polyneuropathy: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Ranirestat Dose-Response for Enhanced Nerve Function: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting experiments focused on ranirestat's dose-response effects on nerve function. The following guides and FAQs are tailored to address specific challenges and provide clarity on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound in improving nerve function?
A1: this compound is a potent aldose reductase inhibitor. In hyperglycemic conditions, aldose reductase converts excess glucose into sorbitol. The accumulation of sorbitol within nerve cells is a key pathogenic factor in the development of diabetic neuropathy, leading to oxidative stress and nerve damage.[1][2][3] this compound blocks this pathway, thereby preventing the accumulation of intracellular sorbitol and fructose, which in turn alleviates nerve damage and improves function.[2]
Q2: What are the typical starting doses for preclinical and clinical studies on this compound?
A2: In preclinical studies using streptozotocin-induced diabetic rats, effective oral doses have been as low as 0.1 mg/kg/day for improving sciatic nerve conduction velocity.[4] Clinical trials in humans have investigated daily oral doses of 5 mg, 10 mg, 20 mg, and 40 mg.[1][5][6][7]
Q3: How long should a study be to observe significant improvements in nerve conduction velocity (NCV) with this compound treatment?
A3: Significant improvements in sensory NCV have been observed as early as 12 weeks of treatment.[5][7] However, more pronounced and additional improvements in both motor and sensory nerve function are often reported after longer treatment durations, such as 52 to 60 weeks.[1][5][6][7][8]
Q4: Are there any known factors that might influence the dose-response relationship of this compound?
A4: The severity and duration of diabetic neuropathy at the start of treatment may influence the observed response. One study noted a more significant improvement in tibial motor nerve conduction velocity in patients who had diabetic polyneuropathy for less than three years.[9]
Q5: What level of sorbitol reduction is considered clinically meaningful?
A5: Treatment with 20 mg/day of this compound has been shown to inhibit sorbitol accumulation in sural nerves by as much as 83.5%, which was associated with significant improvements in nerve function.[5][7][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in Nerve Conduction Velocity (NCV) measurements | Inconsistent electrode placement, variations in limb temperature, or differences in the age and disease state of the study population. | Standardize electrode placement using anatomical landmarks. Ensure consistent limb temperature (e.g., using a water bath or heating lamp) as NCV is temperature-dependent.[10] Stratify analysis by age and baseline neuropathy severity.[11] |
| Lack of a clear dose-response relationship in preclinical models | Saturation of the aldose reductase enzyme at lower doses, insufficient statistical power, or inappropriate animal model. | Expand the dose range to include lower and intermediate concentrations. Increase the number of animals per group to enhance statistical power. Ensure the chosen animal model (e.g., STZ-diabetic rat) exhibits significant and consistent nerve conduction deficits at baseline. |
| Discrepancy between improved NCV and lack of change in clinical symptoms | NCV is an objective measure of nerve function but may not always correlate directly with subjective patient-reported outcomes, especially in shorter-term studies. The modified Toronto Clinical Neuropathy Score (mTCNS) has shown no significant difference in some studies.[8] | Consider longer study durations to allow for potential translation of electrophysiological improvements into clinical benefits.[9] Incorporate a broader range of functional assessments and patient-reported outcome measures. |
| Unexpected placebo effect on NCV | Natural fluctuations in nerve function, patient expectation, or variability in measurement. | A significant placebo effect has been noted in some studies.[1] Ensure a sufficiently large and well-controlled placebo group is included in the study design. Implement rigorous blinding procedures for both patients and investigators. |
Data Presentation: Quantitative Dose-Response of this compound
Table 1: Effect of this compound on Motor Nerve Conduction Velocity (m/s) in Clinical Trials
| Dose | Peroneal Motor NCV (Change from Baseline) | Tibial Motor NCV (Change from Baseline) | Median Motor NCV (Change from Baseline) | Study Duration |
| Placebo | ~ -0.1 m/s[1] | ~ -0.54 m/s[1] | - | 52 weeks |
| 10 mg/day | Significant improvement at 36 weeks[1] | 0.65 m/s[1] | - | 12 weeks |
| 20 mg/day | ~1 m/s improvement[5][7] | 1.35 m/s[1] | Significant improvement[9] | 12-60 weeks |
| 40 mg/day | - | 1.94 m/s[1] | Significant improvement[9] | 12-52 weeks |
Table 2: Effect of this compound on Sensory Nerve Conduction Velocity (m/s) in Clinical Trials
| Dose | Sural Sensory NCV (Change from Baseline) | Proximal Median Sensory NCV (Change from Baseline) | Distal Median Sensory NCV (Change from Baseline) | Study Duration |
| Placebo | Variable, unexpected improvement in some studies[1] | - | - | 12-52 weeks |
| 5 mg/day | Maintained at 60 weeks[5][7] | - | - | 60 weeks |
| 20 mg/day | Improved by >1 m/s[5][7] | ~1.8 m/s at 12 weeks, 3.4 m/s at 60 weeks[5] | Significant improvement[9] | 12-60 weeks |
| 40 mg/day | - | Significant improvement[9] | Significant improvement[9] | 52 weeks |
Experimental Protocols
Key Experiment: Clinical Trial for Efficacy and Safety of this compound in Diabetic Polyneuropathy
-
Study Design: A multicenter, placebo-controlled, randomized, double-blind, parallel-group study.[8][9]
-
Patient Population: Patients aged 18-70 years with type 1 or type 2 diabetes and a diagnosis of diabetic sensorimotor polyneuropathy.[1][3] Inclusion criteria often include a specific range for HbA1c and creatinine levels.[3]
-
Intervention: Patients are randomly assigned to receive a daily oral dose of placebo, 10 mg, 20 mg, or 40 mg of this compound for a duration of 52 weeks.[1]
-
Primary Endpoints:
-
Secondary Endpoints:
-
Assessments: Nerve conduction studies are typically performed at baseline and at specified intervals throughout the study (e.g., weeks 12, 24, 36, and 52).[1]
-
Pharmacodynamic Assessment: Erythrocyte sorbitol concentration can be measured to confirm the pharmacological effect of this compound as an aldose reductase inhibitor.[9]
Visualizations
Caption: Signaling pathway of this compound's mechanism of action.
Caption: Typical experimental workflow for a this compound clinical trial.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. nyp.org [nyp.org]
- 4. tandfonline.com [tandfonline.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Long-term effects of this compound (AS-3201) on peripheral nerve function in patients with diabetic sensorimotor polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aldose reductase inhibitor this compound significantly improves nerve conduction velocity in diabetic polyneuropathy: A randomized double-blind placebo-controlled study in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aldose reductase inhibitor this compound significantly improves nerve conduction velocity in diabetic polyneuropathy: A randomized double‐blind placebo‐controlled study in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nerve Conduction Studies - Hand - Orthobullets [orthobullets.com]
- 11. msjonline.org [msjonline.org]
Ranirestat Stability and Degradation: A Technical Support Resource
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of ranirestat in long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.
Disclaimer: Publicly available, specific long-term stability data and identified degradation products for this compound are limited. The information provided herein is based on general principles of pharmaceutical stability, forced degradation studies, and the known chemical properties of this compound, particularly the potential for hydrolysis of its succinimide ring.[1] Users should validate these recommendations for their specific formulations and storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during long-term storage?
A1: The stability of this compound can be influenced by several factors, including temperature, humidity, light exposure, and pH. As with many pharmaceutical compounds, elevated temperature and humidity can accelerate degradation. Exposure to UV or fluorescent light may also induce photolytic degradation.
Q2: Are there any known degradation pathways for this compound?
A2: While specific degradation pathways have not been extensively published, this compound contains a succinimide ring, which is known to be susceptible to ring-opening (hydrolysis) at physiological pH levels.[1] This suggests that hydrolysis is a potential degradation pathway. Other common degradation pathways for organic molecules, such as oxidation and photolysis, should also be considered.
Q3: How can I monitor the stability of my this compound samples?
A3: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is essential for monitoring the stability of this compound.[2][3] This method should be capable of separating the intact this compound from any potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to help identify the mass of any degradation products formed.[2][3]
Q4: What are the recommended storage conditions for this compound?
A4: While specific long-term storage conditions for this compound as a raw material are not publicly available, it is generally advisable to store it in a well-closed container, protected from light, at controlled room temperature or under refrigerated conditions (2-8 °C) to minimize degradation. The optimal storage conditions should be determined through formal stability studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of this compound potency in solution over time. | Hydrolysis of the succinimide ring. | Buffer the solution to an optimal pH, which would need to be determined experimentally. Consider storing solutions at lower temperatures (e.g., 2-8 °C or frozen) for short-term use. Prepare solutions fresh whenever possible. |
| Appearance of new peaks in the HPLC chromatogram of a stored sample. | Formation of degradation products. | Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products. This can help in tentatively identifying the peaks and confirming that the analytical method is stability-indicating. Use LC-MS to determine the mass of the unknown peaks for structural elucidation. |
| Inconsistent results in stability studies. | Variability in storage conditions (temperature, light exposure). | Ensure that stability chambers are properly calibrated and maintained. Protect samples from light at all times by using amber vials or by wrapping containers in aluminum foil. |
| Precipitation of this compound from solution during storage. | Poor solubility or change in pH. | Verify the solubility of this compound in the chosen solvent system. Ensure the pH of the solution remains constant. Consider using a co-solvent or a different formulation approach if solubility is an issue. |
Data Presentation
The following tables are illustrative examples of how to present stability data for this compound. Actual data would need to be generated through experimentation.
Table 1: Example of this compound Stability Data under Accelerated Conditions (40°C/75% RH)
| Time Point (Months) | Assay (% of Initial) | Total Degradation Products (%) | Appearance |
| 0 | 100.0 | < 0.1 | White to off-white powder |
| 1 | 99.5 | 0.5 | No change |
| 3 | 98.2 | 1.8 | No change |
| 6 | 96.5 | 3.5 | Slight yellowing |
Table 2: Example of Forced Degradation Results for this compound
| Stress Condition | Duration | This compound Degraded (%) | Major Degradation Product (% Peak Area) |
| 0.1 M HCl, 60°C | 24 hours | 5.2 | 3.8 |
| 0.1 M NaOH, RT | 8 hours | 15.8 | 12.5 |
| 5% H₂O₂, RT | 24 hours | 8.9 | 6.7 |
| Photostability (ICH Q1B) | 7 days | 2.1 | 1.5 |
| Heat (80°C) | 48 hours | 4.5 | 3.9 |
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths. This helps in assessing peak purity.
-
Method Development:
-
Inject a solution of this compound to determine its retention time.
-
Analyze samples from forced degradation studies (see Protocol 2).
-
Adjust the mobile phase gradient to achieve baseline separation between the this compound peak and all degradation product peaks.
-
The method is considered stability-indicating if all degradation product peaks are resolved from the main peak and from each other.
-
Protocol 2: Forced Degradation Study
-
Preparation of Samples: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature for a defined period. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Add an equal volume of 3-5% hydrogen peroxide. Keep at room temperature for a defined period.
-
Thermal Degradation: Store the solid drug substance or a solution at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the solid drug substance or a solution to light according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples by the developed stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[4]
Visualizations
Caption: Workflow for a long-term stability study of this compound.
Caption: Potential hydrolytic degradation pathway of this compound.
References
Technical Support Center: Accounting for Placebo Response in Ranirestat Animal Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers utilizing ranirestat in animal models of diabetic complications. The focus is on appropriately accounting for placebo and other non-specific responses to ensure the generation of robust and reliable data.
Troubleshooting Guides and FAQs
This section addresses common issues researchers may encounter during their experiments.
Question: We are observing a slight improvement in nerve conduction velocity (NCV) in our placebo-treated diabetic animals. Is this expected, and how do we account for it?
Answer: Yes, a "placebo response" or, more accurately, non-specific effects, can be observed in animal studies. This can be attributed to several factors:
-
Habituation and Reduced Stress: Repeated handling and procedural familiarization can reduce stress in the animals, which may have a minor positive impact on physiological parameters. Animals that are less stressed may exhibit more consistent and slightly improved outcomes.
-
Classical Conditioning: The routine of handling, injection, and measurement can become a conditioned stimulus. The animal may associate these procedures with a particular outcome, leading to a conditioned physiological response.
-
Natural Fluctuation of Disease: The progression of diabetic neuropathy can be variable. Some animals may show slight spontaneous improvements or a slower decline in nerve function irrespective of the treatment.
To account for this, consider the following:
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Include a "No-Treatment" Control Group: In addition to a vehicle-treated placebo group, a control group that receives no intervention (beyond what is necessary for animal welfare and disease induction) can help differentiate between the effects of the vehicle/procedure and the natural course of the disease.
-
Acclimatization and Handling: Ensure all animal groups, including controls, undergo a thorough acclimatization period and are handled with the same frequency and duration. Standardize handling techniques to minimize stress-induced variability.
-
Blinding: Whenever possible, researchers conducting the measurements and data analysis should be blinded to the treatment groups to prevent unconscious bias.
Question: Our results show high variability within the placebo group. What could be the cause, and how can we mitigate this?
Answer: High variability in the placebo group can obscure the true effect of this compound. Potential causes and solutions include:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Diabetes Induction | Ensure a standardized protocol for streptozotocin (STZ) or other induction agents, including dose, route of administration, and fasting times. Confirm hyperglycemia in all animals before study initiation and monitor blood glucose levels regularly. |
| Variable Animal Stress Levels | Implement a consistent handling protocol across all cages and experimenters. Consider using less stressful handling methods, such as tunnel handling instead of tail handling. |
| Environmental Factors | Maintain a stable and consistent environment (light/dark cycle, temperature, humidity, noise levels) for all animal housing. |
| Measurement Error | Ensure all equipment is properly calibrated. Provide thorough training to all personnel conducting measurements like NCV to ensure consistency in electrode placement and data acquisition. |
Question: How can we be sure that the observed effects are due to this compound's mechanism of action and not a general "placebo-like" response?
Answer: To attribute the observed effects specifically to this compound's inhibition of aldose reductase, it is crucial to include biochemical endpoints alongside functional readouts.
-
Measure Sorbitol Accumulation: A key indicator of this compound's efficacy is the reduction of sorbitol levels in target tissues like the sciatic nerve and lens.[1] A significant decrease in sorbitol in the this compound-treated group compared to the placebo group provides strong evidence of target engagement.
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Dose-Response Relationship: Demonstrating that the therapeutic effect of this compound increases with the dose can provide strong evidence that the effect is drug-specific and not a random or systemic response.[1][2]
Quantitative Data Summary
The following tables summarize quantitative data from placebo-controlled this compound animal studies.
Table 1: Effect of this compound on Motor Nerve Conduction Velocity (MNCV) in Diabetic Rats
| Study Animal Model | Treatment Group | Dose | Duration | MNCV (m/s) (Mean ± SE/SD) | Reference |
| Spontaneously Diabetic Torii (SDT) Rats | Untreated Diabetic | - | 40 weeks | 40.7 ± 0.6 | [1][2] |
| This compound | 0.1 mg/kg/day | 40 weeks | 42.1 ± 0.8 | [1][2] | |
| This compound | 1.0 mg/kg/day | 40 weeks | 44.2 ± 0.6 | [1][2] | |
| This compound | 10.0 mg/kg/day | 40 weeks | 45.3 ± 0.5 | [1][2] | |
| Epalrestat (Positive Control) | 100 mg/kg/day | 40 weeks | 43.8 ± 0.5 | [1][2] | |
| Normal (Non-diabetic) | - | 40 weeks | 48.9 ± 0.4 | [1][2] | |
| Streptozotocin (STZ)-induced Diabetic Rats | Diabetic Control | - | 21 days | ~35 (inferred from graphs) | [3] |
| This compound | 0.1 mg/kg/day | 21 days | ~38 (inferred from graphs) | [3] | |
| This compound | 1 mg/kg/day | 21 days | ~42 (inferred from graphs) | [3] | |
| This compound | 10 mg/kg/day | 21 days | ~45 (inferred from graphs) | [3] |
Table 2: Effect of this compound on Lens Opacification in Diabetic Rats
| Study Animal Model | Treatment Group | Dose | Duration | Lens Opacity Score (Mean) | Reference |
| Spontaneously Diabetic Torii (SDT) Rats | Untreated Diabetic | - | 40 weeks | Significantly higher than normal | [1][2] |
| This compound | 0.1, 1.0, 10 mg/kg/day | 40 weeks | Significantly inhibited cataract development | [1][2] | |
| Epalrestat (Positive Control) | 100 mg/kg/day | 40 weeks | Did not significantly inhibit cataract development | [1][2] | |
| Normal (Non-diabetic) | - | 40 weeks | Minimal to no opacity | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Induction of Diabetes Mellitus in Rats using Streptozotocin (STZ)
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Animals: Male Sprague-Dawley or Wistar rats (250-300g).
-
Acclimatization: House animals in standard conditions for at least one week prior to the experiment.
-
Fasting: Fast the rats for 14-16 hours overnight before STZ injection, with free access to water.
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STZ Preparation: Immediately before use, dissolve STZ in cold, sterile 0.1 M citrate buffer (pH 4.5) to a final concentration of 60 mg/mL. Protect the solution from light.
-
Induction: Administer a single intraperitoneal (IP) injection of STZ at a dose of 60-65 mg/kg body weight.
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Post-injection Care: To prevent fatal hypoglycemia, provide a 10% sucrose solution in the drinking water for 48 hours following the STZ injection.
-
Confirmation of Diabetes: Three days post-injection, measure blood glucose from a tail vein sample using a glucometer. Animals with a blood glucose level ≥ 270 mg/dL (15 mM) are considered diabetic and can be included in the study.
Protocol 2: Measurement of Motor Nerve Conduction Velocity (MNCV) in the Sciatic Nerve of Rats
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Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Temperature Control: Maintain the rat's body temperature at 37°C using a heating pad to ensure consistent nerve conduction.
-
Electrode Placement:
-
Stimulating Electrodes: Place needle electrodes subcutaneously to stimulate the sciatic nerve at two points: the sciatic notch (proximal) and the tibial nerve above the ankle (distal).
-
Recording Electrodes: Insert recording needle electrodes into the plantar muscles of the hind paw.
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Ground Electrode: Place a ground electrode subcutaneously between the stimulating and recording electrodes.
-
-
Stimulation and Recording:
-
Deliver supramaximal electrical stimuli (single pulses) at both the proximal and distal stimulation sites.
-
Record the compound muscle action potentials (CMAPs).
-
-
Data Analysis:
-
Measure the latency (time from stimulus to the onset of the CMAP) for both proximal and distal stimulation.
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Measure the distance between the proximal and distal stimulation sites.
-
Calculate MNCV using the following formula: MNCV (m/s) = Distance (m) / (Proximal Latency (s) - Distal Latency (s))
-
Protocol 3: Scoring of Lens Opacification in Diabetic Rats
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Pupil Dilation: Instill a mydriatic agent (e.g., 1% tropicamide) into the rat's eye to dilate the pupil.
-
Slit-lamp Examination: Examine the lens of the anesthetized or restrained rat using a slit-lamp biomicroscope.
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Scoring System: Grade the degree of lens opacity based on a standardized scoring system. An example scoring system is as follows:
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Score 0: Clear, normal lens.
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Score 1: Slight peripheral vacuolization.
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Score 2: Diffuse central opacity.
-
Score 3: Mature cataract with obscuration of the fundus.
-
-
Blinded Evaluation: The individual scoring the lenses should be blinded to the treatment groups to minimize bias.
Visualizations
Signaling Pathway
Caption: The Polyol Pathway and the Mechanism of Action of this compound.
Experimental Workflow
Caption: Workflow for a Placebo-Controlled this compound Animal Study.
Logical Relationship
Caption: Deconstructing the Observed Effects in Animal Studies.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the aldose reductase inhibitor, ranirestat, in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the known adverse events associated with this compound in preclinical animal models?
A1: Preclinical studies in animal models, primarily in diabetic rats, have consistently shown that this compound is well-tolerated.[1][2][3] The incidence of adverse events in animals treated with this compound has been comparable to that of placebo groups.[2] While some earlier aldose reductase inhibitors were discontinued due to toxicity, this compound appears to have a more favorable safety profile.[3]
Q2: Are there any potential off-target effects of this compound that we should monitor for?
A2: this compound is a potent inhibitor of aldose reductase (AKR1B1). However, some research suggests it may also inhibit other related aldo-keto reductases, such as AKR1C3.[3] While specific adverse events linked to this in animal models have not been extensively reported, it is good practice to monitor for any unexpected physiological or behavioral changes during your studies. Standard toxicological assessments, including clinical observations, body weight measurements, and hematology, can help in identifying any potential off-target effects.
Q3: How can we differentiate between adverse events related to the diabetic animal model and those potentially caused by this compound?
A3: This is a critical aspect of study design. It is essential to have a robust control group of untreated diabetic animals to understand the progression of disease-related complications. By comparing the this compound-treated diabetic group to both the untreated diabetic group and a non-diabetic control group, you can more accurately attribute any observed effects to either the disease state or the drug treatment.
Q4: What is the recommended dose range for this compound in rat models of diabetic complications?
A4: The effective dose of this compound in rat models can vary depending on the specific model and the endpoint being measured. Studies in spontaneously diabetic Torii (SDT) rats have used oral doses ranging from 0.1 to 10 mg/kg/day for long-term treatment (40 weeks).[4][5] In streptozotocin (STZ)-induced diabetic rats, a this compound-admixed diet of 0.0005% has been used for 35 weeks.[6] It is recommended to perform a dose-ranging study to determine the optimal dose for your specific experimental conditions.
Troubleshooting Guides
Issue 1: High variability in nerve conduction velocity (NCV) measurements within the same treatment group.
-
Possible Cause: Inconsistent animal handling and measurement technique.
-
Troubleshooting Steps:
-
Ensure all personnel involved in NCV measurements are consistently following a standardized protocol.
-
Maintain a constant and appropriate body temperature of the animals during measurements, as temperature fluctuations can significantly impact NCV.
-
Use the same anesthetic regimen for all animals, as different anesthetics can have varying effects on nerve function.
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Ensure proper placement of stimulating and recording electrodes for each measurement.
-
Issue 2: Unexpected mortality in the diabetic animal model.
-
Possible Cause: Severe hyperglycemia and ketoacidosis, which are inherent to some diabetic models, particularly STZ-induced models.
-
Troubleshooting Steps:
-
Closely monitor blood glucose levels and body weight of all diabetic animals throughout the study.
-
Administer insulin as needed to manage severe hyperglycemia and prevent ketoacidosis, ensuring the insulin regimen is consistent across all diabetic groups (both treated and untreated).
-
Ensure animals have constant access to food and water.
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Consult with a veterinarian experienced with diabetic animal models to establish appropriate humane endpoints.
-
Issue 3: Lack of a significant therapeutic effect of this compound on diabetic complications.
-
Possible Cause:
-
Inadequate dosing or duration of treatment.
-
The severity of the diabetic complications at the start of treatment.
-
Issues with drug formulation or administration.
-
-
Troubleshooting Steps:
-
Verify the dose and treatment duration are appropriate for the animal model and the specific complication being studied. Early intervention often yields more significant results.
-
Ensure the this compound formulation is stable and properly administered to ensure consistent bioavailability.
-
Characterize the baseline severity of diabetic complications in your animals before initiating treatment to ensure groups are well-matched.
-
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Cataract Development in Spontaneously Diabetic Torii (SDT) Rats after 40 Weeks of Treatment
| Treatment Group | Dose (mg/kg/day) | Mean Total Cataract Score (± SEM) |
| Untreated SDT Rats | - | 6.0 ± 0.0 |
| This compound | 0.1 | 2.6 ± 0.3 |
| This compound | 1.0 | 0.1 ± 0.1 |
| This compound | 10.0 | 0.0 ± 0.0 |
| Epalrestat | 100 | 6.0 ± 0.0 |
| Normal SD Rats | - | 0.0 ± 0.0 |
Data adapted from a study in spontaneously diabetic Torii rats.[5]
Table 2: Effect of this compound on Sciatic Nerve Sorbitol and Fructose Levels in SDT Rats after 40 Weeks
| Treatment Group | Dose (mg/kg/day) | Sciatic Nerve Sorbitol (nmol/g) | Sciatic Nerve Fructose (nmol/g) |
| Untreated SDT Rats | - | 2.05 ± 0.10 | Data not specified |
| This compound | 0.1 | Significantly decreased | Significantly decreased |
| This compound | 1.0 | Significantly decreased | Significantly decreased |
| This compound | 10.0 | Significantly decreased | Significantly decreased |
Data indicates a significant dose-dependent suppression of sorbitol and fructose levels with this compound treatment.[4]
Experimental Protocols
Protocol 1: Evaluation of this compound on Diabetic Neuropathy in Streptozotocin (STZ)-Induced Diabetic Rats
-
Induction of Diabetes: Induce diabetes in male Wistar rats by a single intraperitoneal injection of streptozotocin (STZ). Confirm diabetes by measuring blood glucose levels.
-
Animal Groups:
-
Group 1: Non-diabetic control rats.
-
Group 2: STZ-induced diabetic rats (untreated).
-
Group 3: STZ-induced diabetic rats treated with this compound.
-
-
Drug Administration: Administer this compound orally once daily at the desired dose(s) for a predefined period (e.g., 21 or 42 days).[7]
-
Motor Nerve Conduction Velocity (MNCV) Measurement:
-
Anesthetize the rats.
-
Stimulate the sciatic nerve at the sciatic notch and the tibial nerve at the ankle.
-
Record the compound muscle action potentials from the plantar interosseous muscles.
-
Calculate MNCV by dividing the distance between the two stimulation points by the difference in latencies.[7]
-
-
Biochemical Analysis: At the end of the study, collect sciatic nerve and lens tissues to measure sorbitol levels.[7]
Protocol 2: Assessment of this compound on Cataract Formation in Spontaneously Diabetic Torii (SDT) Rats
-
Animal Model: Use male Spontaneously Diabetic Torii (SDT) rats, which develop diabetes spontaneously.
-
Animal Groups:
-
Drug Administration: Administer the compounds orally once daily for an extended period (e.g., 40 weeks).[5]
-
Biomicroscopy of Cataract:
-
Dilate the pupils of the rats.
-
Examine the lens using a slit-lamp biomicroscope.
-
Grade the degree of lens opacification on a scale (e.g., 0 for a clear lens to 3 for a mature cataract).[5]
-
-
Histopathology: At the end of the study, enucleate the eyes for histopathological examination of the lens.
Visualizations
Caption: The Polyol Pathway and the Mechanism of Action of this compound.
Caption: General Experimental Workflow for Preclinical this compound Studies.
References
- 1. Effect of this compound on Sensory and Motor Nerve Function in Japanese Patients with Diabetic Polyneuropathy: A Randomized Double-Blind Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldose reductase inhibitor this compound significantly improves nerve conduction velocity in diabetic polyneuropathy: A randomized double‐blind placebo‐controlled study in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of long-term treatment with this compound, a potent aldose reductase inhibitor, on diabetic cataract and neuropathy in spontaneously diabetic torii rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Long-Term Treatment with this compound, a Potent Aldose Reductase Inhibitor, on Diabetic Cataract and Neuropathy in Spontaneously Diabetic Torii Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term treatment with this compound (AS-3201), a potent aldose reductase inhibitor, suppresses diabetic neuropathy and cataract formation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (AS-3201), a potent aldose reductase inhibitor, reduces sorbitol levels and improves motor nerve conduction velocity in streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Ranirestat and Other Aldose Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ranirestat and other aldose reductase inhibitors (ARIs), focusing on their performance, supporting experimental data, and methodologies. ARIs are a class of drugs that target aldose reductase, a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications, particularly diabetic neuropathy.
Mechanism of Action: The Polyol Pathway
Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway. Aldose reductase catalyzes the reduction of glucose to sorbitol, which is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol and the subsequent increase in osmotic stress and oxidative damage are believed to contribute to the development of diabetic complications. ARIs aim to mitigate this by inhibiting aldose reductase, thereby reducing the flux through the polyol pathway.
Figure 1: The Polyol Pathway and the site of action for Aldose Reductase Inhibitors.
In Vitro Potency: A Comparative Look at IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and other notable ARIs. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions, which can influence the results.
| Aldose Reductase Inhibitor | IC50 (nM) | Source Organism/Enzyme | Reference(s) |
| This compound | 15 | Human | [1] |
| Epalrestat | 10 - 72 | Human / Rat Lens | [2][3] |
| Fidarestat | 18 | Human Erythrocytes | [4] |
| Zopolrestat | 3.1 | Human Placenta | [5][6] |
| Tolrestat | 35 | Not Specified | [7] |
| Sorbinil | ~100 (with 4-nitrobenzaldehyde) 400-1400 (with glucose) | Bovine Lens | [8] |
| Zenarestat | Not directly reported as IC50 in reviewed sources, but noted for potent inhibition | Human (in vitro) | [9][10] |
Clinical Efficacy in Diabetic Neuropathy
The primary clinical application for ARIs has been the treatment of diabetic peripheral neuropathy. Clinical trials have primarily focused on endpoints such as changes in nerve conduction velocity (NCV) and improvements in neuropathic symptoms.
This compound
Multiple clinical trials have evaluated the efficacy of this compound in patients with diabetic sensorimotor polyneuropathy (DSPN). A meta-analysis of five studies involving 1461 patients showed that this compound (20-40 mg/day) significantly improved several electrophysiologic measures of nerve function over a median follow-up of 52 weeks.[11] Specifically, statistically significant improvements were observed in:
-
Proximal median sensory NCV
-
Distal median sensory NCV
-
Median motor NCV
-
Tibial motor NCV
-
Peroneal motor NCV
However, the meta-analysis did not find a significant difference in the modified Toronto Clinical Neuropathy Score (mTCNS) between the this compound and placebo groups, suggesting that the improvements in nerve function did not translate to a significant change in clinical symptoms in these studies.[11] A phase III trial in Japan (JapicCTI-111702) with 40 mg/day of this compound for 52 weeks also showed a significant improvement in tibial motor NCV compared to placebo.[12][13]
Other Aldose Reductase Inhibitors
-
Epalrestat: Long-term studies, such as the 3-year Aldose Reductase Inhibitor-Diabetes Complications Trial (ADCT), have shown that Epalrestat (150 mg/day) can prevent the deterioration of median motor NCV and improve subjective symptoms like numbness and cramping in patients with diabetic neuropathy.[14][15][16][17][18][19]
-
Fidarestat: A 52-week, double-blind, placebo-controlled study demonstrated that Fidarestat (1 mg/day) significantly improved several electrophysiological measures, including median nerve F-wave conduction velocity and minimal latency.[2][9][20][21] It also showed a significant improvement in subjective symptoms like numbness and spontaneous pain compared to placebo.[2][21]
-
Zopolrestat: While showing high in vitro potency, clinical development was challenged by safety concerns, including liver toxicity.[22][23]
-
Sorbinil: Early clinical trials showed mixed results. Some studies reported improvements in pain and nerve conduction velocity, while others found no significant benefit.[5][8][24][25] Development was halted due to adverse effects, including hypersensitivity reactions.[5][24]
-
Zenarestat: Clinical trials demonstrated dose-dependent improvements in NCV and nerve fiber density.[2][4][7][9][10] However, development was suspended due to renal toxicity observed at higher doses.[4][7]
The following table summarizes key findings from clinical trials of various ARIs.
| Aldose Reductase Inhibitor | Key Efficacy Findings in Diabetic Neuropathy | Reference(s) |
| This compound | Statistically significant improvements in multiple motor and sensory nerve conduction velocities. No significant improvement in clinical symptom scores (mTCNS). | [11][12][13] |
| Epalrestat | Prevention of deterioration in median motor NCV over 3 years. Improvement in subjective symptoms. | [14][15][16][17][18][19] |
| Fidarestat | Significant improvement in median nerve F-wave conduction velocity and minimal latency. Improvement in subjective symptoms. | [2][9][20][21] |
| Zopolrestat | Limited clinical efficacy data due to discontinuation over safety concerns. | [22][23] |
| Sorbinil | Mixed results in early trials with some showing modest improvements in symptoms and NCV. Discontinued due to adverse effects. | [5][8][24][25] |
| Zenarestat | Dose-dependent improvement in NCV and nerve fiber density. Discontinued due to renal toxicity. | [2][4][7][9][10] |
Safety and Tolerability
The clinical development of several early-generation ARIs was hampered by safety and tolerability issues. This compound has generally been well-tolerated in clinical trials.
| Aldose Reductase Inhibitor | Common/Serious Adverse Events Reported in Clinical Trials | Reference(s) |
| This compound | Generally well-tolerated. Treatment-emergent and severe adverse events were comparable to placebo in a meta-analysis. One death due to hypertensive heart disease was considered possibly related to the 80 mg dose in one study. | [4][11][26] |
| Epalrestat | Generally well-tolerated. Most common adverse events are gastrointestinal (nausea, vomiting) and elevations in liver enzymes. | [11][15][16][20] |
| Fidarestat | Well-tolerated with an adverse event profile that did not significantly differ from placebo in a 52-week study. | [2][7][14] |
| Zopolrestat | Associated with liver toxicity. | [22][23] |
| Sorbinil | Hypersensitivity reactions, rash, and fever. | [5][24][25] |
| Zenarestat | Renal toxicity at higher doses. | [4][7] |
Experimental Protocols
Aldose Reductase Activity Assay (General Protocol)
The in vitro inhibitory activity of ARIs is typically determined by measuring the decrease in NADPH concentration spectrophotometrically at 340 nm.
Figure 2: General workflow for an in vitro Aldose Reductase activity assay.
Nerve Conduction Velocity (NCV) Measurement in Clinical Trials (General Protocol)
NCV studies are a non-invasive method used to assess the function of peripheral nerves. The general protocol for NCV measurement in clinical trials for diabetic neuropathy is as follows:
References
- 1. cochranelibrary.com [cochranelibrary.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A controlled trial of sorbinil, an aldose reductase inhibitor, in chronic painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of the aldose reductase inhibitor fidarestat on experimental diabetic neuropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of aldose reductase inhibitors by determination of IC50 with bovine and rat lens extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical efficacy of fidarestat, a novel aldose reductase inhibitor, for diabetic peripheral neuropathy: a 52-week multicenter placebo-controlled double-blind parallel group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Improves Electrophysiologic but not Clinical Measures of Diabetic Polyneuropathy: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aldose reductase inhibitor this compound significantly improves nerve conduction velocity in diabetic polyneuropathy: A randomized double‐blind placebo‐controlled study in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Improved Nerve Conduction Velocities, Sensory Perception, and Intraepidermal Nerve Fiber Density in Rats with Overt Diabetic Polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fidarestat (SNK-860), a potent aldose reductase inhibitor, normalizes the elevated sorbitol accumulation in erythrocytes of diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy, safety, and tolerability of Epalrestat compared to Methylcobalamine in patients with diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. [PDF] Long-Term Clinical Effects of Epalrestat, an Aldose Reductase Inhibitor, on Diabetic Peripheral Neuropathy | Semantic Scholar [semanticscholar.org]
- 18. Aldose reductase inhibitor this compound significantly improves nerve conduction velocity in diabetic polyneuropathy: A randomized double-blind placebo-controlled study in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A long-term effect of epalrestat on motor conduction velocity of diabetic patients: ARI-Diabetes Complications Trial (ADCT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Safety and efficacy of this compound in patients with mild-to-moderate diabetic sensorimotor polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. appliedtherapeutics.com [appliedtherapeutics.com]
- 23. diabetesjournals.org [diabetesjournals.org]
- 24. diabetesjournals.org [diabetesjournals.org]
- 25. Effects of sorbinil therapy in diabetic patients with painful peripheral neuropathy and autonomic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Ranirestat's Impact on Myelinated Nerve Fibers: A Comparative Analysis
For researchers and professionals in drug development, understanding the nuanced effects of therapeutic candidates on nerve morphology is paramount. This guide provides a detailed comparison of ranirestat, an aldose reductase inhibitor, with other compounds in its class and alternative therapeutic agents, focusing on their validated effects on the morphology of myelinated nerve fibers in the context of diabetic neuropathy.
This analysis synthesizes data from preclinical and clinical studies to offer a clear perspective on the efficacy of these treatments in preserving or restoring the structural integrity of peripheral nerves.
Mechanism of Action: The Polyol Pathway and Beyond
Diabetic neuropathy is characterized by progressive nerve damage, and a key contributor to this pathology is the overactivation of the polyol pathway. In hyperglycemic conditions, the enzyme aldose reductase converts excess glucose into sorbitol. The accumulation of sorbitol leads to osmotic stress, oxidative damage, and ultimately, detrimental changes in nerve cell structure and function.
This compound, as a potent aldose reductase inhibitor (ARI), directly targets this pathway by blocking the conversion of glucose to sorbitol, thereby mitigating downstream damaging effects on nerve cells. This mechanism is shared by other ARIs such as epalrestat and zenarestat. Alternative therapies, including Alpha-Lipoic Acid (ALA), Benfotiamine, and Nerve Growth Factor (NGF), act through different but complementary pathways to protect and repair nerve tissue.
Figure 1: Simplified signaling pathway illustrating the role of the polyol pathway in diabetic nerve damage and the points of intervention for this compound and other therapeutic alternatives.
Comparative Efficacy on Myelinated Nerve Fiber Morphology
The following tables summarize quantitative data from various studies, comparing the effects of this compound and alternative treatments on key parameters of myelinated nerve fiber morphology.
Preclinical Data: Animal Models of Diabetic Neuropathy
| Treatment | Animal Model | Nerve Analyzed | Key Morphological Findings | Citation |
| This compound | Streptozotocin-induced diabetic rats | Sciatic Nerve | Showed improvements in morphological changes of myelinated nerve fibers. | [1] |
| Spontaneously diabetic Torii rats | Sciatic Nerve | Significantly reversed the decrease in motor nerve conduction velocity (MNCV) and suppressed sorbitol accumulation more effectively than epalrestat. | [2] | |
| Epalrestat | Streptozotocin-induced diabetic rats | Sciatic Nerve | Improved ultrastructural changes in myelinated nerve fibers and Schwann cells. | [3] |
| Spontaneously diabetic Torii rats | Sciatic Nerve | Reversed the decrease in MNCV but did not significantly suppress sciatic nerve sorbitol levels. | [2] | |
| Fidarestat | Streptozotocin-induced diabetic rats | Sciatic Nerve | Suppressed sorbitol accumulation and improved nerve conduction velocity. | |
| Alpha-Lipoic Acid | Streptozotocin-induced diabetic rats | Sciatic Nerve | Prevented morphological changes and apoptosis of dorsal root ganglion neurons. | [4] |
| Benfotiamine | Streptozotocin-induced diabetic rats | Sciatic Nerve | Reduced structural abnormalities of the sciatic nerve and attenuated increases in collagen IV. | [5] |
| Nerve Growth Factor (NGF) | Streptozotocin-induced diabetic rats | Sural Nerve | Reversed diabetes-related alterations in myelinated nerve fiber morphology, such as myelin thickness. | [6] |
Clinical Data: Human Studies in Diabetic Neuropathy
| Treatment | Study Population | Nerve Analyzed | Key Morphological Findings | Citation |
| This compound | Patients with diabetic sensorimotor polyneuropathy | Sural Nerve | Data on specific morphometric changes from biopsies are limited in readily available literature, though improvements in nerve function are documented. | [7] |
| Zenarestat | Patients with diabetic peripheral polyneuropathy | Sural Nerve | Doses producing >80% sorbitol suppression were associated with a significant increase in the density of small-diameter (<5 µm) myelinated nerve fibers. | [8][9] |
| Epalrestat | Patients with diabetic neuropathy | Sural Nerve | Long-term treatment can effectively delay the progression of diabetic neuropathy. | |
| Fidarestat | Patients with diabetic peripheral neuropathy | Sural Nerve | Increased nerve fiber regeneration and density. | [10] |
| Benfotiamine | Patients with type 2 diabetes and symptomatic polyneuropathy | Corneal Nerves | Aims to assess effects on morphometric measures via corneal confocal microscopy. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in key studies cited in this guide.
Animal Studies: Induction of Diabetes and Morphological Analysis
Figure 2: A generalized workflow for preclinical studies evaluating the effects of therapeutic agents on myelinated nerve fiber morphology in diabetic animal models.
1. Induction of Diabetes in Rodent Models:
-
Streptozotocin (STZ)-Induced Diabetes: A common method involves a single intraperitoneal injection of STZ, a chemical toxic to pancreatic beta cells, leading to insulin deficiency and hyperglycemia.
-
Spontaneously Diabetic Torii (SDT) Rats: This is an inbred strain of Sprague-Dawley rat that spontaneously develops non-obese type 2 diabetes.
2. Nerve Tissue Preparation for Morphological Analysis:
-
Perfusion and Fixation: Animals are typically anesthetized and perfused transcardially with a fixative solution, often containing glutaraldehyde, to preserve tissue structure.
-
Nerve Dissection and Post-fixation: The sciatic or sural nerves are carefully dissected and immersed in the fixative solution for several hours.
-
Processing and Embedding: The nerve segments are then dehydrated through a series of alcohol concentrations and embedded in a resin, such as Epon, for sectioning.
-
Sectioning and Staining: Semi-thin sections (around 1 µm) are cut and stained with toluidine blue for light microscopy. Ultrathin sections (around 70-90 nm) are prepared for transmission electron microscopy and are typically stained with uranyl acetate and lead citrate.
3. Morphometric Analysis:
-
Images of the nerve cross-sections are captured using a microscope equipped with a digital camera.
-
Specialized software is used to measure various parameters of the myelinated nerve fibers, including:
-
Fiber and Axon Diameter: The diameter of the entire nerve fiber (including the myelin sheath) and the inner axon.
-
Myelin Thickness: The thickness of the myelin sheath surrounding the axon.
-
g-ratio: The ratio of the axon diameter to the fiber diameter, which is an indicator of the degree of myelination.
-
Fiber Density: The number of myelinated fibers per unit area of the nerve fascicle.
-
Clinical Studies: Sural Nerve Biopsy and Analysis
1. Patient Selection:
-
Patients with a confirmed diagnosis of diabetic polyneuropathy, typically with mild to moderate symptoms, are enrolled.
2. Sural Nerve Biopsy Procedure:
-
A small section of the sural nerve, a sensory nerve located in the lower leg, is surgically removed under local anesthesia.
3. Tissue Processing and Morphometry:
-
The handling and analysis of the human nerve tissue are similar to the procedures described for animal studies, involving fixation, embedding, sectioning, staining, and computer-assisted morphometric analysis.
Summary and Conclusion
The available evidence indicates that this compound, through its potent inhibition of aldose reductase, demonstrates a protective effect on myelinated nerve fibers in preclinical models of diabetic neuropathy. Its superiority over epalrestat in reducing sorbitol accumulation in the sciatic nerve of spontaneously diabetic rats suggests a more robust mechanism of action.[2]
Clinical data on the morphological effects of this compound are less detailed compared to some other ARIs like zenarestat. The zenarestat studies provide a benchmark, demonstrating that significant suppression of the polyol pathway can lead to measurable improvements in myelinated nerve fiber density in patients with diabetic neuropathy.[8][9]
Alternative therapies such as Alpha-Lipoic Acid, Benfotiamine, and Nerve Growth Factor offer promising, albeit different, mechanisms for protecting and repairing myelinated nerve fibers. NGF, in particular, has shown the ability to reverse changes in myelin thickness in preclinical models.[6]
For researchers and drug developers, this comparative guide highlights the importance of not only evaluating the functional improvements (such as nerve conduction velocity) but also the underlying structural changes in myelinated nerve fibers when assessing the efficacy of novel therapeutics for diabetic neuropathy. Further head-to-head studies directly comparing the morphological effects of this compound with these other agents in both preclinical and clinical settings would be invaluable in determining the optimal treatment strategies for this debilitating complication of diabetes.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of long-term treatment with this compound, a potent aldose reductase inhibitor, on diabetic cataract and neuropathy in spontaneously diabetic torii rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epalrestat protects against diabetic peripheral neuropathy by alleviating oxidative stress and inhibiting polyol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-Lipoic Acid as an Antioxidant Strategy for Managing Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benfotiamine reduced collagen IV contents of sciatic nerve in hyperglycemic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nerve growth factor (NGF) and diabetic neuropathy in the rat: morphological investigations of the sural nerve, dorsal root ganglion, and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. neurology.org [neurology.org]
- 9. Effect of aldose reductase inhibition on nerve conduction and morphometry in diabetic neuropathy | Neurology [ez-admanager.com]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. BOND study: a randomised double-blind, placebo-controlled trial over 12 months to assess the effects of benfotiamine on morphometric, neurophysiological and clinical measures in patients with type 2 diabetes with symptomatic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ranirestat and Fidarestat for Diabetic Polyneuropathy: A Guide for Researchers
An in-depth review of the clinical trial performance of two aldose reductase inhibitors, ranirestat and fidarestat, in the management of diabetic polyneuropathy. This guide synthesizes key experimental data, outlines methodologies, and visualizes the underlying mechanism of action to inform researchers, scientists, and drug development professionals.
Diabetic polyneuropathy (DPN), a common and debilitating complication of diabetes mellitus, has long been a challenging therapeutic area. Among the pathogenetic mechanisms implicated in DPN, the polyol pathway has been a significant focus of drug development. This pathway, activated by hyperglycemia, leads to the accumulation of sorbitol and fructose in nerve tissues, contributing to nerve damage. Aldose reductase is the rate-limiting enzyme in this pathway, and its inhibition has been a key strategy for therapeutic intervention. This guide provides a detailed comparison of two such inhibitors, this compound and fidarestat, based on available clinical trial data.
Mechanism of Action: Targeting the Polyol Pathway
Both this compound and fidarestat are potent inhibitors of the aldose reductase enzyme.[1][2] Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway. Aldose reductase catalyzes the conversion of glucose to sorbitol, a reaction that consumes NADPH. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol creates osmotic stress within the nerve cells, leading to swelling and subsequent damage.[3][4] Furthermore, the depletion of NADPH impairs the regeneration of reduced glutathione (GSH), a critical antioxidant, thereby increasing oxidative stress and rendering the nerve cells more susceptible to damage from reactive oxygen species (ROS).[4] By inhibiting aldose reductase, both this compound and fidarestat aim to prevent the accumulation of sorbitol and the downstream cascade of osmotic and oxidative stress, thereby protecting nerve function.
Clinical Trial Performance: A Comparative Overview
As no head-to-head clinical trials have directly compared this compound and fidarestat, this analysis is based on a synthesis of data from their respective placebo-controlled studies. The primary endpoints in these trials have predominantly focused on objective measures of nerve function, such as nerve conduction velocities (NCV), with clinical symptom scores often included as secondary endpoints.
Efficacy Data
The following tables summarize the key efficacy findings from major clinical trials of this compound and fidarestat in patients with diabetic polyneuropathy.
Table 1: this compound - Key Efficacy Data from a 52-Week, Phase III Clinical Trial
| Parameter | This compound (40 mg/day) | Placebo | Difference between Groups | p-value |
| Tibial Motor NCV (m/s) | Significant increase | No significant change | 0.52 m/s | 0.021[5] |
| Median Motor NCV (m/s) | Significant increase | No significant change | - | <0.05[5] |
| Proximal Median Sensory NCV (m/s) | Significant increase | No significant change | - | <0.05[5] |
| Distal Median Sensory NCV (m/s) | Significant increase | No significant change | - | <0.05[5] |
| Modified Toronto Clinical Neuropathy Score (mTCNS) | -2.50 ± 0.22 | -2.31 ± 0.22 | -0.19 | 0.528[1] |
Data presented as mean change from baseline ± standard error, where available.
Table 2: Fidarestat - Key Efficacy Data from a 52-Week, Multicenter Clinical Trial
| Parameter | Fidarestat (1 mg/day) | Placebo | p-value (vs. Placebo) |
| Median Nerve F-wave Conduction Velocity (FCV) (m/s) | Significant improvement | Significant deterioration | <0.05[6] |
| Median Nerve F-wave Minimum Latency (ms) | Significant improvement | No significant change | <0.05[6] |
| Subjective Symptoms (e.g., numbness, pain) | Significant improvement | No significant change | <0.05[6][7] |
Note: Specific mean change values for fidarestat were not consistently reported in the available sources.
A meta-analysis of five this compound studies involving 1461 patients demonstrated statistically significant improvements in proximal and distal median sensory NCV, as well as median, tibial, and peroneal motor NCV compared to placebo.[8][9] However, this meta-analysis also confirmed that the improvement in the modified Toronto Clinical Neuropathy Score (mTCNS) was not statistically significant.[8] For fidarestat, a 52-week study showed significant improvements in five of the eight electrophysiological measures assessed from baseline, while the placebo group showed no improvement in any measure and a significant deterioration in one.[7] Notably, the fidarestat-treated group showed a significant improvement compared to placebo in median nerve F-wave conduction velocity and minimal latency.[6][7] Furthermore, subjective symptoms, including numbness and pain, were significantly improved with fidarestat treatment compared to placebo.[6][7]
Experimental Protocols
To ensure the comparability and validity of clinical trial data, standardized and detailed experimental protocols are essential. Below are outlines of the methodologies employed in the key clinical trials for this compound and fidarestat.
Nerve Conduction Studies (NCS)
Nerve conduction studies are a cornerstone in the objective assessment of peripheral nerve function. While specific parameters may vary slightly between studies, a general standardized approach is typically followed in multicenter clinical trials.
-
Procedure: Surface electrodes are used for both stimulation and recording.[10] The nerves commonly assessed include the median, peroneal, tibial, and sural nerves.[11] For motor nerve conduction studies, the nerve is stimulated at two different points along its course, and the resulting compound muscle action potential (CMAP) is recorded from a muscle innervated by that nerve. For sensory nerve conduction studies, the nerve is stimulated, and the sensory nerve action potential (SNAP) is recorded at a different point along the nerve.[12]
-
Key Parameters Measured:
-
Nerve Conduction Velocity (NCV): Calculated based on the distance between the two stimulation points and the difference in the latency of the evoked potentials.[10]
-
Amplitude: The maximal voltage of the CMAP or SNAP, reflecting the number of functioning nerve fibers.[10]
-
Latency: The time from stimulation to the onset of the evoked potential, indicating the speed of conduction along the fastest nerve fibers.[10]
-
F-wave Latency: A measure of conduction time along the entire length of the motor nerve, including the nerve root.[6]
-
-
Standardization: To minimize inter-observer variability, which can be a significant concern in multicenter trials, standardized protocols are crucial.[13] This includes precise anatomical landmarks for electrode placement, maintaining a consistent limb temperature (typically >32°C), and using standardized equipment settings.[10]
Modified Toronto Clinical Neuropathy Score (mTCNS)
The mTCNS is a validated clinical scoring system used to assess the severity of diabetic sensorimotor polyneuropathy.[14] It evaluates a combination of patient-reported symptoms and objective sensory tests.
-
Components:
-
Symptom Score: Patients are questioned about the presence and severity of symptoms such as foot pain, numbness, tingling, and weakness.[15]
-
Sensory Test Score: The clinician performs standardized sensory tests, including pin-prick, temperature, light touch, vibration, and position sense in the lower limbs.[14]
-
-
Scoring: Each component is scored based on the severity and distribution of the findings. The total mTCNS score provides a quantitative measure of the neuropathy severity. A higher score indicates more severe neuropathy.[14]
-
Administration: The mTCNS is administered by a trained clinician to ensure consistency ing and testing procedures.[14]
Safety and Tolerability
Both this compound and fidarestat have been generally well-tolerated in clinical trials.
-
This compound: A meta-analysis of this compound studies found that the incidence of treatment-emergent adverse events and severe adverse events was comparable between the this compound and placebo groups.[8][9] In a 52-week trial, the incidence of adverse events was 87.7% in the this compound group and 88.5% in the placebo group, with no significant difference in adverse drug reactions.[1]
-
Fidarestat: In a 52-week study, the adverse event profile of fidarestat did not significantly differ from that of the placebo group.[6][7] A 4-week study also reported no major side effects with fidarestat.[16]
Table 3: Comparative Safety Profile
| Adverse Event Profile | This compound | Fidarestat |
| Overall Incidence of Adverse Events | Similar to placebo[1][8] | Similar to placebo[6][7] |
| Serious Adverse Events | Comparable to placebo[8] | Not significantly different from placebo[6] |
| Discontinuation due to Adverse Events | Low and comparable to placebo[1] | Not reported to be significantly different from placebo |
Conclusion
This compound and fidarestat, as aldose reductase inhibitors, represent a targeted therapeutic approach to address the underlying metabolic abnormalities in diabetic polyneuropathy. Clinical trial data suggest that both agents can lead to modest improvements in objective electrophysiological measures of nerve function.
This compound has demonstrated statistically significant, albeit small, improvements in a range of motor and sensory nerve conduction velocities in multiple studies.[5][8] However, these improvements in nerve function have not consistently translated into statistically significant benefits in clinical symptom scores, such as the mTCNS.[1][8]
Fidarestat has also shown efficacy in improving electrophysiological parameters, particularly F-wave conduction velocity and latency.[6] A notable finding from the fidarestat trials is the significant improvement in subjective symptoms reported by patients, an outcome that has been less consistently observed with this compound.[6][7]
For researchers and drug development professionals, the findings from the clinical trials of this compound and fidarestat underscore the complexity of treating diabetic polyneuropathy. The discordance sometimes observed between improvements in electrophysiological measures and clinical symptoms highlights the ongoing challenge of selecting the most meaningful endpoints for clinical trials in this field. Future research may benefit from exploring patient stratification strategies to identify subgroups who are most likely to respond to aldose reductase inhibitors. Furthermore, the development of more sensitive clinical outcome measures that better capture the patient's experience of diabetic polyneuropathy remains a critical need.
The continued investigation of aldose reductase inhibitors, with careful consideration of trial design and endpoint selection, will be essential in the pursuit of effective disease-modifying therapies for this prevalent and burdensome complication of diabetes.
References
- 1. This compound for the Management of Diabetic Sensorimotor Polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyol pathway and diabetic peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyol pathway - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Aldose reductase inhibitor this compound significantly improves nerve conduction velocity in diabetic polyneuropathy: A randomized double-blind placebo-controlled study in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Clinical efficacy of fidarestat, a novel aldose reductase inhibitor, for diabetic peripheral neuropathy: a 52-week multicenter placebo-controlled double-blind parallel group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Improves Electrophysiologic but not Clinical Measures of Diabetic Polyneuropathy: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Improves Electrophysiologic but not Clinical Measures of Diabetic Polyneuropathy: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mldinitiative.com [mldinitiative.com]
- 11. advances.umw.edu.pl [advances.umw.edu.pl]
- 12. aanem.org [aanem.org]
- 13. A TRIAL OF PROFICIENCY OF NERVE CONDUCTION: GREATER STANDARDIZATION STILL NEEDED - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reliability and validity of the modified Toronto Clinical Neuropathy Score in diabetic sensorimotor polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Fidarestat (SNK-860), a potent aldose reductase inhibitor, normalizes the elevated sorbitol accumulation in erythrocytes of diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Ranirestat in Diabetic Neuropathy: A Comparative Analysis of Efficacy in Type 1 and Type 2 Diabetes Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of ranirestat, an aldose reductase inhibitor, in preclinical models of type 1 and type 2 diabetes. The data presented is compiled from key studies to facilitate an objective evaluation of this compound's potential as a therapeutic agent for diabetic neuropathy.
Mechanism of Action
This compound is a potent inhibitor of aldose reductase, the rate-limiting enzyme in the polyol pathway. In hyperglycemic conditions, this pathway becomes overactivated, leading to the accumulation of sorbitol in tissues. This accumulation is implicated in the pathogenesis of diabetic complications, including neuropathy, through mechanisms such as osmotic stress and increased oxidative stress. By inhibiting aldose reductase, this compound aims to reduce sorbitol accumulation and thereby ameliorate diabetic neuropathy.[1]
Efficacy in a Type 1 Diabetes Model: Streptozotocin (STZ)-Induced Diabetic Rats
Streptozotocin (STZ)-induced diabetes in rats is a widely used model that mimics the insulin deficiency characteristic of type 1 diabetes. Studies have demonstrated that this compound is effective in this model.
A key study showed that repeated oral administration of this compound to STZ-diabetic rats led to a dose-dependent improvement in motor nerve conduction velocity (MNCV) and a reduction in sciatic nerve sorbitol levels.[2]
Experimental Protocol: this compound in STZ-Diabetic Rats
Animal Model: Male Wistar rats.
Induction of Diabetes: A single intravenous injection of streptozotocin (STZ) is administered to induce diabetes.
Treatment Groups:
-
Normal control rats
-
STZ-diabetic control rats (vehicle-treated)
-
STZ-diabetic rats treated with this compound at various oral doses.
Treatment Duration: Repeated oral administration for several weeks (e.g., 21 or 42 days).
Key Efficacy Endpoints:
-
Motor Nerve Conduction Velocity (MNCV): Measured in the sciatic nerve to assess nerve function.
-
Sciatic Nerve Sorbitol Levels: Quantified to determine the biochemical efficacy of aldose reductase inhibition.
Efficacy in a Type 2 Diabetes Model: Spontaneously Diabetic Torii (SDT) Rats
The Spontaneously Diabetic Torii (SDT) rat is a non-obese model of type 2 diabetes that develops hyperglycemia and various diabetic complications, including neuropathy.
In a long-term study, this compound demonstrated significant efficacy in SDT rats. Treatment with this compound dose-dependently reversed the decrease in MNCV and suppressed the accumulation of sorbitol in the sciatic nerve.[3][4] Notably, at a high dose, this compound also significantly inhibited the development of diabetic cataracts in this model.[3][4]
Experimental Protocol: this compound in SDT Rats
Animal Model: Male Spontaneously Diabetic Torii (SDT) rats.
Treatment Groups:
-
Normal Sprague-Dawley rats (control)
-
Untreated SDT rats
-
SDT rats treated with this compound at various oral doses (e.g., 0.1, 1.0, 10 mg/kg/day).
Treatment Duration: Long-term daily oral administration (e.g., 40 weeks).
Key Efficacy Endpoints:
-
Motor Nerve Conduction Velocity (MNCV): Measured in the sciatic nerve.
-
Sciatic Nerve Sorbitol Levels: Quantified to assess polyol pathway inhibition.
-
Lens Opacification: Scored to evaluate the prevention of diabetic cataracts.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in the STZ-induced (Type 1) and SDT (Type 2) rat models of diabetes.
Table 1: Effect of this compound on Motor Nerve Conduction Velocity (MNCV) in Diabetic Rat Models
| Diabetes Model | Treatment Group | Dose (mg/kg/day) | Treatment Duration | MNCV (m/s) | % Improvement vs. Diabetic Control |
| Type 1 (STZ) | Diabetic Control | - | 42 days | ~40 | - |
| This compound | 1 | 42 days | Improved | Dose-dependent | |
| This compound | 10 | 42 days | Significantly Improved | Dose-dependent | |
| Type 2 (SDT) | Diabetic Control | - | 40 weeks | 40.7 ± 0.6 | - |
| This compound | 0.1 | 40 weeks | Significantly Improved | Dose-dependent | |
| This compound | 1.0 | 40 weeks | Significantly Improved | Dose-dependent | |
| This compound | 10 | 40 weeks | Significantly Improved | Dose-dependent |
Data for the STZ model is presented qualitatively as "Improved" or "Significantly Improved" as exact mean values with standard deviations were not available in the searched resources. The original study reported a dose-dependent improvement.
Table 2: Effect of this compound on Sciatic Nerve Sorbitol Levels in Diabetic Rat Models
| Diabetes Model | Treatment Group | Dose (mg/kg/day) | Treatment Duration | Sciatic Nerve Sorbitol (nmol/g) | % Reduction vs. Diabetic Control |
| Type 1 (STZ) | Diabetic Control | - | 21 days | Elevated | - |
| This compound | 1 | 21 days | Reduced | Dose-dependent | |
| This compound | 10 | 21 days | Significantly Reduced | Dose-dependent | |
| Type 2 (SDT) | Diabetic Control | - | 40 weeks | 2.05 ± 0.10 | - |
| This compound | 0.1 | 40 weeks | Significantly Reduced | Dose-dependent | |
| This compound | 1.0 | 40 weeks | Significantly Reduced | Dose-dependent | |
| This compound | 10 | 40 weeks | Significantly Reduced | Dose-dependent |
Data for the STZ model is presented qualitatively as "Reduced" or "Significantly Reduced" as exact mean values with standard deviations were not available in the searched resources. The original study reported a dose-dependent reduction.
Visualizations
Signaling Pathway of this compound's Action
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Vascular and neural dysfunction in Zucker diabetic fatty rats: a difficult condition to reverse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aldose reductase inhibitor this compound significantly improves nerve conduction velocity in diabetic polyneuropathy: A randomized double‐blind placebo‐controlled study in Japan - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Species Comparative Analysis of Ranirestat Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic properties of ranirestat, a potent aldose reductase inhibitor, across various preclinical species and humans. The information presented herein is intended to support further research and development of this compound for the potential treatment of diabetic complications.
Mechanism of Action: The Polyol Pathway
This compound exerts its therapeutic effect by inhibiting the enzyme aldose reductase, a key component of the polyol pathway.[1][2] Under hyperglycemic conditions, aldose reductase converts excess glucose into sorbitol.[1] This accumulation of sorbitol within cells can lead to osmotic stress and subsequent cellular damage, contributing to the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy. By blocking aldose reductase, this compound prevents the formation of sorbitol, thereby mitigating this pathological process.[1][3]
Caption: The Polyol Pathway and the inhibitory action of this compound.
Quantitative Pharmacokinetic Data
| Parameter | Human | Rat |
| Dose | 40 mg (single oral dose)[1] | 0.1, 1.0, 10 mg/kg (oral)[4] |
| Cmax | Geometric Mean Ratio (Mild Hepatic Impairment vs. Normal): 86.7%Geometric Mean Ratio (Moderate Hepatic Impairment vs. Normal): 81.3%[1] | Not explicitly reported. Efficacy studies show dose-dependent reduction in sorbitol levels.[3][4] |
| Tmax | Not explicitly reported. | Not explicitly reported. |
| AUC | Geometric Mean Ratio (Mild Hepatic Impairment vs. Normal): 84.7%Geometric Mean Ratio (Moderate Hepatic Impairment vs. Normal): 91.7%[1] | Not explicitly reported. |
| Half-life (t½) | Not explicitly reported. | Not explicitly reported. |
| Protein Binding | ~99%[1] | Not explicitly reported. |
| Key Observations | Plasma levels are proportional to the dose, indicating linear pharmacokinetics.[5] No evidence of accumulation or autoinduction.[5] Plasma exposure is not significantly altered by mild or moderate hepatic impairment.[1] | Repeated oral administration enhances the reduction of sorbitol levels in sciatic nerves and lenses.[3] |
Experimental Protocols
The data presented in this guide are derived from studies employing standardized methodologies for pharmacokinetic analysis. Below are representative protocols for key experiments.
Preclinical Pharmacokinetic Study in Rats
A typical preclinical pharmacokinetic study of this compound in rats would follow this general workflow:
Caption: A generalized workflow for a preclinical pharmacokinetic study.
1. Animal Models and Dosing:
-
Species: Male Sprague-Dawley or Wistar rats are commonly used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for a minimum of one week prior to the study.
-
Dosing: this compound is typically administered as a single oral dose via gavage. The drug is often formulated as a suspension in a vehicle such as 0.5% carboxymethyl cellulose.
2. Blood Sampling:
-
Procedure: Serial blood samples are collected at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Sites: Common blood collection sites in rats include the tail vein or saphenous vein.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.
3. Bioanalytical Method:
-
Technique: The concentration of this compound in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples typically undergo protein precipitation with a solvent like acetonitrile to remove interfering substances.
-
Quantification: The concentration of this compound is quantified by comparing the peak area of the analyte to that of an internal standard.
Human Clinical Pharmacokinetic Study
1. Study Design:
-
Human pharmacokinetic studies are often conducted as open-label, single-dose, parallel-group trials.[1]
-
Subjects typically include healthy volunteers and, in some cases, patient populations with specific conditions (e.g., hepatic impairment).[1]
2. Dosing and Sample Collection:
-
This compound is administered as an oral tablet.[1]
-
Serial blood samples are collected over an extended period (e.g., up to 504 hours post-dose) to accurately characterize the drug's absorption, distribution, metabolism, and excretion.[1]
3. Bioanalysis and Pharmacokinetic Analysis:
-
Similar to preclinical studies, plasma concentrations of this compound are measured using a validated LC-MS/MS method.
-
Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data.
Summary and Conclusion
The available data indicates that this compound exhibits linear pharmacokinetics in humans, and its disposition is not significantly affected by mild to moderate hepatic impairment.[1][5] In rats, this compound has demonstrated a dose-dependent pharmacological effect, effectively reducing sorbitol accumulation in target tissues.[3][4]
While a direct cross-species comparison of all pharmacokinetic parameters is limited by the availability of public data, the existing information provides a solid foundation for understanding the absorption, distribution, and elimination characteristics of this compound. Further research, particularly the publication of comprehensive pharmacokinetic data from non-rodent preclinical species, would be invaluable for refining the understanding of this promising therapeutic agent.
References
- 1. Pharmacokinetics and Safety of this compound in Patients With Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound (AS-3201), a potent aldose reductase inhibitor, reduces sorbitol levels and improves motor nerve conduction velocity in streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of long-term treatment with this compound, a potent aldose reductase inhibitor, on diabetic cataract and neuropathy in spontaneously diabetic torii rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound for the Management of Diabetic Sensorimotor Polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ranirestat and Zenarestat for Sorbitol Reduction
For researchers and drug development professionals invested in mitigating diabetic complications, the inhibition of the polyol pathway enzyme, aldose reductase, remains a critical area of study. This guide provides a comparative analysis of two prominent aldose reductase inhibitors (ARIs), ranirestat and zenarestat, with a specific focus on their efficacy in reducing tissue sorbitol levels. This comparison is based on available preclinical and clinical data to inform further research and development.
Mechanism of Action: The Polyol Pathway
Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway. Aldose reductase (AR) catalyzes the first and rate-limiting step, converting glucose to sorbitol.[1][2] Sorbitol, an osmolyte, does not easily cross cell membranes and its intracellular accumulation is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and cataracts.[1][2][3] Both this compound and zenarestat are potent inhibitors of aldose reductase, aiming to prevent or reduce the accumulation of sorbitol and thereby alleviate associated cellular stress.[4][5]
The following diagram illustrates the polyol pathway and the site of action for this compound and zenarestat.
Quantitative Data on Sorbitol Reduction
Table 1: Sorbitol Reduction in Preclinical Models (Diabetic Rats)
| Compound | Animal Model | Tissue | Dose | Duration | Sorbitol Reduction |
| This compound | Streptozotocin (STZ)-diabetic rats | Sciatic Nerve | 1.0 mg/kg/day | 21 days | Significant suppression |
| Streptozotocin (STZ)-diabetic rats | Lens | 1.0 mg/kg/day | 21 days | Enhanced reduction with repeated administration[6] | |
| Spontaneously Diabetic Torii (SDT) rats | Sciatic Nerve | 0.1, 1.0, 10 mg/kg/day | 40 weeks | Dose-dependent suppression (P < 0.05, P < 0.01, P < 0.01 respectively)[7] | |
| Zenarestat | Zucker Diabetic Fatty (ZDF) rats | Sciatic Nerve | 3.2 mg/kg/day | 8 weeks | Partial inhibition[8] |
| Zucker Diabetic Fatty (ZDF) rats | Sciatic Nerve | 32 mg/kg/day | 8 weeks | Reduction to near-normal levels[8] |
Table 2: Sorbitol Reduction in Human Studies
| Compound | Study Population | Tissue/Surrogate | Dose | Duration | Sorbitol Reduction |
| This compound | Patients with Diabetic Polyneuropathy | Sural Sensory Nerves | 20 mg/day | 12 weeks | 83.5% inhibition of accumulation[9] |
| Patients with Diabetic Polyneuropathy | Erythrocytes | 40 mg/day | 52 weeks | Significant suppression (erythrocyte sorbitol correlates with nerve sorbitol)[9] | |
| Zenarestat | Patients with Diabetic Polyneuropathy | Sural Nerve | Dose-dependent | 52 weeks | >80% suppression required for significant improvement in nerve morphology[10] |
Experimental Protocols
The following sections detail the general methodologies employed in the studies cited, providing a basis for understanding the generation of the comparative data.
Preclinical Evaluation in Diabetic Rat Models
A common workflow for evaluating the efficacy of aldose reductase inhibitors in preclinical settings is outlined below.
-
Animal Models : Studies on this compound and zenarestat have utilized various rat models. A frequently used model is the streptozotocin (STZ)-induced diabetic rat, which simulates Type 1 diabetes.[6][11] The Zucker Diabetic Fatty (ZDF) rat is another model that represents Type 2 diabetes.[8]
-
Induction of Diabetes : In the STZ model, diabetes is typically induced by a single intraperitoneal injection of STZ dissolved in a citrate buffer.[11] Control animals receive only the buffer solution.
-
Drug Administration : The inhibitors are generally administered orally, once daily, for a period ranging from several weeks to months.[6][8]
-
Sorbitol Measurement : Following the treatment period, tissues such as the sciatic nerve and lens are collected. Sorbitol levels are quantified using methods like high-performance liquid chromatography (HPLC) or enzymatic assays involving sorbitol dehydrogenase.[12] More recent methodologies also include the use of fiber-optic biosensors for rapid measurement.[13]
Clinical Evaluation in Human Subjects
-
Study Design : Clinical trials are typically randomized, double-blind, and placebo-controlled.[9][10][14]
-
Patient Population : Participants are generally adults with a diagnosis of diabetic sensorimotor polyneuropathy.[9]
-
Endpoints : The primary efficacy endpoints often include changes in nerve conduction velocity.[9][10][14] Sorbitol reduction is a key pharmacodynamic marker.
-
Sorbitol Measurement : In human studies, direct measurement of nerve sorbitol requires a sural nerve biopsy.[10] Due to the invasive nature of this procedure, erythrocyte (red blood cell) sorbitol levels are often used as a surrogate marker, as they have been shown to correlate with nerve tissue concentrations.[9]
Conclusion
Both this compound and zenarestat have demonstrated significant efficacy in inhibiting aldose reductase and reducing sorbitol accumulation in both preclinical models and clinical settings. This compound has shown a high percentage of sorbitol inhibition in human sural nerves at a 20 mg/day dose.[9] Zenarestat also achieves substantial sorbitol suppression, with studies indicating that greater than 80% suppression is necessary to see improvements in nerve fiber density.[10]
The choice between these or other ARIs for further development may depend on a variety of factors including potency, pharmacokinetic profiles, tissue penetration, and long-term safety. The data presented here offer a foundational comparison to aid researchers in this endeavor.
References
- 1. What is the mechanism of Epalrestat? [synapse.patsnap.com]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound (AS-3201), a potent aldose reductase inhibitor, reduces sorbitol levels and improves motor nerve conduction velocity in streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Long-Term Treatment with this compound, a Potent Aldose Reductase Inhibitor, on Diabetic Cataract and Neuropathy in Spontaneously Diabetic Torii Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of zenarestat, an aldose reductase inhibitor, on peripheral neuropathy in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aldose reductase inhibitor this compound significantly improves nerve conduction velocity in diabetic polyneuropathy: A randomized double‐blind placebo‐controlled study in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of aldose reductase inhibition on nerve conduction and morphometry in diabetic neuropathy. Zenarestat Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eajm.org [eajm.org]
- 12. Skeletal Muscle Sorbitol Levels in Diabetic Rats with and without Insulin Therapy and Endurance Exercise Training - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Blood sorbitol measurement in diabetic rats treated with an aldose reductase inhibitor using an improved fiber-optic sorbitol biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aldose reductase inhibitor this compound significantly improves nerve conduction velocity in diabetic polyneuropathy: A randomized double-blind placebo-controlled study in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
Ranirestat: A Comparative Efficacy Analysis Against Standard Symptomatic Treatments for Diabetic Neuropathy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of ranirestat, an aldose reductase inhibitor, with standard symptomatic treatments for diabetic peripheral neuropathy (DPN). The information is compiled from multiple clinical trials to offer an objective overview for research and drug development professionals.
Mechanism of Action: A Tale of Two Approaches
Standard symptomatic treatments for painful diabetic neuropathy primarily target the modulation of neurotransmission to dampen pain signals. In contrast, this compound aims to address an underlying pathological mechanism of diabetic complications.
This compound: this compound is a potent inhibitor of aldose reductase, a key enzyme in the polyol pathway.[1] In hyperglycemic states, aldose reductase converts excess glucose into sorbitol.[2] The accumulation of sorbitol in nerve cells is believed to cause osmotic stress and subsequent nerve damage.[2] By blocking this enzyme, this compound reduces sorbitol accumulation, thereby aiming to slow or prevent the progression of nerve damage.[1][2]
Standard Symptomatic Treatments:
-
Anticonvulsants (Pregabalin, Gabapentin): These drugs are structurally related to the neurotransmitter GABA. Their primary mechanism in neuropathic pain is thought to involve binding to the α2-δ subunit of voltage-gated calcium channels in the central nervous system, which reduces the release of excitatory neurotransmitters.
-
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) (Duloxetine): By blocking the reuptake of serotonin and norepinephrine, these agents enhance the activity of descending inhibitory pain pathways in the central nervous system.[3]
-
Tricyclic Antidepressants (TCAs) (Amitriptyline): TCAs also inhibit the reuptake of serotonin and norepinephrine, similar to SNRIs, but often have a broader range of effects on other receptors, contributing to both their efficacy and side-effect profile.[4]
Efficacy in Clinical Trials: A Head-to-Head Look
The following tables summarize the quantitative efficacy data from key clinical trials for this compound and standard symptomatic treatments. It is important to note that direct head-to-head trials between this compound and these symptomatic treatments are limited; most data comes from placebo-controlled studies.
Table 1: Efficacy of this compound in Diabetic Neuropathy
| Clinical Trial Endpoint | This compound Dose | Result vs. Placebo | Study Duration |
| Summed Motor Nerve Conduction Velocity (NCV) | 20 mg/day | Significant improvement (p ≤ 0.05) | 52 weeks |
| 40 mg/day | Significant improvement (p ≤ 0.05) | 52 weeks | |
| Peroneal Motor NCV | 20 mg/day | Significant improvement at weeks 36 and 52 (p ≤ 0.05) | 52 weeks |
| Summed Sensory NCV | 10, 20, 40 mg/day | No statistically significant difference | 52 weeks |
| Tibial Motor NCV | 40 mg/day | Significant increase (0.52 m/s difference, p = 0.021) | 52 weeks |
| Modified Toronto Clinical Neuropathy Score (mTCNS) | 10, 20, 40 mg/day | No significant difference | 52 weeks |
Data sourced from multiple clinical trials.[5][6][7][8]
Table 2: Efficacy of Standard Symptomatic Treatments in Painful Diabetic Neuropathy
| Drug | Key Efficacy Endpoint | Result vs. Placebo | Study Duration |
| Pregabalin | Mean Pain Score Reduction (11-point scale) | Significant reduction (p < 0.0001) | 8 weeks |
| ≥50% Pain Reduction | 39% (300mg/day) and 47% (600mg/day) of patients vs. 22% for placebo (p < 0.0001) | 5-13 weeks | |
| Duloxetine | Weekly Mean 24-Hour Average Pain Severity | Significant improvement with 60 mg and 120 mg doses | 12 weeks |
| ≥30% Pain Reduction | Significantly more common with 60 mg once or twice daily | 12 weeks | |
| Amitriptyline | Pain Relief (Patient Global Assessment) | Superior to placebo from week 3 to 6 | 6 weeks |
| Pain Score Reduction | 55% of patients achieved good pain relief | 6 weeks | |
| Gabapentin | Mean Daily Pain Score Reduction (11-point scale) | Significant reduction (endpoint score 3.9 vs. 5.1 for placebo, p < 0.001) | 8 weeks |
| ≥50% Pain Reduction | Reported in a significant number of patients | Multiple studies |
Data sourced from multiple clinical trials.[4][9][10][11][12][13]
Experimental Protocols: A Glimpse into the Methodology
The following are summaries of the experimental protocols for key clinical trials of this compound and a representative standard symptomatic treatment, pregabalin.
This compound Phase III Clinical Trial Protocol
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[7]
-
Patient Population: Patients with a diagnosis of diabetic sensorimotor polyneuropathy.[5] Inclusion criteria often include age between 18 and 70 years, a diagnosis of type 1 or type 2 diabetes, and a certain level of glycemic control (e.g., HbA1c ≥ 7.0%).[14]
-
Intervention: Patients were randomly assigned to receive a daily oral dose of this compound (e.g., 10 mg, 20 mg, or 40 mg) or a matching placebo.[5][6]
-
Primary Endpoints: Co-primary endpoints typically included the change from baseline in tibial motor nerve conduction velocity and the total modified Toronto Clinical Neuropathy Score (mTCNS).[7]
-
Secondary Endpoints: These often included other nerve conduction parameters (e.g., median and sural sensory NCV), quantitative sensory testing (QST), and safety assessments.[5][6]
-
Duration: The treatment period for these trials was typically 52 weeks.[5][7]
Pregabalin Clinical Trial Protocol for Painful DPN
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter trial.[9]
-
Patient Population: Patients with a 1- to 5-year history of painful diabetic peripheral neuropathy and a baseline pain score of ≥40 mm on the Short-Form McGill Pain Questionnaire (SF-MPQ) visual analogue scale.[9]
-
Intervention: Patients were randomized to receive a fixed dose of pregabalin (e.g., 300 mg/day) or placebo.[9]
-
Primary Endpoint: The primary efficacy measure was the endpoint mean pain score from daily patient diaries, rated on an 11-point numerical pain rating scale.[9]
-
Secondary Endpoints: These included the SF-MPQ scores, sleep interference scores, Patient and Clinical Global Impression of Change (PGIC and CGIC), and the Short Form-36 (SF-36) Health Survey scores.[9]
-
Duration: The treatment duration for this specific trial was 8 weeks.[9]
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams were created using the DOT language.
Caption: Mechanism of action of this compound in the polyol pathway.
Caption: A generalized workflow for a randomized controlled clinical trial.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound for the Management of Diabetic Sensorimotor Polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. A Comparative Evaluation of Amitriptyline and Duloxetine in Painful Diabetic Neuropathy: A randomized, double-blind, cross-over clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. This compound for the management of diabetic sensorimotor polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aldose reductase inhibitor this compound significantly improves nerve conduction velocity in diabetic polyneuropathy: A randomized double-blind placebo-controlled study in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aldose reductase inhibitor this compound significantly improves nerve conduction velocity in diabetic polyneuropathy: A randomized double‐blind placebo‐controlled study in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pregabalin for the treatment of painful diabetic peripheral neuropathy: a double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy, Safety, and Tolerability of Pregabalin Treatment for Painful Diabetic Peripheral Neuropathy: Findings from seven randomized, controlled trials across a range of doses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. | BioWorld [bioworld.com]
- 12. Gabapentin for the symptomatic treatment of painful neuropathy in patients with diabetes mellitus: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amitriptyline relieves diabetic neuropathy pain in patients with normal or depressed mood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nyp.org [nyp.org]
A Comparative Guide to the Structure-Activity Relationship of Ranirestat-Like Aldose Reductase Inhibitors
This guide provides a detailed comparison of ranirestat-like compounds as inhibitors of aldose reductase (AR), an enzyme implicated in the pathogenesis of diabetic complications. The structure-activity relationship (SAR) is explored through quantitative data, experimental methodologies, and pathway visualizations to support researchers and professionals in drug development.
Introduction to this compound and Aldose Reductase Inhibition
This compound is a potent and specific inhibitor of aldose reductase, the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[1] Under hyperglycemic conditions, this pathway becomes overactivated, leading to the accumulation of sorbitol in tissues, which in turn causes osmotic stress and contributes to the long-term complications of diabetes, such as neuropathy, nephropathy, and retinopathy. By inhibiting aldose reductase, this compound and similar compounds aim to mitigate these detrimental effects. This compound itself is a spirohydantoin derivative, and its structure-activity relationship is a key area of investigation for the development of more effective and safer second-generation inhibitors.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro aldose reductase (ALR2) inhibitory activity (IC50) of a series of spirobenzopyran derivatives, which share a spirocyclic core similar to this compound. These data provide insights into the structural modifications that influence inhibitory potency. The reference compound, Sorbinil, is a well-known aldose reductase inhibitor.
| Compound | N | Y | X | R | R' | IC50 (µM)[2][3] |
| Sorbinil | - | - | - | - | - | 0.65 |
| 1 | 0 | CO | H | 4-OMe-Ph | H | 2.25 |
| 2 | 0 | CO | Br | 4-OMe-Ph | H | 0.58 |
| 3 | 1 | CO | H | 4-OMe-Ph | Me | Not Active |
| 4 | 1 | CO | Br | 4-OMe-Ph | Me | 4.97 |
| 5 | 0 | CO | H | Me | Me | 42.3 |
| 6 | 0 | CO | Br | Me | Me | 17.3 |
| 7 | 1 | CO | H | Me | Me | 2.00 |
| 8 | 1 | CO | Br | Me | Me | Not Active |
| 9 | 1 | CH2 | H | Me | Me | Not Active |
| 10 | 1 | CH2 | Br | Me | Me | 4.17 |
Key Structure-Activity Relationship Insights:
-
Effect of Bromine Substitution: The presence of a bromine atom at the X position of the benzopyran ring generally enhances inhibitory activity. For instance, compound 2 (IC50 = 0.58 µM) is significantly more potent than its non-brominated counterpart, compound 1 (IC50 = 2.25 µM).[2][3] A similar trend is observed when comparing compound 6 to 5 .
-
Influence of the Spiro-Ring System: Expanding the spiro-oxazolidinone ring (n=0) to a spiromorpholone ring (n=1) appears to be detrimental to the activity. Compound 3 , the homolog of 1 , is inactive, and compound 4 shows a nearly 8-fold reduction in potency compared to 2 .[2][3]
-
Impact of Substituents at R and R': Replacing the p-methoxyphenyl group at the R position with smaller methyl groups (compounds 5-10 ) generally leads to a significant decrease in inhibitory activity compared to compounds 1-4 . This suggests that a larger aromatic group at this position is favorable for binding to the enzyme's active site.
Experimental Protocols
The following is a detailed methodology for a common in vitro aldose reductase inhibition assay.
1. Enzyme and Substrate Preparation:
-
Enzyme Source: Aldose reductase can be purified from various sources, such as rat lenses or human recombinant sources.
-
Enzyme Solution: A stock solution of the purified enzyme is prepared in a suitable buffer (e.g., 10 mM sodium phosphate buffer, pH 7.0) and its concentration is determined.
-
Substrate Solution: A stock solution of the substrate, typically DL-glyceraldehyde, is prepared in the assay buffer.
-
Cofactor Solution: A stock solution of the cofactor, β-NADPH, is prepared in the assay buffer.
2. Aldose Reductase Activity Assay (Spectrophotometric Method):
This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the reduction of the substrate by aldose reductase.
-
Reaction Mixture: A typical reaction mixture in a quartz cuvette contains:
-
0.1 M Phosphate buffer (pH 6.2)
-
0.1 mM NADPH
-
The test compound (inhibitor) at various concentrations (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept constant across all assays).
-
Purified aldose reductase enzyme.
-
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, DL-glyceraldehyde (e.g., to a final concentration of 10 mM).
-
Measurement: The decrease in absorbance at 340 nm is monitored for a set period (e.g., 3-5 minutes) at a constant temperature (e.g., 37°C) using a UV-Vis spectrophotometer.
-
Calculation of Inhibition: The rate of the reaction (change in absorbance per minute) is calculated for the control (no inhibitor) and for each concentration of the test compound. The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100
-
IC50 Determination: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Polyol Pathway and the Role of Aldose Reductase
The following diagram illustrates the polyol pathway, highlighting the central role of aldose reductase in the conversion of glucose to sorbitol, a key step in the development of diabetic complications.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold [openmedicinalchemistryjournal.com]
- 3. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ranirestat: A Guide for Laboratory Professionals
Disclaimer: As of November 2025, a specific Safety Data Sheet (SDS) with detailed disposal procedures for Ranirestat is not publicly available. The following guidelines are based on general best practices for the disposal of research-grade chemicals and pharmaceuticals. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations.
This compound is an aldose reductase inhibitor that has been investigated for the treatment of diabetic neuropathy. As with any research chemical, proper handling and disposal are paramount to ensure personnel safety and environmental protection. Unused or waste this compound should be managed as chemical waste through an approved institutional program.
Summary of Disposal Options for this compound
The appropriate disposal method for this compound depends on the quantity of waste, its physical form (solid or in solution), and institutional procedures. Below is a table summarizing the recommended disposal pathways.
| Disposal Method | Description | Applicable To | Key Considerations |
| Institutional Chemical Waste Program | Collection by the institution's EHS department for disposal by a licensed hazardous waste vendor. | Bulk quantities of pure this compound, contaminated materials (e.g., gloves, weighing paper), and solutions containing this compound. | This is the primary and recommended method of disposal. Waste must be properly labeled and segregated according to institutional guidelines. |
| Incineration | High-temperature destruction of the chemical. | Solid and liquid waste containing this compound. | Often the final step in the institutional chemical waste program. Ensures complete destruction of the active compound.[1] |
| Landfill (after treatment) | Disposal in a designated hazardous waste landfill. | Solid waste that has been appropriately treated and containerized. | This method is less common for pharmaceuticals and is determined by the waste vendor based on the chemical's properties. |
| Sewer Disposal | Not Recommended. | Not applicable. | The environmental fate of this compound is not well-documented. To prevent aquatic contamination, sewer disposal is strongly discouraged. |
Experimental Protocols for Disposal
Specific experimental protocols for the neutralization or deactivation of this compound are not available in the public domain. Therefore, physical removal and destruction by a licensed waste management facility are the standard procedures.
Step-by-Step Guidance for Disposal of Small Quantities
For trace amounts of this compound, such as on contaminated labware, the following general steps, adapted from guidelines for pharmaceutical disposal, should be followed in consultation with your EHS office:
-
Decontamination of Labware:
-
Rinse contaminated glassware and equipment with a suitable solvent (e.g., ethanol or methanol) to dissolve any remaining this compound.
-
Collect the rinsate in a designated hazardous waste container.
-
The cleaned labware can then be washed according to standard laboratory procedures.
-
-
Disposal of Contaminated Solids:
-
Place items such as contaminated gloves, weighing paper, and absorbent pads into a designated solid chemical waste container.
-
Ensure the container is properly sealed and labeled with its contents.
-
-
Disposal of Expired or Unused this compound:
-
Keep the compound in its original, labeled container.
-
Segregate it with other chemical waste for pickup by your institution's EHS department.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.
Caption: Decision workflow for the disposal of this compound in a research setting.
References
Personal protective equipment for handling Ranirestat
This guide provides crucial safety, handling, and disposal protocols for laboratory professionals working with Ranirestat. The following procedures are designed to ensure a safe laboratory environment and proper management of this aldose reductase inhibitor.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound.[1]
| Protection Type | Specification | Standard/Reference |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | Conforming to EN 166 (EU) or NIOSH (US).[1] |
| Hand Protection | Chemical impermeable gloves. Must be inspected prior to use. | Must satisfy specifications of EU Directive 89/686/EEC and standard EN 374.[1] |
| Body Protection | Fire/flame resistant and impervious clothing. | Selected based on the task, risks involved, and approved by a safety specialist.[1][2] |
| Respiratory Protection | A full-face respirator is required if exposure limits are exceeded or if irritation or other symptoms are experienced. | Use in accordance with institutional and regulatory guidelines.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and the safety of laboratory personnel.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area.[1] Engineering controls like exhaust ventilation should be used to keep airborne concentrations below occupational exposure limits.[2]
-
Avoid Contact: Prevent all contact with skin and eyes.[1]
-
Dust and Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[1]
-
Tools: Use non-sparking tools to prevent ignition.[1]
-
Electrostatic Discharge: Implement measures to prevent fire caused by electrostatic discharge.[1]
Storage Conditions:
-
Container: Keep the container tightly closed.[1]
-
Environment: Store in a dry, cool, and well-ventilated place.[1]
-
Incompatibilities: Store separately from foodstuff containers or other incompatible materials.[1]
Emergency and First Aid Plan
Immediate and appropriate response to an exposure is critical. Set up emergency exits and a risk-elimination area before beginning work.[1]
| Exposure Route | Immediate Action |
| Skin Contact | Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse the eye with pure water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
| Inhalation | Move the person to fresh air. If symptoms occur, get medical attention.[2] |
Spill Response: In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1]
-
Control Ignition Sources: Remove all sources of ignition.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains, as discharge into the environment must be avoided.[1]
-
Personal Protection: Wear appropriate PPE, including chemical-impermeable gloves and safety goggles, during cleanup.[1]
-
Fire Extinguishing: Use dry chemical, carbon dioxide, or alcohol-resistant foam. For larger fires, wear a self-contained breathing apparatus.[1]
Disposal Plan
Disposal of investigational drugs like this compound must be handled with care to protect the environment and comply with regulations.
Laboratory Disposal Procedure:
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department to determine if this compound is considered hazardous waste under the Resource Conservation and Recovery Act (RCRA) guidelines.[3]
-
Segregation: Do not mix with other waste streams unless directed by EHS.
-
Packaging for Disposal:
-
Decontamination: Thoroughly decontaminate any containers or surfaces that have come into contact with this compound.
-
General Guidance: Do not dispose of this compound down the drain.[1] For general, non-regulated pharmaceutical waste, the FDA recommends mixing the substance with an unappealing material like coffee grounds or cat litter, placing it in a sealed bag, and disposing of it in the trash.[4][5] However, for an investigational chemical in a research setting, the institutional EHS protocol takes precedence.[3]
Workflow for Handling this compound
Caption: Workflow for the safe handling, use, and disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
